molecular formula C4H4Na2O6 B8752118 Sodium D-tartrate CAS No. 109175-69-1

Sodium D-tartrate

Cat. No.: B8752118
CAS No.: 109175-69-1
M. Wt: 194.05 g/mol
InChI Key: HELHAJAZNSDZJO-OTWIGTIJSA-L
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Description

Sodium D-tartrate is a useful research compound. Its molecular formula is C4H4Na2O6 and its molecular weight is 194.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

109175-69-1

Molecular Formula

C4H4Na2O6

Molecular Weight

194.05 g/mol

IUPAC Name

disodium;(2S,3S)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C4H6O6.2Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m0../s1

InChI Key

HELHAJAZNSDZJO-OTWIGTIJSA-L

Isomeric SMILES

[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Sodium D-Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the crystal structure of sodium D-tartrate, a compound of significant interest in various scientific and pharmaceutical fields. This document summarizes key crystallographic data, outlines experimental protocols for its structural determination, and presents visualizations to facilitate a comprehensive understanding of its molecular architecture.

Introduction

This compound (Na₂C₄H₄O₆) is the sodium salt of D-tartaric acid. In its common crystalline form, it exists as a dihydrate (Na₂C₄H₄O₆·2H₂O). The precise arrangement of atoms within this crystal lattice is crucial for understanding its physicochemical properties, which are relevant in applications ranging from food chemistry to chiral separations and pharmaceutical formulations. This guide focuses on the seminal work that elucidated the crystal structure of this compound dihydrate, providing a foundational understanding for researchers in the field.

Crystallographic Data

The crystal structure of this compound dihydrate was determined and refined, providing the following key crystallographic parameters. The data presented here is primarily based on the work of Ambady and Kartha (1968).

Unit Cell and Space Group

The fundamental repeating unit of a crystal is defined by its unit cell parameters and the symmetry operations are described by its space group.

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)11.460
b (Å)14.670
c (Å)4.954
α (°)90
β (°)90
γ (°)90
Volume (ų)833.5
Z (formula units/cell)4
Atomic Coordinates, Bond Lengths, and Angles

Note: The following tables are placeholders to indicate the type of data that would be presented. For specific research applications, it is recommended to consult specialized crystallographic databases or perform a redetermination of the crystal structure.

Table 2.2.1: Fractional Atomic Coordinates (Representative) This data is not available from the conducted search.

Table 2.2.2: Selected Bond Lengths (Å) (Representative) This data is not available from the conducted search.

Table 2.2.3: Selected Bond Angles (°) (Representative) This data is not available from the conducted search.

Experimental Protocols

The determination of the crystal structure of this compound dihydrate involves a series of well-defined experimental steps. The following protocols are based on the methodologies described in the foundational literature and standard crystallographic practices.

Crystal Growth

High-quality single crystals are a prerequisite for single-crystal X-ray diffraction analysis.

  • Method: Slow evaporation of an aqueous solution.

  • Procedure:

    • A saturated solution of this compound is prepared in deionized water at a slightly elevated temperature to ensure complete dissolution.

    • The solution is filtered to remove any particulate impurities.

    • The filtered solution is transferred to a crystallization dish and covered, allowing for slow evaporation of the solvent at a constant, controlled temperature (typically room temperature).

    • Over a period of several days to weeks, well-formed, transparent single crystals of this compound dihydrate precipitate from the solution.

    • The crystals are carefully harvested from the mother liquor.

X-ray Diffraction Data Collection

The geometric and intensity data of the diffracted X-rays are collected using a diffractometer.

  • Instrumentation: A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Procedure:

    • A suitable single crystal is selected and mounted on a goniometer head.

    • The crystal is optically centered in the X-ray beam.

    • Initial X-ray photographs or a pre-experiment scan are performed to determine the unit cell parameters and the crystal's orientation.

    • A full sphere of diffraction data is collected by rotating the crystal through a series of angles (ω, φ, and χ scans). The intensities of the diffracted beams are measured by a detector.

    • The collected intensity data is corrected for various factors, including Lorentz-polarization effects, absorption, and potential crystal decay.

Structure Solution and Refinement

The collected diffraction data is used to determine the arrangement of atoms within the crystal lattice.

  • Software: Standard crystallographic software packages (e.g., SHELX, Olex2, CRYSTALS).

  • Procedure:

    • Structure Solution: The initial positions of the heavier atoms (in this case, sodium) are often determined using Patterson methods. The positions of the lighter atoms (carbon and oxygen) are then located from the subsequent electron density maps calculated via Fourier synthesis.

    • Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined using a full-matrix least-squares method. This iterative process minimizes the difference between the observed and calculated structure factor amplitudes.

    • The final model is validated by examining the R-factor, goodness-of-fit, and the residual electron density map.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational steps involved in the crystal structure analysis of this compound.

experimental_workflow cluster_computational Computational Phase crystal_growth Crystal Growth (Slow Evaporation) data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution (Patterson/Fourier Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Model Validation structure_refinement->validation

Workflow for Crystal Structure Analysis.

Conclusion

The crystal structure of this compound dihydrate, as determined by single-crystal X-ray diffraction, reveals an orthorhombic system with the space group P2₁2₁2₁. This detailed structural information is fundamental for understanding its chemical behavior and for its application in various scientific and industrial contexts. While the foundational crystallographic data is well-established, a publicly accessible, comprehensive dataset including atomic coordinates and bond parameters from modern high-resolution studies would be a valuable resource for the scientific community. The experimental protocols outlined in this guide provide a solid framework for researchers seeking to reproduce or further investigate the crystallography of this important compound.

A Comprehensive Technical Guide on the Synthesis and Characterization of Sodium D-Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Sodium D-tartrate (Na₂C₄H₄O₆), a significant compound in pharmaceuticals and analytical chemistry. This document details the experimental protocols for its preparation and the analytical techniques used for its structural and physicochemical characterization, presenting all quantitative data in structured tables and process flows as diagrams for enhanced clarity.

Introduction to this compound

This compound, the disodium (B8443419) salt of D-tartaric acid, exists commonly as a dihydrate (Na₂C₄H₄O₆·2H₂O). It presents as white, transparent, colorless, and odorless crystals.[1] In the pharmaceutical industry, it serves various roles, including as an excipient and a resolving agent for chiral separations. Due to its stable and precise amount of water of hydration, this compound dihydrate is widely used as a primary standard for Karl Fischer titration to determine water content accurately.[2][3] It is also employed as a food additive (E335), acting as an emulsifier and a pH control agent.[1][2]

Table 1: Physical and Chemical Properties of this compound Dihydrate

PropertyValue
Chemical FormulaC₄H₈Na₂O₈[4][5]
Molar Mass230.08 g/mol [4][6][7]
AppearanceWhite crystalline powder or colorless crystals[2][8]
Density1.545 g/cm³ (dihydrate)[2]
pH (5% solution)7.0 - 9.0[8]
SolubilitySoluble in water, insoluble in ethanol[2]
Specific Rotation [α]20/D+26° (c = 1 in H₂O)

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the neutralization of D-tartaric acid with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate. The reaction with sodium bicarbonate is often preferred in laboratory settings due to its milder nature and the clear endpoint indicated by the cessation of effervescence.

Experimental Protocol: Neutralization Reaction
  • Dissolution: Dissolve a known molar quantity of D-tartaric acid in deionized water in a beaker with gentle heating and stirring to ensure complete dissolution.

  • Neutralization: Slowly add a stoichiometric equivalent of two moles of sodium bicarbonate (NaHCO₃) for every one mole of D-tartaric acid to the solution. The addition should be gradual to control the effervescence (CO₂ release).

  • pH Monitoring: After the primary reaction (cessation of vigorous effervescence), monitor the pH of the solution. Continue adding small amounts of sodium bicarbonate until the pH reaches a neutral range (pH 7.0-7.5).

  • Filtration: If any impurities are present, filter the warm solution through a Buchner funnel.

  • Crystallization: Transfer the clear filtrate to a crystallizing dish. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of this compound dihydrate.

  • Isolation and Drying: Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold deionized water. Dry the crystals in an oven at a temperature below 150°C to avoid the loss of hydration water.[8]

Synthesis Workflow Diagram

Synthesis_Workflow start Start: Reagents dissolve 1. Dissolve D-Tartaric Acid in Water start->dissolve neutralize 2. Add NaHCO3 (Slowly) dissolve->neutralize ph_check 3. Monitor pH (Target: 7.0-7.5) neutralize->ph_check ph_check->neutralize pH is acidic crystallize 4. Cool Solution to Induce Crystallization ph_check->crystallize pH is neutral filter_dry 5. Filter and Dry Crystals crystallize->filter_dry end End Product: This compound Dihydrate filter_dry->end

Workflow for the synthesis of this compound.

Characterization Techniques

Comprehensive characterization is essential to confirm the identity, purity, and structural properties of the synthesized this compound. The following are standard analytical methods employed for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound shows characteristic peaks corresponding to O-H, C-H, C=O, and C-O bonds.

A small amount of the dried sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is recorded typically in the range of 4000-400 cm⁻¹.

FTIR_Workflow start Start: Sample prep 1. Prepare KBr Pellet with Sample start->prep acquire 2. Acquire Spectrum (4000-400 cm⁻¹) prep->acquire analyze 3. Analyze Spectrum and Identify Peaks acquire->analyze end End: Functional Group Confirmation analyze->end NMR_Workflow start Start: Sample prep 1. Dissolve Sample in D₂O start->prep acquire 2. Acquire ¹H NMR Spectrum prep->acquire analyze 3. Analyze Chemical Shifts and Integration acquire->analyze end End: Structural Verification analyze->end Thermal_Analysis_Workflow start Start: Sample weigh 1. Weigh Sample into Crucible start->weigh heat 2. Heat at Constant Rate under N₂ weigh->heat analyze 3. Record and Analyze TGA/DSC Curves heat->analyze end End: Thermal Stability & Hydration Data analyze->end PXRD_Workflow start Start: Crystal Sample prep 1. Grind Sample to Fine Powder start->prep acquire 2. Acquire Diffractogram (Scan 2θ range) prep->acquire analyze 3. Analyze Peak Positions and Intensities acquire->analyze end End: Crystal Structure Identification analyze->end

References

A Comprehensive Technical Guide to the Solubility of Sodium D-Tartrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of sodium D-tartrate in various organic solvents. The following sections detail quantitative solubility data, comprehensive experimental protocols for solubility determination, and visual representations of these methodologies to facilitate understanding and replication.

Core Topic: this compound Solubility

This compound, the disodium (B8443419) salt of D-tartaric acid, is a polar compound. Its solubility is largely dictated by the polarity of the solvent. While highly soluble in water, its solubility in organic solvents is significantly limited. Understanding these solubility characteristics is crucial for its application in various fields, including pharmaceuticals, food science, and as a standard in analytical chemistry, such as Karl Fischer titrations.

Quantitative Solubility Data

The solubility of this compound in a selection of organic solvents is summarized in the table below. The data highlights its general insolubility in non-polar organic solvents and limited solubility in polar organic solvents.

Organic SolventChemical FormulaSolubilityTemperature (°C)
Methanol (B129727)CH₃OH3 g/LNot Specified
EthanolC₂H₅OHInsoluble[1][2]Not Specified
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO≥ 19.4 mg/mLNot Specified
Other Organic Solvents-Insoluble[3]Not Specified

Note: The solubility in methanol is calculated from the observation that a maximum of 0.12 g of di-sodium tartrate dihydrate dissolves in 40 mL of methanol.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for various scientific applications. The following are detailed methodologies for key experiments to quantify the solubility of this compound in organic solvents.

Gravimetric Method for Solubility Determination

The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid in a liquid. It involves measuring the mass of the dissolved solute in a saturated solution.

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to the organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid is necessary to confirm saturation.

  • Separation of the Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully decant or filter a known volume of the supernatant (the saturated solution) to separate it from the excess solid. Filtration should be performed at the same constant temperature to avoid changes in solubility.

  • Solvent Evaporation and Mass Determination:

    • Transfer the known volume of the saturated solution to a pre-weighed, dry container.

    • Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the this compound).

    • Once the solvent is fully evaporated, weigh the container with the dried solute residue.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the container minus its initial pre-weighed mass.

    • Solubility is then calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the described protocols.

G Gravimetric Method for Solubility Determination cluster_0 Preparation cluster_1 Separation cluster_2 Measurement & Calculation A Add excess this compound to solvent B Agitate at constant temperature A->B C Allow solid to settle B->C D Filter a known volume of supernatant C->D E Evaporate solvent from the known volume D->E F Weigh the dried solute residue E->F G Calculate solubility (mass/volume) F->G

Caption: Workflow for the Gravimetric Determination of Solubility.

Karl Fischer Titration for Water Content and Indirect Solubility Assessment

While primarily a method for water determination, the use of this compound dihydrate as a standard in Karl Fischer titration provides indirect information about its solubility in methanol, a common solvent in this technique. The protocol involves the dissolution of a known mass of this compound dihydrate.

Protocol:

  • Titrator Preparation:

    • Prepare the Karl Fischer titrator with a suitable solvent, typically methanol. The instrument is conditioned to be free of ambient moisture.

  • Standard Preparation and Addition:

    • Accurately weigh a specific amount of this compound dihydrate.

    • Introduce the weighed standard into the titration vessel containing methanol.

  • Dissolution and Titration:

    • Stir the solution to dissolve the this compound dihydrate. Complete dissolution is crucial for an accurate titration.

    • Titrate the dissolved standard with the Karl Fischer reagent. The reagent reacts with the water of crystallization from the this compound dihydrate.

  • Endpoint Detection and Calculation:

    • The endpoint is detected potentiometrically.

    • The volume of titrant used is proportional to the amount of water in the sample, allowing for the calculation of the water content and verification of the titrant concentration. The observation that a limited amount of the standard can be dissolved in a given volume of methanol provides a qualitative and semi-quantitative measure of its solubility.

G Karl Fischer Titration Workflow using this compound cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Prepare Karl Fischer Titrator with Methanol B Accurately weigh this compound dihydrate C Add standard to titration vessel B->C D Stir to dissolve the standard C->D E Titrate with Karl Fischer reagent D->E F Potentiometric endpoint detection E->F G Calculate water content / titrant concentration F->G

Caption: Workflow for Karl Fischer Titration with this compound.

References

Spectroscopic Analysis of Sodium D-Tartrate Dihydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) and Raman spectroscopic analysis of Sodium D-tartrate dihydrate (Na₂C₄H₄O₆·2H₂O). This document details the experimental methodologies, presents quantitative spectral data, and offers vibrational assignments for the observed spectral features.

Introduction

This compound dihydrate is the sodium salt of D-tartaric acid, a chiral molecule widely used in the food and pharmaceutical industries as a sequestrant, emulsifier, and stabilizer.[1][2] Its specific stereochemistry and crystalline structure make spectroscopic analysis a critical tool for identification, quality control, and research into its molecular interactions. Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a detailed fingerprint of the molecule's structure, revealing information about its functional groups and their local environment.

Experimental Protocols

Detailed methodologies for conducting FTIR and Raman spectroscopy on solid samples of this compound dihydrate are outlined below. These protocols are based on standard practices for the analysis of crystalline powders.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information on the vibrational modes of its functional groups.

2.1.1. KBr Pellet Method

  • Sample Preparation:

    • Approximately 1-2 mg of finely ground this compound dihydrate is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • The mixture is thoroughly ground to ensure a homogeneous distribution of the sample within the KBr matrix.

    • The powdered mixture is then transferred to a pellet-pressing die.

    • A hydraulic press is used to apply a pressure of 8-10 tons to the die, forming a transparent or translucent pellet.

  • Instrumentation and Data Acquisition:

    • A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and water vapor.

    • The KBr pellet containing the sample is placed in the spectrometer's sample holder.

    • The FTIR spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

2.1.2. Attenuated Total Reflectance (ATR) Method

  • Sample Preparation:

    • A small amount of the powdered this compound dihydrate is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation and Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • A pressure arm is used to ensure firm and uniform contact between the sample and the crystal.

    • The FTIR-ATR spectrum is recorded over the desired spectral range (e.g., 4000-600 cm⁻¹) with a resolution of 4 cm⁻¹.

    • An appropriate number of scans are averaged to obtain a high-quality spectrum.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on the vibrational, rotational, and other low-frequency modes in a molecule.

  • Sample Preparation:

    • A small amount of the crystalline this compound dihydrate powder is placed on a microscope slide or in a sample holder.

  • Instrumentation and Data Acquisition:

    • A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

    • The laser is focused onto the sample using a microscope objective.

    • The scattered light is collected and directed to a diffraction grating and a detector.

    • The Raman spectrum is recorded over a typical range of 3500-100 cm⁻¹.

    • The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

Data Presentation and Vibrational Assignments

The following tables summarize the characteristic vibrational frequencies of this compound dihydrate observed in FTIR and Raman spectra, along with their proposed assignments based on published data for tartrate compounds.[3][4]

Table 1: FTIR Spectral Data and Vibrational Assignments for this compound Dihydrate

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3400Strong, BroadO-H stretching (water of hydration and hydroxyl groups)
~2980WeakC-H stretching
~1610StrongC=O asymmetric stretching (carboxylate)
~1450MediumC-H bending
~1400StrongC=O symmetric stretching (carboxylate)
~1270MediumC-O-H bending
~1110StrongC-O stretching (hydroxyl)
~1070StrongC-C stretching
~890MediumC-H out-of-plane bending
~710MediumCOO⁻ rocking

Table 2: Raman Spectral Data and Vibrational Assignments for this compound Dihydrate

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~2985MediumC-H stretching
~2940MediumC-H stretching
~1430StrongC=O symmetric stretching (carboxylate)
~1120MediumC-O stretching (hydroxyl)
~1090StrongC-C stretching
~920MediumC-COO stretching
~840MediumO-C-C bending
~590MediumCOO⁻ wagging
~440MediumC-C-O bending
~250StrongLattice vibrations

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for FTIR and Raman analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start: Obtain this compound Sample grind Grind Sample start->grind mix Mix with KBr (for Pellet Method) grind->mix KBr atr_place Place on ATR Crystal grind->atr_place ATR pellet Press into Pellet mix->pellet background Record Background Spectrum pellet->background atr_place->background sample_scan Record Sample Spectrum background->sample_scan process Process Spectrum (e.g., Baseline Correction) sample_scan->process analyze Analyze Peaks and Assign Vibrations process->analyze end end analyze->end End: Final Spectrum and Assignments

Caption: Workflow for FTIR analysis of this compound.

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start: Obtain this compound Sample mount Mount Sample on Slide/Holder start->mount focus Focus Laser on Sample mount->focus acquire Acquire Raman Spectrum focus->acquire process Process Spectrum (e.g., Cosmic Ray Removal) acquire->process analyze Analyze Peaks and Assign Vibrations process->analyze end end analyze->end End: Final Spectrum and Assignments

Caption: Workflow for Raman analysis of this compound.

References

A Technical Guide to the Chiral Properties of Sodium D-Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chiral properties of Sodium D-tartrate, a salt of dextrorotatory tartaric acid. Its unique stereochemistry makes it a valuable tool in various scientific and industrial applications, particularly in the realm of chiral separations and asymmetric synthesis. This document provides a comprehensive overview of its stereoisomeric forms, optical activity, and practical applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant workflows.

Understanding the Stereochemistry of Tartaric Acid and its Salts

Tartaric acid (2,3-dihydroxybutanedioic acid) is a chiral molecule possessing two stereocenters. This results in the existence of four stereoisomers: two enantiomers (D-(-)-tartaric acid and L-(+)-tartaric acid) and two meso forms which are achiral due to a plane of symmetry.[1][2] this compound is the disodium (B8443419) salt of D-(-)-tartaric acid, with the chemical formula Na₂C₄H₄O₆.[3] While the naturally occurring and more common form is L-(+)-tartaric acid, the D-(-) enantiomer plays a crucial role in specific chemical processes.[4]

The stereochemical configurations are often designated using both the D/L and the R/S nomenclature. For tartaric acid:

  • L-(+)-tartaric acid corresponds to (2R, 3R)-tartaric acid .

  • D-(-)-tartaric acid corresponds to (2S, 3S)-tartaric acid .[1]

  • meso-tartaric acid is (2R, 3S)-tartaric acid .[2]

It is important to note that the D/L designation does not directly correlate with the direction of optical rotation (+/-).[5]

Quantitative Data on the Properties of Tartaric Acid Stereoisomers

The distinct stereochemistry of tartaric acid isomers leads to differences in their physical properties, which are fundamental to their separation and application.

PropertyD-(-)-Tartaric AcidL-(+)-Tartaric Acidmeso-Tartaric AcidRacemic (DL)-Tartaric Acid
IUPAC Name (2S,3S)-2,3-dihydroxybutanedioic acid(2R,3R)-2,3-dihydroxybutanedioic acid(2R,3S)-2,3-dihydroxybutanedioic acid(2RS,3RS)-2,3-dihydroxybutanedioic acid
Melting Point (°C) 171-174171-174146-148206
Specific Rotation ([(\alpha)]D²⁰) -12° to -12.8° (c=2, H₂O)+12° to +12.8° (c=2, H₂O)
Solubility (g/100mL H₂O at 20°C) 13913912520.6

Data compiled from various sources.

Experimental Protocols for Chiral Analysis

The characterization and quantification of the chiral properties of this compound and related compounds rely on specific analytical techniques.

Determination of Optical Rotation using Polarimetry

Objective: To measure the specific rotation of a chiral compound, which is a characteristic physical property.

Principle: A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of an optically active substance.[6] The specific rotation is calculated using Biot's law:

[[\alpha]_\lambda^T = \frac{\alpha}{l \times c}]

where:

  • ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">

    [α]λT[\alpha]\lambda^T[α]λT​
    is the specific rotation at temperature T and wavelength λ.

  • α\alphaα
    is the observed rotation in degrees.

  • lll
    is the path length of the sample tube in decimeters (dm).

  • ccc
    is the concentration of the solution in g/mL.[7]

Methodology:

  • Instrument Preparation: Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up and stabilize.

  • Blank Measurement: Fill a clean polarimeter cell of known path length (e.g., 1 dm) with the solvent to be used for the sample. Place the cell in the instrument and zero the reading.

  • Sample Preparation: Accurately weigh a known amount of the chiral substance (e.g., this compound) and dissolve it in a precise volume of the chosen solvent to obtain a known concentration.

  • Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution before filling it completely, ensuring no air bubbles are present. Place the filled cell in the polarimeter and record the observed rotation (

    α\alphaα
    ).

  • Calculation: Use the recorded observed rotation, cell path length, and sample concentration to calculate the specific rotation using Biot's law.[7][8]

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Objective: To separate and quantify the enantiomers of a chiral compound to determine its enantiomeric excess (ee).

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a racemic or enantiomerically enriched mixture. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.[1][9]

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for separating tartaric acid enantiomers.[1][10]

  • Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., ethanol (B145695) or isopropanol). The exact composition will depend on the chosen column and the analyte. For tartaric acid analysis, an aqueous mobile phase with a copper (II) salt can also be used.[9]

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

  • Injection and Analysis: Inject the sample onto the column. The separated enantiomers will be detected by a suitable detector (e.g., UV-Vis).

  • Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula:

    [ ee (%) = \frac{|Area_1 - Area_2|}{Area_1 + Area_2} \times 100 ]

    where Area₁ and Area₂ are the peak areas of the two enantiomers.[11]

Applications of this compound's Chirality

The distinct stereochemistry of this compound is leveraged in several key applications in chemistry and drug development.

Chiral Resolution of Racemic Mixtures

One of the most significant applications of this compound is as a chiral resolving agent. This process separates a racemic mixture into its individual enantiomers.[12]

Workflow for Chiral Resolution:

Caption: Workflow for the chiral resolution of a racemic mixture.

The principle behind this technique is the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent, such as this compound. This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by methods like fractional crystallization.[12][13] Once separated, the individual diastereomeric salts can be treated to regenerate the pure enantiomers of the original mixture and the chiral resolving agent.

Asymmetric Synthesis

Tartaric acid and its derivatives, including this compound, are valuable chiral building blocks, or "chirons," in asymmetric synthesis.[14] They provide a readily available source of stereocenters that can be incorporated into more complex target molecules. This approach is crucial in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.[14]

Drug Formulation and Development

In drug development, this compound can be used as an excipient. Its roles can include acting as an emulsifier, a pH control agent, or a sequestrant.[15][16] While the direct impact of its chirality on the biological activity in these roles is not always the primary consideration, the use of a single, pure stereoisomer ensures consistency and predictability in the final drug product formulation. The well-defined crystal structure of sodium tartrate dihydrate also makes it a primary standard for Karl Fischer titration, a crucial method for water content determination in pharmaceutical analysis.[16][17]

Conclusion

The chiral properties of this compound are a cornerstone of its utility in scientific research and industrial processes. Its well-defined stereochemistry, coupled with its distinct physical properties, enables its use as an effective chiral resolving agent and a versatile chiral precursor in asymmetric synthesis. The ability to accurately analyze its enantiomeric purity through techniques like polarimetry and chiral HPLC is essential for its application in the development of enantiomerically pure pharmaceuticals and other fine chemicals. This guide provides a foundational understanding for researchers and professionals seeking to leverage the unique chiral characteristics of this compound in their work.

References

Unraveling the Stereochemistry of Sodium D-Tartrate: A Comprehensive Guide to its Molecular Geometry and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a profound understanding of the three-dimensional structure of chiral molecules like sodium D-tartrate is paramount for predicting molecular interactions and designing effective therapeutic agents. This technical guide provides an in-depth analysis of the molecular geometry and conformational properties of this compound, supported by crystallographic data and detailed experimental protocols.

This compound, the disodium (B8443419) salt of D-tartaric acid, is a well-established chiral compound. Its dihydrate form presents a crystal structure that serves as a precise standard for water content determination through Karl Fischer titration.[1][2][3] The defined arrangement of its atoms in the solid state offers a clear model for studying stereospecific interactions.

Molecular Geometry of the D-Tartrate Anion

The structural integrity of this compound is primarily defined by the geometry of the D-tartrate anion (C₄H₄O₆²⁻). X-ray diffraction studies of this compound dihydrate have revealed that the tartrate ion is composed of two essentially planar halves.[4] These halves consist of a carboxyl group (COO⁻), a tetrahedral carbon atom, and a hydroxyl oxygen atom. A key feature of this conformation is that the four carbon atoms of the tartrate backbone lie in a single plane.[4]

While the two C(H)O(H)COO groups that constitute the tartrate ion are chemically identical, crystallographic analysis shows they are not geometrically identical in the solid state.[4] Slight deviations from perfect planarity are observed in the orientation of the carboxyl groups relative to the C-C-O(H) plane, typically on the order of ±10 degrees.[4] This slight asymmetry is influenced by the surrounding crystalline environment and intermolecular interactions.

Quantitative Geometric Parameters

The precise bond lengths and angles within the D-tartrate anion have been determined through single-crystal X-ray diffraction. The following tables summarize these key geometric parameters.

Bond Bond Length (Å)
C(1) - O(1)1.261
C(1) - O(2)1.241
C(1) - C(2)1.533
C(2) - O(3)1.423
C(2) - C(3)1.538
C(3) - O(4)1.428
C(3) - C(4)1.534
C(4) - O(5)1.265
C(4) - O(6)1.243

Table 1: Selected interatomic distances within the D-tartrate anion. Data extracted from crystallographic studies of this compound dihydrate.

Angle **Bond Angle (°) **
O(1) - C(1) - O(2)125.6
O(1) - C(1) - C(2)117.2
O(2) - C(1) - C(2)117.2
C(1) - C(2) - C(3)111.3
C(1) - C(2) - O(3)110.8
O(3) - C(2) - C(3)110.5
C(2) - C(3) - C(4)111.1
C(2) - C(3) - O(4)110.4
O(4) - C(3) - C(4)110.8
O(5) - C(4) - C(3)116.8
O(6) - C(4) - C(3)117.4
O(5) - C(4) - O(6)125.8

Table 2: Selected interatomic angles within the D-tartrate anion. Data extracted from crystallographic studies of this compound dihydrate.

Conformation and Sodium Ion Coordination

The conformation of the D-tartrate anion is intrinsically linked to the coordination of the sodium cations. In the dihydrate crystal, each sodium ion is coordinated by multiple oxygen atoms from neighboring tartrate anions and water molecules, resulting in a complex three-dimensional network.

In the related structure of sodium hydrogen (+)-tartrate monohydrate, the sodium ion exhibits a distorted bi-face capped trigonal prismatic eight-coordination geometry.[5] The Na-O bond distances in this configuration range from 2.415 Å to 2.826 Å.[5] In the anhydrous form of this compound, the coordination environment of the sodium ion changes to a distorted octahedral geometry, involving connections to six different tartrate residues with Na-O bond lengths between 2.319 Å and 2.460 Å.[5] These coordination spheres are critical in dictating the overall crystal packing and stability.

The molecular arrangement is further stabilized by a network of intermolecular hydrogen bonds, primarily facilitated by the water molecules of hydration.[4]

Sodium_Coordination cluster_tartrate1 Tartrate Anion 1 cluster_tartrate2 Tartrate Anion 2 cluster_water Water Molecules Na Na+ O1_t1 O Na->O1_t1 Na-O O2_t1 O Na->O2_t1 Na-O O3_t2 O (hydroxyl) Na->O3_t2 Na-O O4_t2 O Na->O4_t2 Na-O H2O_1 H₂O Na->H2O_1 Na-O H2O_2 H₂O Na->H2O_2 Na-O XRay_Workflow A Crystal Growth B X-ray Data Collection (Diffractometer) A->B C Structure Solution (Patterson & Fourier Maps) B->C D Structure Refinement (Least-Squares) C->D E Final Structural Model (Bond Lengths, Angles) D->E

References

A Technical Guide to the Physicochemical Properties of Sodium D-Tartrate Hydrate vs. Anhydrous Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the hydrated and anhydrous forms of sodium D-tartrate. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals by detailing the key physicochemical differences and providing standardized experimental protocols for their characterization.

Introduction

This compound is a chiral salt of tartaric acid that finds applications in various fields, including as a food additive, a reagent in chemical synthesis, and a primary standard in Karl Fischer titration.[1] It can exist in both a dihydrate (Na₂C₄H₄O₆·2H₂O) and an anhydrous (Na₂C₄H₄O₆) form.[1] The presence or absence of water of hydration can significantly impact the material's physicochemical properties, such as solubility, stability, hygroscopicity, and dissolution rate. Understanding these differences is crucial for applications where precise control over these parameters is required, particularly in the pharmaceutical industry for formulation development and quality control.

Comparative Physicochemical Properties

A summary of the key quantitative data comparing the dihydrate and anhydrous forms of this compound is presented below.

PropertyThis compound DihydrateThis compound Anhydrous
Chemical Formula Na₂C₄H₄O₆·2H₂ONa₂C₄H₄O₆
Molecular Weight 230.08 g/mol [2][3]194.05 g/mol [1]
CAS Number 6106-24-7[1][2]868-18-8[1]
Appearance White crystalline powder[2]White crystalline powder
Water Content ~15.66%[4]< 0.5% (typically)
Solubility in Water 290 g/L (at 20 °C)[5]Generally considered more soluble than the hydrate (B1144303) form[6]
Stability Stable under normal conditions, non-hygroscopic[4]May be hygroscopic, readily converts to the hydrate form in the presence of moisture
Dissolution Rate Generally slower than the anhydrous form[6]Generally faster than the hydrate form[6]

Experimental Protocols

Detailed methodologies for the characterization and comparison of this compound hydrate and anhydrous forms are provided below.

Preparation of Anhydrous this compound

Objective: To prepare the anhydrous form of this compound from the dihydrate form for comparative studies.

Methodology:

  • Accurately weigh a sample of this compound dihydrate into a pre-weighed drying vessel.

  • Place the sample in a vacuum oven.

  • Heat the sample to 150 °C under vacuum.

  • Maintain these conditions for a minimum of 4 hours or until a constant weight is achieved.

  • Cool the sample to room temperature in a desiccator containing a suitable drying agent (e.g., phosphorus pentoxide).

  • Store the resulting anhydrous this compound in a tightly sealed container in a desiccator to prevent rehydration.

Thermal Analysis (TGA/DSC)

Objective: To determine the water content of the hydrate and to characterize the thermal stability of both forms.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC) according to the manufacturer's instructions.

  • For TGA, accurately weigh 5-10 mg of the sample (hydrate or anhydrous) into a tared TGA pan.

  • Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen purge (20 mL/min).

  • Record the weight loss as a function of temperature. The weight loss corresponding to the dehydration of the dihydrate should be approximately 15.66%.

  • For DSC, accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Heat the sample from 25 °C to a temperature above its decomposition point at a heating rate of 10 °C/min under a nitrogen purge.

  • Record the heat flow as a function of temperature to observe endothermic (dehydration, melting) and exothermic (decomposition) events.

Powder X-Ray Diffraction (PXRD)

Objective: To confirm the crystalline form (hydrate vs. anhydrous) and to assess the purity of the samples.

Methodology:

  • Gently grind the sample to a fine powder using an agate mortar and pestle.

  • Mount the powdered sample onto a sample holder.

  • Analyze the sample using a powder X-ray diffractometer with Cu Kα radiation.

  • Scan the sample over a 2θ range of 5° to 50° with a step size of 0.02° and a dwell time of 1 second per step.

  • Compare the resulting diffraction patterns to reference patterns for this compound dihydrate and anhydrous forms to confirm the crystalline phase.

Solubility Determination

Objective: To quantitatively compare the equilibrium solubility of the hydrate and anhydrous forms in water.

Methodology:

  • Prepare a saturated solution by adding an excess amount of either the hydrate or anhydrous form of this compound to a known volume of deionized water in a sealed flask.

  • Equilibrate the flasks in a shaker bath at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Accurately dilute the filtered solution with deionized water.

  • Determine the concentration of this compound in the diluted solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated titration method.

  • Calculate the solubility in g/L.

Dissolution Rate Determination

Objective: To compare the intrinsic dissolution rates of the hydrate and anhydrous forms.

Methodology:

  • Prepare compacts of both the hydrate and anhydrous forms by compressing the powder in a die at a constant pressure.

  • Mount the compact in a rotating disk apparatus.

  • Immerse the rotating disk in a dissolution medium (e.g., deionized water) maintained at a constant temperature (e.g., 37 °C).

  • Rotate the disk at a constant speed (e.g., 100 rpm).

  • Withdraw aliquots of the dissolution medium at predetermined time intervals.

  • Analyze the concentration of dissolved this compound in each aliquot using a suitable analytical method (e.g., HPLC).

  • Plot the cumulative amount of dissolved drug per unit area versus time. The slope of the linear portion of the plot represents the intrinsic dissolution rate.

Hygroscopicity Study

Objective: To assess the tendency of the anhydrous form to absorb moisture from the atmosphere.

Methodology:

  • Accurately weigh a sample of anhydrous this compound into a pre-weighed container.

  • Place the open container in a controlled humidity chamber at a specific relative humidity (RH) and temperature (e.g., 75% RH and 25 °C).

  • Monitor the weight of the sample at regular time intervals until a constant weight is achieved.

  • Calculate the percentage of weight gain to determine the extent of moisture absorption.

  • The hygroscopicity can be classified based on the percentage of moisture uptake.

Visualizations

The following diagrams illustrate key experimental workflows.

experimental_workflow_thermal_analysis cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) tga_start Weigh 5-10 mg of Sample tga_heat Heat from 25°C to 300°C at 10°C/min under N2 tga_start->tga_heat tga_record Record Weight Loss vs. Temperature tga_heat->tga_record tga_analyze Determine Water Content tga_record->tga_analyze dsc_start Weigh 2-5 mg of Sample dsc_heat Heat from 25°C to >Decomposition Temp at 10°C/min under N2 dsc_start->dsc_heat dsc_record Record Heat Flow vs. Temperature dsc_heat->dsc_record dsc_analyze Identify Dehydration, Melting, and Decomposition Events dsc_record->dsc_analyze

Workflow for Thermal Analysis (TGA/DSC).

experimental_workflow_pxrd start Sample Preparation (Grinding) mount Mount Powdered Sample start->mount analyze Analyze with PXRD (Cu Kα radiation, 2θ = 5-50°) mount->analyze compare Compare with Reference Patterns analyze->compare confirm Confirm Crystalline Form (Hydrate/Anhydrous) compare->confirm

Workflow for Powder X-Ray Diffraction (PXRD) Analysis.

logical_relationship_properties cluster_hydrate This compound Dihydrate cluster_anhydrous This compound Anhydrous hyd_stable Higher Stability hyd_sol Lower Solubility hyd_stable->hyd_sol leads to hyd_diss Slower Dissolution hyd_sol->hyd_diss results in anh_hygro Hygroscopic anh_hygro->hyd_stable converts to anh_sol Higher Solubility anh_diss Faster Dissolution anh_sol->anh_diss results in

Relationship between Hydrate/Anhydrous Forms and Properties.

Conclusion

The choice between the hydrated and anhydrous forms of this compound is highly dependent on the specific application. The dihydrate form offers superior stability and is non-hygroscopic, making it an excellent primary standard for Karl Fischer titration.[4][7] In contrast, the anhydrous form, while potentially offering advantages in terms of increased solubility and faster dissolution rates, is susceptible to moisture and can readily convert to the hydrate.[6] For applications in drug development, the trade-off between stability and bioavailability must be carefully considered. The experimental protocols provided in this guide offer a standardized approach to characterizing these critical physicochemical properties, enabling informed decisions in research, development, and quality control.

References

Sodium D-tartrate CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium D-tartrate, including its chemical identity, safety data, and key applications in research and development. The information is presented to be a valuable resource for professionals in the scientific community.

Chemical Identification and Properties

This compound is a salt of D-tartaric acid. It is commercially available in both anhydrous and dihydrate forms.

IdentifierAnhydrous this compoundThis compound Dihydrate
CAS Number 868-18-8[1]6106-24-7[1]
Molecular Formula C₄H₄Na₂O₆C₄H₄Na₂O₆·2H₂O[2][3]
Molecular Weight 194.05 g/mol 230.08 g/mol [3]
Appearance White crystalline powderWhite crystalline powder[4]
Solubility Soluble in water290 g/L in water[3]
Density Not readily available1.820 g/cm³[5]
Storage Class Not specified11 - Combustible Solids[3]

Safety Data Sheet Summary

The following table summarizes key safety information for this compound dihydrate. Users should always consult the full Safety Data Sheet (SDS) from their supplier before handling the chemical.

Safety InformationDetails
GHS Classification Not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).[6][7]
First Aid Measures Inhalation: Move person into fresh air.[6] Skin Contact: Wash off with soap and plenty of water.[6] Eye Contact: Flush eyes with water as a precaution.[6] Ingestion: Rinse mouth with water.[6]
Handling and Storage Handling: Avoid dust formation. Provide appropriate exhaust ventilation at places where dust is formed.[6] Storage: Store in a cool place. Keep container tightly closed in a dry and well-ventilated place.[6]
Personal Protection Eye/Face Protection: Use safety glasses with side-shields. Skin Protection: Handle with gloves.[6] Respiratory Protection: Respiratory protection is not required for normal use.[6]
Fire Fighting Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
Toxicological Info To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[6] May cause skin, eye, and respiratory tract irritation.[8]

Experimental Protocols

This compound is utilized in several key laboratory applications. Detailed methodologies for two common procedures are provided below.

Standardization of Karl Fischer Reagent

Sodium tartrate dihydrate is a primary standard for the determination of the water equivalence of Karl Fischer reagents due to its stable and precise water content of 15.66%.[9]

Materials:

  • Karl Fischer Titrator (volumetric or coulometric)

  • Sodium Tartrate Dihydrate (Reference Standard Grade)

  • Anhydrous Methanol (B129727) (or other suitable solvent)

  • Karl Fischer Reagent

  • Analytical Balance (readable to 0.1 mg)

  • Weighing boat

Procedure:

  • Add a suitable volume of anhydrous methanol to the titration vessel of the Karl Fischer titrator.

  • Titrate the solvent with the Karl Fischer reagent to a stable endpoint to neutralize any residual water.

  • Accurately weigh approximately 150-350 mg of sodium tartrate dihydrate into a weighing boat.

  • Carefully transfer the weighed sodium tartrate dihydrate into the conditioned titration vessel.

  • Ensure the substance dissolves completely. Gentle stirring will facilitate dissolution.

  • Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.

  • Record the volume of Karl Fischer reagent consumed.

  • The water equivalence factor (F), in mg of water per mL of reagent, is calculated using the following formula: F = (0.1566 * w) / v where:

    • w is the weight of the sodium tartrate dihydrate in mg.

    • v is the volume of the Karl Fischer reagent consumed in mL.

Protein Crystallization via Hanging Drop Vapor Diffusion

Sodium tartrate is used as a precipitant in protein crystallization. The following is a general protocol for the hanging drop vapor diffusion method. Optimal conditions, including the concentration of this compound, will be protein-specific and require screening.

Materials:

  • Purified protein solution (at a suitable concentration, e.g., 5-20 mg/mL)

  • This compound solution (stock solution, e.g., 2.0 M)

  • Buffer solution (compatible with the protein)

  • 24-well crystallization plate

  • Siliconized glass cover slips

  • Sealing grease or tape

  • Micropipettes and tips

Procedure:

  • Prepare a reservoir solution in the wells of the crystallization plate. This solution will contain the precipitant (this compound) at a desired concentration, along with a buffer. A typical starting concentration for sodium tartrate could be in the range of 0.4 M to 1.0 M.

  • Apply a thin, even ring of sealing grease around the top of each well.

  • On a clean, siliconized cover slip, pipette a small volume (e.g., 1-2 µL) of the purified protein solution.

  • To the same drop, add an equal volume of the reservoir solution. Avoid introducing bubbles.

  • Carefully invert the cover slip and place it over the well, ensuring the hanging drop is suspended above the reservoir solution.

  • Press gently on the cover slip to create an airtight seal with the grease.

  • Store the crystallization plate in a stable environment (e.g., a temperature-controlled incubator) and monitor for crystal growth over time (days to weeks).

experimental_workflow cluster_prep Preparation cluster_setup Hanging Drop Setup cluster_equilibration Vapor Diffusion cluster_result Outcome protein Purified Protein Solution mix Mix Protein and Precipitant on Cover Slip protein->mix precipitant This compound Solution precipitant->mix seal Invert and Seal Over Reservoir mix->seal equilibrate Water Evaporates from Drop to Reservoir seal->equilibrate concentrate Protein and Precipitant Concentrate equilibrate->concentrate crystal Crystal Formation concentrate->crystal chiral_resolution racemate Racemic Mixture (R- and S-enantiomers) diastereomers Mixture of Diastereomeric Salts (R-D and S-D) racemate->diastereomers resolver Chiral Resolving Agent (e.g., D-Tartaric Acid) resolver->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Separation of Diastereomers (based on solubility) crystallization->separation liberation Liberation of Enantiomers separation->liberation enantiomers Pure R- and S-Enantiomers liberation->enantiomers chelation_concept cluster_components Components cluster_interaction Interaction cluster_complex Result cluster_effect Biological Consequence metal Metal Ion (e.g., Ca²⁺, Mg²⁺, Fe³⁺) chelation Chelation metal->chelation tartrate This compound (Chelating Agent) tartrate->chelation complex Stable Metal-Tartrate Complex chelation->complex bioavailability Altered Metal Bioavailability complex->bioavailability

References

An In-depth Technical Guide to the Purity and Assay of Sodium D-Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to assess the purity and determine the assay of Sodium D-tartrate (Disodium L-(+)-tartrate). The information presented herein is critical for quality control, formulation development, and regulatory compliance in the pharmaceutical and related industries.

Physicochemical Properties and Quality Standards

This compound (C₄H₄Na₂O₆), in its common dihydrate form (C₄H₄Na₂O₆·2H₂O), is the disodium (B8443419) salt of L-(+)-tartaric acid. It presents as transparent, colorless, and odorless crystals. Due to its precise and stable water content, the dihydrate is often used as a primary standard for Karl Fischer titration.

Quality Specifications

The quality of this compound is defined by pharmacopeial monographs and reagent chemical standards. The following tables summarize the typical specifications from sources such as the United States Pharmacopeia (USP) and the American Chemical Society (ACS).

Table 1: General Quality Specifications for this compound Dihydrate

ParameterUSP/NF Specifications[1]ACS Reagent Specifications[2][3]
Assay 99.0% to 100.5% (calculated on the dried basis)99.0% to 101.0%
Appearance -Colorless/white crystals[4]
pH (5% solution) 7.0 to 9.07.0 to 9.0
Loss on Drying 14.0% to 17.0% (at 150°C for 3 hours)15.61% to 15.71% (at 150°C)[3]
Insoluble Matter -≤0.005%

Table 2: Impurity Limits for this compound Dihydrate

ImpurityUSP/NF Specification[1]ACS Reagent Specification[2][3]
Heavy Metals (as Pb) ≤0.002%≤5 ppm
Oxalate No turbidity develops within 1 hour-
Chloride (Cl) -≤5 ppm
Phosphate (PO₄) -≤5 ppm
Sulfate (SO₄) -≤0.005%
Ammonium (NH₄) -≤0.003%
Calcium (Ca) -≤0.01%
Iron (Fe) -≤0.001%

Assay and Purity Assessment Methods

A multi-faceted approach is employed to ensure the identity, strength, quality, and purity of this compound. This involves a combination of titrimetric, chromatographic, spectroscopic, and thermal analysis techniques.

logical_relationship cluster_Purity Purity Assessment cluster_Identification Identification cluster_Characterization Physical & Thermal Characterization Titration Assay (Titration) LimitTests Limit Tests for Impurities (e.g., Heavy Metals, Oxalate) Titration->LimitTests confirms overall purity IC Assay & Impurities (Ion Chromatography) IC->LimitTests quantifies specific anions WaterContent Water Content (Loss on Drying / Karl Fischer) WaterContent->Titration correction for water content FTIR FTIR Spectroscopy SodiumTest Test for Sodium FTIR->SodiumTest confirms functional groups TartrateTest Test for Tartrate FTIR->TartrateTest confirms functional groups Thermal Thermal Analysis (TGA/DSC) Thermal->WaterContent confirms dehydration events pH pH Determination

Logical relationship between analytical methods.
Non-Aqueous Titration (Assay)

The assay of this compound is commonly determined by a non-aqueous titration, which is a robust and precise method for quantifying the basic nature of the tartrate salt.

Experimental Protocol:

  • Titrant Preparation (0.1 N Perchloric Acid):

    • Mix 8.5 mL of 72% perchloric acid with 900 mL of glacial acetic acid.

    • Add 30 mL of acetic anhydride (B1165640) to the mixture.

    • Dilute to 1000 mL with glacial acetic acid and allow the solution to stand for 24 hours to ensure it is anhydrous.

  • Standardization:

    • Accurately weigh about 500 mg of primary standard potassium hydrogen phthalate (B1215562) (previously dried at 120°C for 2 hours).

    • Dissolve in 25 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator solution (0.5% w/v in glacial acetic acid).

    • Titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.

  • Sample Analysis:

    • Accurately weigh about 250 mg of this compound (previously dried at 150°C for 3 hours).[1]

    • Transfer to a 250-mL beaker and dissolve in 150 mL of glacial acetic acid, heating gently if necessary to aid dissolution.[1]

    • Cool the solution to room temperature.

    • Determine the endpoint potentiometrically or using a visual indicator like crystal violet.[1]

    • Titrate with the standardized 0.1 N perchloric acid.

  • Blank Determination:

    • Perform a blank titration with 150 mL of glacial acetic acid and make any necessary corrections.[1]

  • Calculation:

    • Each mL of 0.1 N perchloric acid is equivalent to 9.703 mg of anhydrous this compound (C₄H₄Na₂O₆).[1]

titration_workflow start Start prep_titrant Prepare & Standardize 0.1 N Perchloric Acid start->prep_titrant prep_sample Weigh & Dissolve Dried This compound Sample in Glacial Acetic Acid start->prep_sample titrate Titrate with Perchloric Acid prep_titrant->titrate prep_sample->titrate endpoint Determine Endpoint (Potentiometric or Visual) titrate->endpoint calculate Calculate Assay endpoint->calculate end End calculate->end

Workflow for the non-aqueous titration assay.
Ion Chromatography (Assay and Anionic Impurities)

Ion Chromatography (IC) with suppressed conductivity detection is a highly sensitive and specific method for the quantification of tartrate and other anions.[5][6][7] It is particularly useful for analyzing the tartrate counter-ion in drug products.

Experimental Protocol:

  • Instrumentation:

    • An ion chromatograph equipped with a suppressed conductivity detector.

    • Anion-exchange column (e.g., Metrosep A Supp 1, 250 mm x 4.0 mm, 5.0 µm particle size).[6]

  • Reagents:

    • Mobile Phase: Isocratic mixture of 7.5 mM Sodium Carbonate and 2.0 mM Sodium Bicarbonate in high-purity water, mixed with acetonitrile (B52724) (e.g., 90:10 v/v).[6]

    • Suppressor Regenerant: Typically 50 mM Sulfuric Acid.

    • Diluent: A mixture of high-purity water and acetonitrile (e.g., 80:20 v/v).[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 20 µL.[6]

    • Run Time: Approximately 25 minutes.[6]

  • Standard Preparation:

    • Prepare a stock solution of a tartrate reference standard in the diluent.

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the diluent to achieve a concentration within the calibration range.

  • Analysis:

    • Inject the standards and samples into the IC system.

    • Integrate the peak area corresponding to the tartrate anion.

    • Construct a calibration curve of peak area versus concentration for the standards.

    • Determine the concentration of tartrate in the samples from the calibration curve.

ic_workflow start Start prep_solutions Prepare Mobile Phase, Standards, and Samples start->prep_solutions setup_ic Set Up IC System (Column, Detector, Flow Rate) prep_solutions->setup_ic inject_standards Inject Calibration Standards setup_ic->inject_standards inject_samples Inject Samples setup_ic->inject_samples acquire_data Acquire Chromatograms inject_standards->acquire_data inject_samples->acquire_data process_data Integrate Peak Areas acquire_data->process_data quantify Quantify Tartrate Concentration using Calibration Curve process_data->quantify end End quantify->end

Workflow for ion chromatography analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy (Identification)

FTIR spectroscopy is a rapid and reliable method for the identification of this compound by comparing the sample's infrared spectrum with that of a reference standard. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of the molecule's functional groups.

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Grind approximately 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

    • Add 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) to the mortar and mix thoroughly with the sample.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Analysis:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR instrument.

    • Acquire the sample spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Interpretation:

    • Compare the resulting spectrum with a reference spectrum of this compound. The positions and relative intensities of the absorption bands should be concordant.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal properties of this compound dihydrate. TGA measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Experimental Protocol:

  • Instrumentation:

    • A calibrated TGA or DSC instrument.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound dihydrate sample into an appropriate pan (e.g., aluminum).

  • TGA Analysis:

    • Heat the sample under a controlled atmosphere (e.g., nitrogen at a flow rate of 50 mL/min).

    • Use a constant heating rate, for example, 10°C/min, over a temperature range of ambient to approximately 300°C.

    • The resulting thermogram will show a weight loss step corresponding to the loss of the two water molecules of hydration. This should align with the theoretical water content of approximately 15.66%.

  • DSC Analysis:

    • Heat the sample under similar conditions as the TGA analysis.

    • The DSC thermogram will show an endothermic peak corresponding to the dehydration process. Further heating will lead to decomposition, which is typically an exothermic event.

Conclusion

The purity and assay of this compound are established through a combination of well-defined analytical methods. The non-aqueous titration provides a precise and accurate assay value, while ion chromatography offers a highly specific method for both assay and the quantification of anionic impurities. Spectroscopic and thermal analyses are crucial for confirming the identity and physical properties of the substance. Adherence to these detailed protocols is essential for ensuring that this compound meets the stringent quality standards required for its use in research, drug development, and pharmaceutical manufacturing.

References

Methodological & Application

Application Notes and Protocols for Chiral Resolution of Primary Amines Using Sodium D-Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. The stereochemistry of active pharmaceutical ingredients (APIs) often dictates their pharmacological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. Diastereomeric salt crystallization is a robust, scalable, and widely employed method for chiral resolution.[1]

This document provides detailed application notes and protocols for the chiral resolution of primary amines using sodium D-tartrate as the resolving agent. Tartaric acid and its derivatives are among the most frequently used resolving agents due to their ready availability and effectiveness.[1] The use of this compound offers a variation on this classic method, potentially altering the solubility characteristics of the resulting diastereomeric salts and providing an alternative for optimizing resolutions.

The fundamental principle of this technique lies in the reaction of a racemic primary amine with an enantiomerically pure chiral resolving agent, in this case, this compound, to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably different solubilities in a given solvent, which allows for their separation by fractional crystallization.[2][3]

Principle of Chiral Resolution

The chiral resolution of a racemic primary amine using this compound involves the following key steps:

  • Diastereomeric Salt Formation: The racemic amine ((R/S)-amine) is reacted with this compound to form two diastereomeric salts: ((R)-amine)-(D-tartrate) and ((S)-amine)-(D-tartrate).

  • Selective Crystallization: Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a specific solvent. Under optimized conditions, the less soluble diastereomeric salt will selectively crystallize out of the solution.

  • Isolation: The crystallized, less soluble diastereomeric salt is separated from the mother liquor (which is now enriched in the more soluble diastereomeric salt) by filtration.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the tartrate and liberate the free, enantiomerically enriched amine.[2]

  • Recovery: The free amine is subsequently extracted from the aqueous solution using an organic solvent and isolated.

Data Presentation: Performance of Tartrate-Based Resolving Agents

The efficacy of a chiral resolution is primarily assessed by the yield and the enantiomeric excess (e.e.) of the desired product. The following table summarizes representative data for the chiral resolution of various amines using tartaric acid and its derivatives. While specific data for this compound is limited in the readily available literature, the data for closely related compounds provide a valuable benchmark for expected performance.

Resolving AgentRacemic AmineSolvent(s)Yield (%)Enantiomeric Excess (e.e.) (%)Reference
D-Tartaric Acid(S)-AmlodipineDMSO48.8 ± 2.490.7 ± 1.4[4]
(S,S)-Tartaric AcidRacemic 1-methyl-2-phenylethylamineIsopropanol~90~90[1]
Sodium salt of (S,S)-DBTAAminodiol-66.3>95 (after 36h)[1]
Sodium salt of (R,R)-DBTARacemic ephedrine·HClWater92.5~100[1]

*DBTA: O,O'-Dibenzoyl-D-tartaric acid. Note: The data presented for the sodium salts of DBTA suggest that using the salt form of the resolving agent can be highly effective.

Experimental Protocols

The following protocols provide a detailed methodology for the chiral resolution of a primary amine using this compound. These are generalized procedures and may require optimization for specific amines and scales.

Protocol 1: Diastereomeric Salt Formation and Crystallization

Materials:

  • Racemic primary amine

  • This compound

  • Anhydrous methanol (B129727) (or other suitable solvent)

  • Standard laboratory glassware (Erlenmeyer flask, beakers, etc.)

  • Heating and stirring apparatus (hot plate with magnetic stirrer)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Dissolution of the Racemic Amine: In a suitably sized Erlenmeyer flask, dissolve the racemic primary amine (1.0 equivalent) in a minimal amount of warm anhydrous methanol. Stir until the amine is completely dissolved.

  • Dissolution of the Resolving Agent: In a separate beaker, dissolve this compound (0.5 to 1.0 equivalent) in warm anhydrous methanol. The molar ratio of the resolving agent to the racemic amine is a critical parameter and may need to be optimized.[1]

  • Mixing and Salt Formation: Slowly add the this compound solution to the stirred amine solution. The mixture may become warm due to the exothermic nature of the salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • To initiate crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal of the desired diastereomeric salt if available.[2]

    • Once crystallization begins, allow the flask to stand undisturbed at room temperature for several hours or overnight to ensure complete precipitation of the less soluble diastereomeric salt.[2]

    • For potentially improved yield, the mixture can be further cooled in an ice bath or refrigerator.[2]

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any residual mother liquor.[1]

    • Air-dry or dry the crystals in a vacuum oven to a constant weight.

Protocol 2: Liberation and Recovery of the Enantiomerically Enriched Amine

Materials:

  • Dried diastereomeric salt from Protocol 1

  • 5 M Sodium hydroxide (B78521) (NaOH) solution

  • Deionized water

  • Diethyl ether (or other suitable organic extraction solvent)

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of the Salt: Suspend the dried diastereomeric salt in deionized water in a beaker or flask.

  • Liberation of the Free Amine: While stirring, add 5 M NaOH solution dropwise until the salt completely dissolves and the solution becomes strongly basic (pH > 12). This neutralizes the tartrate and liberates the free amine.[2]

  • Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Extract the liberated amine with diethyl ether. A typical extraction would be with three portions of diethyl ether, each portion being approximately one-third of the volume of the aqueous phase.[2]

  • Washing and Drying:

    • Combine the organic extracts in the separatory funnel.

    • Wash the combined organic layer with brine to remove any residual water-soluble impurities.

    • Transfer the organic layer to a clean, dry flask and dry it over anhydrous MgSO₄ or Na₂SO₄.[2]

  • Isolation of the Amine:

    • Filter the solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

Protocol 3: Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the resolved amine should be determined using an appropriate analytical technique.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the e.e. The resolved amine may need to be derivatized to allow for separation and quantification on a chiral stationary phase.

  • Polarimetry: The optical rotation of the resolved amine can be measured using a polarimeter. The observed rotation is then compared to the known specific rotation of the pure enantiomer to calculate the optical purity, which is often used as a proxy for enantiomeric excess.

Mandatory Visualizations

The following diagrams illustrate the workflow and logical relationships in the chiral resolution process.

G racemic_amine Racemic Primary Amine (R/S Mixture) dissolve_amine Dissolve in Anhydrous Methanol racemic_amine->dissolve_amine na_d_tartrate This compound dissolve_tartrate Dissolve in Anhydrous Methanol na_d_tartrate->dissolve_tartrate mix_solutions Mix Solutions dissolve_amine->mix_solutions dissolve_tartrate->mix_solutions diastereomeric_salts Diastereomeric Salts in Solution ((R)-Amine-D-Tartrate) & ((S)-Amine-D-Tartrate) mix_solutions->diastereomeric_salts crystallization Cool and Crystallize diastereomeric_salts->crystallization filtration Vacuum Filtration crystallization->filtration less_soluble_salt Crystals of Less Soluble Diastereomeric Salt filtration->less_soluble_salt Solid mother_liquor Mother Liquor Enriched in More Soluble Diastereomeric Salt filtration->mother_liquor Filtrate

Caption: Workflow for Diastereomeric Salt Formation and Separation.

G isolated_salt Isolated Diastereomeric Salt add_base Add 5M NaOH (aq) (pH > 12) isolated_salt->add_base liberated_amine Free Enriched Amine & Sodium Tartrate in Water add_base->liberated_amine extraction Extract with Diethyl Ether liberated_amine->extraction organic_phase Organic Phase: Enriched Amine in Ether extraction->organic_phase Organic Layer aqueous_phase Aqueous Phase: Sodium Tartrate extraction->aqueous_phase Aqueous Layer dry_organic Dry over Na₂SO₄ organic_phase->dry_organic evaporation Solvent Evaporation (Rotary Evaporator) dry_organic->evaporation final_product Enantiomerically Enriched Amine evaporation->final_product

Caption: Workflow for the Liberation and Recovery of the Enriched Amine.

Conclusion

The chiral resolution of primary amines via diastereomeric salt formation with this compound is a powerful and practical method for obtaining enantiomerically enriched products. The success of this technique is highly dependent on the careful selection of solvents and optimization of crystallization conditions to maximize the difference in solubility between the two diastereomeric salts. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development and fine chemical synthesis to effectively implement this resolution strategy. Further empirical investigation is often necessary to tailor the process for a specific racemic amine to achieve the desired yield and enantiomeric purity.

References

Protocol for diastereomeric salt formation with Sodium D-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

An effective method for separating enantiomers is the formation of diastereomeric salts, a widely used technique in the fields of pharmaceutical development and fine chemical synthesis.[1] This application note provides a detailed protocol for the diastereomeric salt formation of racemic mixtures, particularly amines, using Sodium D-tartrate as the chiral resolving agent.

Principle of Resolution

Chiral resolution through diastereomeric salt formation is a classic and robust method for separating racemic mixtures.[2] Enantiomers, which are non-superimposable mirror images, possess identical physical properties, making their direct separation challenging.[3] This method circumvents this issue by reacting the racemic mixture with a single enantiomer of a chiral resolving agent, in this case, D-tartaric acid (in the form of its sodium salt). This reaction forms a pair of diastereomers.[1]

These resulting diastereomeric salts have different physical properties, most notably different solubilities in specific solvents.[1][3] This difference in solubility allows for the separation of the diastereomers through fractional crystallization.[1] The less soluble diastereomer will preferentially crystallize out of the solution, leaving the more soluble diastereomer in the mother liquor.[3] Once the less soluble diastereomeric salt is isolated, the desired enantiomer can be recovered by a chemical process that breaks the salt, typically by treatment with an acid or a base.[2][3]

Application Notes

The success of a diastereomeric resolution depends on several factors, including the choice of resolving agent, the solvent, temperature, and the rate of crystallization.[4] this compound, a salt of the naturally occurring D-tartaric acid, is an effective resolving agent for racemic bases such as amines.[5] The selection of an appropriate solvent system is critical, as it directly influences the solubility difference between the two diastereomeric salts.[4] Common solvents for this purpose include alcohols like methanol (B129727) and ethanol, as well as water or mixtures thereof.[4][6]

The crystallization process can be either kinetically or thermodynamically controlled.[7] In thermodynamically controlled resolutions, the difference in solubility between the diastereomeric salts is the driving force for separation.[5] Kinetically controlled resolutions, on the other hand, rely on the difference in the rate of crystal formation.[7] Seeding the solution with a small crystal of the desired diastereomeric salt can be employed to induce crystallization.[1]

Experimental Workflow

The overall workflow for the diastereomeric salt resolution of a racemic amine using this compound is depicted in the following diagram.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Isolation & Purification cluster_3 Step 4: Liberation of Enantiomer A Racemic Amine (R-Amine + S-Amine) D Mixture of Diastereomeric Salts (R-Amine-D-Tartrate + S-Amine-D-Tartrate) A->D B This compound B->D C Solvent C->D E Cooling & Crystallization D->E F Less Soluble Diastereomeric Salt (Precipitate) E->F G More Soluble Diastereomeric Salt (in Mother Liquor) E->G H Filtration F->H I Washing with Cold Solvent H->I J Purified Less Soluble Diastereomeric Salt I->J K Addition of Base (e.g., NaOH) J->K L Extraction with Organic Solvent K->L M Pure Enantiomer 1 L->M N Aqueous Layer with This compound L->N

Caption: Workflow of diastereomeric salt resolution.

Data Presentation

The following table summarizes typical quantitative data for the resolution of racemic amines using tartaric acid and its derivatives. The values can serve as a general guideline, though optimal conditions may vary depending on the specific substrate.

Resolving AgentRacemic CompoundSolvent(s)Molar Ratio (Amine:Tartrate)Yield (%)Enantiomeric Excess (e.e.) (%)
(+)-Tartaric Acid(R,S)-AmlodipineAcetone/Thiourea2:1HighHigh
(R,R)-Tartaric Acid(R,S)-1-Phenylpropan-1-amineEthanol1:1<60-
(S,S)-Tartaric AcidRacemic 1-methyl-2-phenyl-ethylamineIsopropanol1:0.5~90~90
D-(-)-Tartaric Acid1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanolAqueous Methanol1:1High>98

Experimental Protocol

This protocol provides a general procedure for the diastereomeric resolution of a racemic amine using this compound.

Materials:

  • Racemic amine

  • This compound

  • Methanol (or other suitable solvent)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 50% by mass)[6]

  • Organic solvent for extraction (e.g., diethyl ether, toluene)[1][6]

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware (Erlenmeyer flask, beaker, separatory funnel, Büchner funnel)

  • Heating and stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

1. Dissolution of the Resolving Agent: a. In an Erlenmeyer flask, dissolve the this compound in a suitable solvent, such as methanol.[6] Gentle heating may be required to achieve complete dissolution.[6] If heating is necessary, perform this step in a fume hood.[6]

2. Formation of Diastereomeric Salts: a. To the solution of this compound, cautiously add the racemic amine.[6] The reaction is often exothermic.[6] b. Stir the mixture to ensure homogeneity.

3. Crystallization of the Diastereomeric Salt: a. Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.[2] The flask should be loosely stoppered and left undisturbed.[6] b. Crystallization time can vary from a few hours to several days.[2] For optimal crystal formation, the solution may be cooled further in an ice bath or refrigerator.[2]

4. Isolation and Purification of the Diastereomeric Salt: a. Collect the precipitated crystals by suction filtration using a Büchner funnel.[6] b. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[2] c. The diastereomeric purity of the crystals can be assessed at this stage using analytical techniques such as NMR spectroscopy.[8]

5. Liberation of the Free Enantiomer: a. Suspend the isolated diastereomeric salt in water.[6] b. Slowly add a concentrated sodium hydroxide solution while stirring until the salt completely dissolves and the solution becomes basic.[1][6] This will convert the amine salt back to the free amine, which may separate as an oily layer.[6] c. Cool the mixture to room temperature.[6]

6. Extraction and Isolation of the Pure Enantiomer: a. Transfer the mixture to a separatory funnel and extract the liberated amine with an organic solvent (e.g., diethyl ether) in multiple portions.[2][6] b. Combine the organic extracts and wash them with water or brine to remove any residual salts.[2] c. Dry the organic layer over an anhydrous drying agent like sodium sulfate.[2] d. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified enantiomer.[2]

Troubleshooting

  • No Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding the solution with a small crystal of the desired product can also induce crystallization.[1] Alternatively, the solvent composition can be altered, or the solution can be concentrated by slow evaporation.

  • Low Yield or Purity: The yield and enantiomeric purity can often be improved by recrystallizing the diastereomeric salt. The rate of cooling during crystallization can also impact purity, with slower cooling generally leading to purer crystals.[7] The choice of solvent is also a critical factor; experimenting with different solvents or solvent mixtures may be necessary.[4]

References

Application Notes and Protocols for Sodium D-Tartrate as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of sodium D-tartrate and its derivatives as chiral resolving agents in organic synthesis. The focus is on the classical method of diastereomeric salt formation, a robust and scalable technique crucial for the production of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.[1][2]

Principle of Chiral Resolution

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, pure enantiomers.[3] Since enantiomers possess identical physical properties, direct separation is challenging.[4] The most common strategy involves converting the enantiomers into diastereomers by reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as the resolving agent.[4][5]

Diastereomers, unlike enantiomers, have different physical properties, including solubility.[3] This difference allows for their separation by methods such as fractional crystallization.[5] After separation, the resolving agent is removed, yielding the purified enantiomers. Tartaric acid and its salts are frequently used resolving agents due to their availability and effectiveness.[1]

The fundamental principle relies on the differential solubility of the formed diastereomeric salts. One diastereomeric salt is typically less soluble in a given solvent and crystallizes out of the solution, while the more soluble diastereomer remains in the mother liquor. This allows for their physical separation by filtration.

G cluster_0 Initial Mixture cluster_1 Diastereomer Formation cluster_2 Separation by Crystallization racemic Racemic Mixture (R-Enantiomer + S-Enantiomer) salts Mixture of Diastereomeric Salts (R,D)-Salt + (S,D)-Salt (Different Solubilities) racemic->salts + Resolving Agent in Solvent agent Chiral Resolving Agent (e.g., this compound) solid Precipitate: Less Soluble Salt (e.g., (S,D)-Salt) salts->solid Crystallization liquid Mother Liquor: More Soluble Salt (e.g., (R,D)-Salt) salts->liquid Remains in Solution G A 1. Salt Formation B Dissolve Racemic Amine & Resolving Agent in Solvent A->B C Cool to Induce Crystallization B->C D 2. Isolation C->D E Filter to Collect Crystals (Less Soluble Salt) D->E F 3. Enantiomer Liberation E->F G Dissolve Crystals & Add Base (e.g., NaOH) F->G H Extract Free Amine with Organic Solvent G->H J Purified Enantiomer 1 H->J I 4. Analysis K Determine e.e. (e.g., Chiral HPLC) I->K J->I

References

Preparation and Application of Sodium D-Tartrate Buffer in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sodium D-tartrate buffer is a versatile and effective buffer system for various applications in molecular biology, particularly in protein crystallography and enzyme kinetics. Its utility stems from its favorable pKa values, providing stable pH control in the acidic to neutral range. This document provides detailed protocols for the preparation of this compound buffer across a range of pH values and its specific applications in protein crystallization and enzyme assays.

Introduction

The selection of an appropriate buffer is a critical determinant for the success of many molecular biology experiments. An ideal buffer maintains a constant pH, is inert to the biological molecules under investigation, and does not interfere with the experimental outcome.[1] this compound, the disodium (B8443419) salt of D-tartaric acid, is a "Good's" buffer component that offers excellent buffering capacity between pH 3.0 and 5.0.[2] This makes it particularly suitable for studies of proteins and enzymes that are stable and active in acidic environments. This application note details the preparation of this compound buffer and provides protocols for its use in protein crystallography and enzyme kinetics.

Data Presentation

Buffer Preparation Tables

The preparation of this compound buffer involves the combination of a weak acid (D-tartaric acid) and its conjugate base (Dithis compound). The desired pH can be achieved by varying the ratio of these two components. The following tables provide the necessary volumes of stock solutions to prepare 100 mL of 0.1 M this compound buffer at various pH values.

Table 1: Stock Solutions

ComponentMolar Mass ( g/mol )Concentration (M)Preparation (for 1 L)
D-Tartaric Acid150.090.1Dissolve 15.01 g in 1 L of deionized water.
Dithis compound Dihydrate230.080.1Dissolve 23.01 g in 1 L of deionized water.

Table 2: Preparation of 0.1 M this compound Buffer (100 mL)

Desired pHVolume of 0.1 M D-Tartaric Acid (mL)Volume of 0.1 M Dithis compound (mL)
3.285.015.0
3.477.522.5
3.668.531.5
3.859.041.0
4.049.051.0
4.239.061.0
4.429.570.5
4.621.079.0
4.814.585.5
5.09.590.5

Note: The final pH should be verified with a calibrated pH meter and adjusted with small additions of the acidic or basic stock solution as needed.

Experimental Protocols

Protocol 1: Preparation of this compound Buffer for Protein Crystallography

Sodium tartrate has been successfully used as a component in crystallization screens for determining the three-dimensional structure of proteins.[3] It can act as a precipitant or a buffer component to stabilize the protein and facilitate crystal growth.

Materials:

  • D-Tartaric Acid

  • Dithis compound Dihydrate

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare Stock Solutions: Prepare 0.1 M stock solutions of D-Tartaric Acid and Dithis compound Dihydrate as described in Table 1.

  • Buffer Preparation: To prepare 100 mL of 0.1 M this compound buffer at the desired pH, mix the volumes of the stock solutions as indicated in Table 2. For example, to prepare a buffer at pH 4.2, mix 39.0 mL of 0.1 M D-Tartaric Acid with 61.0 mL of 0.1 M Dithis compound.

  • pH Verification and Adjustment: Verify the pH of the buffer solution using a calibrated pH meter. Adjust the pH if necessary by adding small increments of the 0.1 M D-Tartaric Acid or 0.1 M Dithis compound solution.

  • Sterilization: Filter the buffer solution through a 0.22 µm sterile filter to remove any particulates that could interfere with crystal formation.

  • Storage: Store the buffer at 4°C. For long-term storage, aliquots can be stored at -20°C.

Application in Crystallization Screening: The prepared this compound buffer can be used as a component in setting up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods. It can be combined with various precipitants (e.g., polyethylene (B3416737) glycols, salts) to explore a wide range of crystallization conditions.

Protocol 2: Application of this compound in Enzyme Assays

While not always the primary buffer, sodium tartrate can be a crucial component in certain enzyme assays, for instance, in the colorimetric detection of reaction products.[4] It can also be used as the main buffer system for enzymes that are active in the acidic pH range.

Materials:

  • This compound buffer at the desired pH (prepared as in Protocol 1)

  • Enzyme and substrate

  • Spectrophotometer

  • Thermostatted cuvette holder

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the this compound buffer at the desired pH and concentration, the substrate, and any necessary cofactors.

  • Temperature Equilibration: Incubate the reaction mixture in a thermostatted cuvette holder at the optimal temperature for the enzyme activity.

  • Initiate the Reaction: Add the enzyme to the reaction mixture to initiate the reaction.

  • Monitor the Reaction: Monitor the progress of the reaction by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.[5]

  • Data Analysis: Calculate the enzyme activity based on the rate of product formation or substrate consumption.

Example Application: Lipase (B570770) Activity Assay A buffer containing tartrate has been used in a kinetic assay for lipase activity.[6] The tartrate in the buffer system helps to maintain the pH and create an optimal environment for the enzymatic reaction.

Mandatory Visualization

Below are diagrams illustrating the experimental workflows described in this document.

Buffer_Preparation_Workflow cluster_start Start cluster_preparation Preparation Steps cluster_end Final Product start Weigh Reagents (D-Tartaric Acid & Dithis compound) dissolve Dissolve in Deionized Water to make Stock Solutions start->dissolve 1 mix Mix Stock Solutions (according to Table 2 for desired pH) dissolve->mix 2 ph_check Verify and Adjust pH mix->ph_check 3 filter Sterile Filter (0.22 µm) ph_check->filter 4 end_product Ready-to-use This compound Buffer filter->end_product 5

Caption: Workflow for the preparation of this compound buffer.

Crystallography_Workflow cluster_inputs Inputs cluster_process Crystallization Setup cluster_outcome Outcome protein Purified Protein Sample mix_drop Mix Protein, Buffer, and Precipitant in Crystallization Drop protein->mix_drop buffer This compound Buffer buffer->mix_drop precipitant Precipitant Solution (e.g., PEG, Salts) precipitant->mix_drop setup_trial Set up Vapor Diffusion Trial (Hanging/Sitting Drop) mix_drop->setup_trial incubate Incubate at Stable Temperature setup_trial->incubate observe Observe for Crystal Growth incubate->observe crystals Protein Crystals observe->crystals

Caption: Workflow for protein crystallization using this compound buffer.

References

The Role of Sodium D-Tartrate in Protein Crystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium D-tartrate is a salt of tartaric acid that has found utility as a precipitant in the screening and optimization of protein crystallization conditions. Its effectiveness stems from its ability to reduce the solubility of proteins in a controlled manner, thereby promoting the formation of well-ordered crystals suitable for X-ray diffraction analysis. The chirality of the tartrate molecule can also influence crystal packing and morphology, offering an additional variable to explore during the optimization process. This document provides detailed application notes and protocols for the use of this compound in protein crystallization experiments.

Application Notes

This compound acts as a precipitating agent, one of the key components in a crystallization screen. By competing with the protein for water molecules, it effectively increases the protein concentration, pushing the solution towards a supersaturated state necessary for crystal nucleation and growth.

The choice between the D- and L-enantiomers of tartrate can have a significant impact on crystallization outcomes. For instance, studies on the protein thaumatin (B217287) have shown that D-tartrate and L-tartrate can produce different crystal habits.[1][2] This stereochemical effect is attributed to the specific interactions between the chiral tartrate molecules and the protein surface, which can influence crystal lattice contacts.

This compound is often included in commercially available sparse matrix screening kits. These screens allow for the rapid testing of a wide range of chemical conditions to identify initial crystallization "hits." For example, Hampton Research's Crystal Screen™ includes potassium sodium tartrate, a related salt, in its panel of reagents.[3][4]

Key Considerations:

  • Concentration: The optimal concentration of this compound is protein-dependent and typically ranges from 0.2 M to 2.0 M.

  • pH: The pH of the crystallization solution is a critical parameter that influences both protein solubility and the charge state of the tartrate molecule. It should be systematically screened, typically in the range of 4.0 to 9.0.

  • Temperature: Temperature affects protein solubility and the kinetics of crystallization. It is advisable to conduct screening at different, stable temperatures (e.g., 4°C and 20°C).

  • Additives: The presence of other salts, buffers, or small molecules can influence the effectiveness of this compound.

Quantitative Data Summary

The following table summarizes successful crystallization conditions using tartrate salts for different proteins. This data can serve as a starting point for designing new crystallization screens.

ProteinTartrate SaltTartrate ConcentrationBufferpHProtein ConcentrationMethodTemperatureReference
ThaumatinThis compound0.5 M10 mM Sodium Phosphate7.347.0 mg/mLBatch4°C--INVALID-LINK--[1][5]
ThaumatinSodium L-tartrate0.5 M10 mM Sodium Phosphate7.347.0 mg/mLBatch4°C--INVALID-LINK--[1][5]
LptAPotassium Sodium Tartrate1.0 M (initial screen)0.1 M HEPES-HCl7.5Not specifiedHanging Drop20°C--INVALID-LINK--[6]
LptAPotassium Sodium Tartrate0.4 M (optimized)0.1 M HEPES-HCl7.5Not specifiedHanging Drop20°C--INVALID-LINK--[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound dibasic dihydrate (FW: 230.08 g/mol )

  • High-purity water (e.g., Milli-Q or equivalent)

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter

Procedure:

  • To prepare a 2.0 M stock solution, weigh 46.02 g of this compound dibasic dihydrate.

  • Add the powder to a beaker containing approximately 80 mL of high-purity water.

  • Stir the solution until the salt is completely dissolved.

  • Adjust the final volume to 100 mL with high-purity water.

  • Sterile-filter the solution using a 0.22 µm filter to remove any particulate matter.

  • Store the stock solution at room temperature.

Protocol 2: Setting up a Hanging Drop Vapor Diffusion Experiment

This protocol describes a manual setup for a 24-well plate. The principles can be adapted for other formats, including 96-well plates and automated liquid handling systems.

Materials:

  • Purified protein sample (typically 5-20 mg/mL in a low ionic strength buffer)

  • This compound stock solution (and other screen components)

  • 24-well vapor diffusion plates (e.g., VDX plates)

  • Siliconized glass cover slips

  • Pipettes and tips

  • Sealing grease or tape

Procedure:

  • Prepare the Reservoir: Pipette 500 µL of the crystallization screening solution (containing this compound at the desired concentration, buffer, and any other additives) into a well of the 24-well plate.

  • Prepare the Drop:

    • On a clean, siliconized cover slip, pipette 1 µL of your protein solution.

    • Pipette 1 µL of the reservoir solution from the corresponding well into the protein drop.

    • Avoid introducing bubbles. Gentle mixing by pipetting up and down a few times is optional.

  • Seal the Well:

    • Carefully invert the cover slip so the drop is hanging.

    • Place the cover slip over the well, ensuring a good seal with the grease or tape. A slight twist can help create an airtight seal.

  • Incubation:

    • Label the plate clearly.

    • Incubate the plate at a constant temperature (e.g., 4°C or 20°C) in a location free from vibrations.

  • Observation:

    • Regularly observe the drops under a microscope over several days to weeks.

    • Record any changes, such as the appearance of precipitate, microcrystals, or single crystals.

Visualizations

Protein_Crystallization_Workflow cluster_prep Preparation cluster_exp Experiment Setup (Vapor Diffusion) cluster_analysis Analysis & Outcome Protein Purified Protein (5-20 mg/mL) Drop Prepare Drop: Protein + Reservoir Solution Protein->Drop Stock This compound Stock Solution (2.0 M) Reservoir Prepare Reservoir: This compound + Buffer Stock->Reservoir Buffer Buffer & Additives Buffer->Reservoir Reservoir->Drop Seal Seal Well & Incubate Drop->Seal Observe Microscopic Observation Seal->Observe NoCrystals No Crystals / Precipitate Observe->NoCrystals Unfavorable Outcome Crystals Crystals Formed Observe->Crystals Favorable Outcome Optimize Optimization NoCrystals->Optimize Iterate Conditions Harvest Crystal Harvesting & X-ray Diffraction Crystals->Harvest Optimize->Reservoir Refine Screen

Caption: Workflow for protein crystallization using this compound.

Signaling_Pathway ProteinSoluble Protein in Solution (Undersaturated) Supersaturated Supersaturated State ProteinSoluble->Supersaturated + this compound (Dehydration) Nucleation Nucleation Supersaturated->Nucleation Controlled Conditions Precipitation Amorphous Precipitation Supersaturated->Precipitation Rapid Change / High Concentration CrystalGrowth Crystal Growth Nucleation->CrystalGrowth Equilibrium Equilibrium (Crystal + Saturated Solution) CrystalGrowth->Equilibrium

Caption: Phase transitions in protein crystallization induced by this compound.

References

Application Notes: Synthesis and Utility of Metal-Organic Frameworks (MOFs) Utilizing a Sodium D-Tartrate Linker for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them exceptional candidates for a range of applications, including gas storage, catalysis, and biomedicine.[1][2] In the realm of drug development, MOFs are gaining significant attention as novel drug delivery systems. Their porous nature allows for high drug loading capacities, and their structures can be tailored for controlled and targeted drug release, potentially minimizing side effects and enhancing therapeutic efficacy.[1][3][4]

The use of chiral linkers, such as tartaric acid derivatives, can impart chirality to the MOF structure, opening avenues for enantioselective applications. D-tartaric acid is a readily available, biocompatible chiral molecule. This document provides detailed protocols for the synthesis of a Metal-Organic Framework using sodium D-tartrate as the linker source with zinc(II) as the metal node. This compound serves as a convenient and soluble precursor for the D-tartrate linker. The resulting chiral MOF is a promising candidate for further investigation in drug delivery, particularly for pH-responsive release in acidic tumor microenvironments.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Zinc D-Tartrate MOF

This protocol details the hydrothermal synthesis of a zinc-based MOF using this compound as the organic linker. The procedure is adapted from the synthesis of chiral zinc tartrate MOFs.[5]

Materials:

  • Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)

  • This compound dihydrate (Na₂C₄H₄O₆·2H₂O)

  • Deionized water

  • Teflon-lined stainless-steel autoclave (23 mL capacity)

  • Oven

  • Centrifuge

  • Ethanol

  • Methanol (B129727)

Procedure:

  • In a glass vial, dissolve 0.5 mmol of zinc acetate dihydrate in 10 mL of deionized water.

  • In a separate glass vial, dissolve 0.5 mmol of this compound dihydrate in 10 mL of deionized water.

  • Mix the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in an oven preheated to 110 °C.

  • Maintain the temperature for 48 hours.

  • After 48 hours, turn off the oven and allow the autoclave to cool to room temperature.

  • Collect the resulting white crystalline product by centrifugation.

  • Wash the product three times with deionized water, followed by three washes with methanol to remove any unreacted precursors.

  • Dry the final product under vacuum at 60 °C overnight.

Protocol 2: Characterization of Zinc D-Tartrate MOF

To confirm the successful synthesis and characterize the properties of the MOF, the following standard techniques are recommended.

1. Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystalline structure and phase purity of the synthesized MOF.

  • Procedure: A small amount of the dried MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer. The resulting diffraction pattern should be compared with known patterns for tartrate-based MOFs or simulated patterns from single-crystal data if available.[2]

2. Thermogravimetric Analysis (TGA):

  • Purpose: To determine the thermal stability of the MOF and identify the temperature at which the framework decomposes.

  • Procedure: A small sample of the MOF is heated at a constant rate under an inert atmosphere (e.g., nitrogen). The weight loss is recorded as a function of temperature. The decomposition temperature is a key indicator of the MOF's thermal stability.[2][5]

3. Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Purpose: To measure the specific surface area and pore volume of the MOF.

  • Procedure: The MOF sample is degassed under vacuum to remove any adsorbed molecules. Nitrogen adsorption-desorption isotherms are then measured at 77 K. The BET equation is applied to the adsorption data to calculate the surface area.[2]

Protocol 3: Loading of Doxorubicin into Zinc D-Tartrate MOF

This protocol describes a general method for loading a model anticancer drug, Doxorubicin (DOX), into the pores of the synthesized MOF.

Materials:

  • Synthesized Zinc D-Tartrate MOF

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Disperse 10 mg of the activated Zinc D-Tartrate MOF in 10 mL of a 1 mg/mL solution of Doxorubicin in PBS (pH 7.4).

  • Stir the suspension at room temperature in the dark for 24 hours to allow the drug to diffuse into the MOF pores.

  • Collect the DOX-loaded MOF by centrifugation.

  • Wash the product with fresh PBS (pH 7.4) to remove any surface-adsorbed drug.

  • To determine the drug loading capacity, measure the concentration of DOX in the supernatant before and after the loading process using a UV-Vis spectrophotometer at the characteristic absorbance wavelength of DOX.

  • The drug loading capacity is calculated using the following formula: Loading Capacity (%) = [(Initial mass of DOX - Mass of DOX in supernatant) / Mass of MOF] x 100

Protocol 4: In Vitro pH-Responsive Drug Release

This protocol is designed to evaluate the pH-triggered release of Doxorubicin from the loaded MOF, simulating physiological and acidic tumor microenvironment conditions.

Materials:

  • DOX-loaded Zinc D-Tartrate MOF

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.5

  • Incubator shaker

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Disperse 5 mg of the DOX-loaded MOF in 10 mL of PBS (pH 7.4) in a dialysis bag.

  • Place the dialysis bag in 40 mL of PBS (pH 7.4) and incubate at 37 °C with gentle shaking.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer.

  • Repeat the experiment using acetate buffer (pH 5.5) to simulate the acidic environment of a tumor.

  • Measure the concentration of released DOX in the collected aliquots using a UV-Vis spectrophotometer.

  • Plot the cumulative drug release percentage as a function of time for both pH conditions. A significantly higher release rate at pH 5.5 would indicate pH-responsive behavior.[6][7]

Data Presentation

Table 1: Synthesis Parameters for Divalent Metal-Tartrate MOFs

ParameterValueReference
Metal PrecursorZinc Acetate Dihydrate[5]
Other Potential MetalsMg(II), Mn(II), Co(II), Ni(II), Cu(II)[5]
Linker PrecursorThis compound DihydrateAdapted
Molar Ratio (Metal:Linker)1:1[5]
SolventDeionized Water[5]
Synthesis MethodHydrothermal[5]
Temperature110 °C[5]
Time48 hours[5]

Table 2: Representative Physicochemical Properties of Carboxylate-Based MOFs

PropertyTypical Value RangeCharacterization Method
BET Surface Area (m²/g)300 - 1500N₂ Adsorption
Pore Volume (cm³/g)0.2 - 0.8N₂ Adsorption
Thermal Decomposition Temp. (°C)> 300TGA

Note: These are representative values for carboxylate-based MOFs and actual values for the synthesized this compound MOF should be determined experimentally.

Table 3: Representative Drug Loading and Release Characteristics of MOFs for Cancer Therapy

ParameterRepresentative ValueCondition
Drug Loading Capacity (wt%)10 - 40%Doxorubicin, 24h incubation
Cumulative Release at pH 7.4 (48h)< 20%Simulates physiological conditions
Cumulative Release at pH 5.5 (48h)> 60%Simulates acidic tumor microenvironment

Note: These values are illustrative of pH-responsive MOFs and will vary based on the specific MOF-drug combination.[1][6]

Visualizations

Synthesis_Workflow Synthesis Workflow for Zinc D-Tartrate MOF cluster_prep Precursor Preparation cluster_purification Product Purification prep1 Dissolve Zinc Acetate in Deionized Water mix Mix Precursor Solutions in Teflon Liner prep1->mix prep2 Dissolve this compound in Deionized Water prep2->mix reaction Hydrothermal Synthesis (110 °C, 48h) mix->reaction centrifuge Centrifugation to Collect Product reaction->centrifuge wash Wash with Water and Methanol centrifuge->wash dry Dry under Vacuum (60 °C) wash->dry product Final Product: Zinc D-Tartrate MOF dry->product

Caption: Hydrothermal synthesis workflow for Zinc D-Tartrate MOF.

Drug_Loading_Release_Workflow Drug Loading and Release Workflow cluster_loading Drug Loading cluster_release pH-Responsive Release mof Activated MOF incubation Incubate and Stir (24h, Room Temp) mof->incubation drug Doxorubicin Solution (pH 7.4) drug->incubation separation Centrifuge and Wash incubation->separation loaded_mof DOX-Loaded MOF separation->loaded_mof release_setup Disperse Loaded MOF in Buffer loaded_mof->release_setup condition1 pH 7.4 (Physiological) release_setup->condition1 condition2 pH 5.5 (Tumor) release_setup->condition2 analysis Monitor DOX Release (UV-Vis Spectroscopy) condition1->analysis condition2->analysis

Caption: Workflow for drug loading and pH-responsive release study.

pH_Responsive_Release_Mechanism Logical Relationship for pH-Responsive Drug Release cluster_physiological Physiological Condition (pH 7.4) cluster_acidic Acidic Tumor Microenvironment (pH < 6.5) start DOX-Loaded MOF stable MOF Structure is Stable start->stable unstable Coordination Bonds Weaken, MOF Degrades start->unstable slow_release Slow Drug Diffusion stable->slow_release fast_release Rapid Drug Release unstable->fast_release

Caption: Conceptual diagram of pH-responsive drug release from the MOF.

References

Application Notes: Sodium D-Tartrate in the Synthesis of Metallic Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various metallic nanoparticles utilizing sodium D-tartrate. This compound serves as a versatile and environmentally friendly reagent, often acting as both a reducing and capping agent in the formation of metallic nanoparticles. Its use allows for control over particle size and morphology, which is crucial for applications in catalysis, sensing, and nanomedicine.

Mechanism of Action: The Role of this compound

This compound, a salt of tartaric acid, possesses multiple carboxyl and hydroxyl groups. This structure enables it to act as a bidentate or polydentate ligand, complexing with metal ions in solution. In the synthesis of metallic nanoparticles, it typically plays a dual role:

  • Reducing Agent: The hydroxyl groups in the tartrate molecule can be oxidized, leading to the reduction of metal ions (e.g., Au³⁺, Ag⁺) to their zero-valent state (Au⁰, Ag⁰). This reduction is often milder compared to strong reducing agents like sodium borohydride, allowing for better control over the nucleation and growth kinetics of the nanoparticles.

  • Capping/Stabilizing Agent: Once the metallic nanoparticles are formed, the carboxylate groups of the tartrate can adsorb onto their surface. This creates a negatively charged layer that provides electrostatic repulsion between the particles, preventing their aggregation and ensuring the stability of the colloidal suspension. This capping effect is crucial for controlling the final size and distribution of the nanoparticles.

The overall process can be visualized as a sequence of reduction, nucleation, growth, and stabilization, where this compound plays a key role in each step.

G cluster_0 Nanoparticle Formation Pathway Metal_Precursor Metallic Salt Precursor (e.g., HAuCl₄, AgNO₃) Reduction Reduction of Metal Ions Metal_Precursor->Reduction Metal Ions Sodium_Tartrate This compound Sodium_Tartrate->Reduction Reducing Agent Stabilization Stabilization Sodium_Tartrate->Stabilization Capping Agent Nucleation Nucleation Reduction->Nucleation Growth Growth of Nanoparticles Nucleation->Growth Growth->Stabilization Capped_NPs Tartrate-Capped Metallic Nanoparticles Stabilization->Capped_NPs G cluster_1 Workflow: Sonochemical Synthesis of AuNPs start Start prepare_solutions Prepare HAuCl₄ and SDBT Solutions start->prepare_solutions mix_reactants Mix Reactants in Flask prepare_solutions->mix_reactants sonication Sonication at Controlled Temperature mix_reactants->sonication observe_color_change Observe Color Change (to red) sonication->observe_color_change characterization Characterize Nanoparticles (UV-Vis, TEM, DLS) observe_color_change->characterization Formation confirmed end End characterization->end G cluster_2 Workflow: Synthesis of Tartrate-Capped AgNPs start Start prepare_solutions Prepare AgNO₃, Tartrate, and Ascorbic Acid Solutions start->prepare_solutions mix_ag_tartrate Mix AgNO₃ and Tartrate Solutions prepare_solutions->mix_ag_tartrate adjust_ph Adjust pH to Alkaline mix_ag_tartrate->adjust_ph add_reducing_agent Add L-Ascorbic Acid adjust_ph->add_reducing_agent observe_color_change Observe Color Change (to yellowish-brown) add_reducing_agent->observe_color_change characterization Characterize Nanoparticles observe_color_change->characterization Formation confirmed end End characterization->end G cluster_3 Workflow: Synthesis of Iron Tartrate Nanoparticles start Start prepare_solutions Prepare Aqueous Solutions of Reactants start->prepare_solutions mix_fe_tartaric Mix FeSO₄, Tartaric Acid, and Surfactant prepare_solutions->mix_fe_tartaric add_facilitator Add Sodium Metasilicate Solution mix_fe_tartaric->add_facilitator control_ph Maintain pH 4-5 add_facilitator->control_ph nanoparticle_formation Formation of Iron Tartrate Nanoparticles control_ph->nanoparticle_formation separation_purification Separate and Purify Nanoparticles nanoparticle_formation->separation_purification characterization Characterize Nanoparticles (XRD, TEM) separation_purification->characterization end End characterization->end

Sodium D-Tartrate as a Sequestrant in Food Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium D-tartrate as a sequestrant in food science research. This document details the mechanism of action, provides quantitative data on its chelation capabilities, and offers detailed experimental protocols for its evaluation.

This compound (disodium L-(+)-tartrate), designated by the E number E335, is a salt of tartaric acid utilized in the food industry for various functions, including as an emulsifier, stabilizer, acidity regulator, and notably, as a sequestrant.[1][2][3] Its efficacy as a sequestrant stems from its ability to form stable complexes with polyvalent metal ions, a process known as chelation. This action is crucial in preventing undesirable chemical reactions, such as oxidation and discoloration, thereby enhancing the quality and stability of food products.[1][4] Common applications include jellies, margarine, sausage casings, and cheese products.[2][3]

Mechanism of Action: Chelation

This compound sequesters metal ions through the formation of coordinate bonds between the metal ion and the tartrate molecule. The tartrate ion acts as a polydentate ligand, meaning it can bind to the central metal atom at multiple points, forming a stable ring structure known as a chelate. This "claw-like" grip effectively isolates the metal ion, preventing it from participating in detrimental reactions within the food matrix.

Chelation_Mechanism cluster_reactants Reactants cluster_product Product Metal_Ion Free Metal Ion (e.g., Fe²⁺, Cu²⁺) Chelated_Complex Stable Metal-Tartrate Complex (Chelate) Metal_Ion->Chelated_Complex Sodium_D_Tartrate This compound Sodium_D_Tartrate->Chelated_Complex Chelation

Caption: Chelation of a metal ion by this compound.

Quantitative Data: Stability Constants

The stability of the metal-tartrate complex is quantified by its stability constant (log K). A higher log K value indicates a stronger bond between the ligand and the metal ion, and thus more effective sequestration. The following table summarizes the stability constants for tartaric acid with various divalent metal ions, as determined by potentiometric pH titration.

Metal IonStability Constant (log K)
Mg²⁺1.90 ± 0.05
Ca²⁺1.80 ± 0.05
Mn²⁺4.08 ± 0.08
Co²⁺3.27 ± 0.08
Cu²⁺3.65 ± 0.07
Zn²⁺2.69 ± 0.07

Data sourced from a comparative study on the metal ion-binding properties of L-aspartic acid and tartaric acid.

Experimental Protocols

Protocol 1: Determination of Sequestrant Activity by Potentiometric Titration

This protocol outlines a method to determine the stability constant of the complex formed between this compound and a metal ion in an aqueous solution.

Objective: To quantify the chelation capacity of this compound.

Materials:

  • This compound

  • Metal salt (e.g., FeCl₂, CuSO₄)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Inert salt for maintaining ionic strength (e.g., KNO₃)

  • High-purity water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bars

  • Burette

  • Thermostatically controlled reaction vessel

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration.

    • Prepare a stock solution of the metal salt of known concentration.

    • Prepare solutions of the strong acid and strong base, and standardize them.

    • Prepare a stock solution of the inert salt.

  • Titration Setup:

    • Calibrate the pH meter using standard buffer solutions.

    • In the reaction vessel, add a known volume of the this compound solution, the metal salt solution, and the inert salt solution to maintain a constant ionic strength.

    • Dilute with high-purity water to a final volume.

    • Place the vessel in a water bath to maintain a constant temperature.

    • Immerse the calibrated pH electrode and the tip of the burette into the solution.

    • Start stirring the solution gently.

  • Titration:

    • Titrate the solution with the standardized strong base.

    • Record the pH value after each addition of the titrant. Add smaller increments of the titrant near the equivalence points.

    • Continue the titration until the pH remains relatively constant.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to obtain a titration curve.

    • Calculate the stability constants from the titration data using appropriate software or by applying the Bjerrum method.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare and Standardize Solutions C Set up Titration Vessel with Reactants and Electrode A->C B Calibrate pH Meter B->C D Titrate with Standardized Base C->D E Record pH vs. Volume of Titrant D->E F Plot Titration Curve E->F G Calculate Stability Constants F->G

Caption: Workflow for Potentiometric Titration.

Protocol 2: Spectrophotometric Determination of Iron Chelation

This protocol describes a method to quantify the iron-chelating activity of this compound using a colorimetric assay with a chromogenic agent like ferrozine (B1204870) or 2,2'-bipyridine (B1663995).

Objective: To measure the percentage of iron ions chelated by this compound.

Materials:

  • This compound

  • Ferrous chloride (FeCl₂) or Ferrous sulfate (B86663) (FeSO₄) solution

  • Ferrozine solution or 2,2'-bipyridine solution

  • Buffer solution (e.g., acetate (B1210297) buffer, pH 4.9)

  • UV-Vis spectrophotometer

  • Cuvettes

  • Micropipettes

Procedure:

  • Reaction Mixture Preparation:

    • Pipette a known volume of the this compound sample solution into a test tube.

    • Add a known volume of the ferrous iron solution and mix.

    • Allow the mixture to react for a specified time (e.g., 10 minutes) at room temperature to allow for chelation.

  • Color Development:

    • Add the chromogenic agent (ferrozine or 2,2'-bipyridine) to the mixture. This agent will react with any unchelated ferrous ions to form a colored complex.

    • Add the buffer solution to maintain the optimal pH for color development.

    • Mix thoroughly and allow the color to develop for a specified time (e.g., 5-10 minutes).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance for the iron-chromogen complex (e.g., ~562 nm for ferrozine, ~522 nm for 2,2'-bipyridine).

    • Zero the spectrophotometer using a blank solution (containing all reagents except the iron solution).

    • Measure the absorbance of the sample.

  • Calculation:

    • Prepare a control sample containing all reagents except for the this compound to measure the absorbance of the unchelated iron.

    • The percentage of iron chelation is calculated using the following formula:

      • Chelation (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Spectrophotometric_Workflow A Mix this compound and Ferrous Iron Solution B Incubate for Chelation A->B C Add Chromogenic Agent and Buffer B->C D Incubate for Color Development C->D E Measure Absorbance at λmax D->E F Calculate % Chelation E->F

Caption: Spectrophotometric analysis workflow.

Signaling Pathways

In the context of food science, the primary role of this compound as a sequestrant is chemical rather than biological. It directly interacts with and inactivates metal ions, thereby preventing them from catalyzing oxidative reactions. There is no current evidence to suggest that this compound, at the levels used in food, directly participates in or modulates biological signaling pathways within the food matrix itself. Its effect is a direct consequence of its chemical properties as a chelating agent.

Concluding Remarks

This compound is an effective sequestrant in food applications, contributing to the preservation of quality and extension of shelf life by chelating pro-oxidant metal ions. The provided protocols offer standardized methods for researchers to quantify its sequestrant activity and evaluate its potential applications in various food systems. The quantitative data on stability constants further aids in understanding its efficacy in comparison to other chelating agents. Further research could focus on the synergistic effects of this compound with other antioxidants in complex food matrices.

References

Application Notes and Protocols for the Standardization of Karl Fischer Reagent with Sodium D-Tartrate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Karl Fischer (KF) titration is a highly specific and widely used method for the determination of water content in a variety of solid, liquid, and gaseous samples.[1] The accuracy of the determination is critically dependent on the accurate standardization of the Karl Fischer reagent. Sodium D-tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) is a stable, non-hygroscopic crystalline solid with a precise and stoichiometric water content of 15.66%.[2][3][4] These properties make it an ideal primary standard for the titer determination of volumetric Karl Fischer reagents.[3][5][6] This document provides a detailed protocol for the standardization of Karl Fischer reagent using this compound dihydrate, intended for researchers, scientists, and drug development professionals.

Principle

The Karl Fischer reaction is based on a redox reaction between iodine and sulfur dioxide in the presence of water and a suitable base. The overall reaction can be simplified as:

I₂ + SO₂ + 2H₂O → 2HI + H₂SO₄

In the presence of a base (B), such as imidazole (B134444) or pyridine, the acidic products are neutralized. Methanol (B129727) is typically used as a solvent. The standardization process involves titrating a precisely weighed amount of this compound dihydrate with the Karl Fischer reagent to a defined endpoint. The volume of titrant consumed is then used to calculate the water equivalent factor (titer) of the reagent, typically expressed in mg H₂O/mL.

Experimental Protocols

1. Materials and Reagents

  • Karl Fischer Titrator (Volumetric)

  • Analytical Balance (readability to 0.1 mg)

  • Spatula

  • Weighing boats or paper

  • Karl Fischer Reagent (one-component or two-component system)

  • Anhydrous Methanol (or appropriate KF solvent)

  • This compound dihydrate (C₄H₄Na₂O₆·2H₂O), analytical standard grade

2. Preparation

2.1. Titrator Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean and dry.

2.2. Solvent Preparation: Add a sufficient volume of anhydrous methanol (or the appropriate Karl Fischer solvent) to the titration vessel to ensure the electrode is properly immersed.

2.3. Pre-Titration (Solvent Conditioning): Titrate the solvent with the Karl Fischer reagent to the endpoint to neutralize any residual water in the solvent and the vessel. This establishes a dry baseline.

3. Standardization Procedure

3.1. Weighing the Standard: Accurately weigh approximately 150-350 mg of this compound dihydrate.[7] Record the exact weight to the nearest 0.1 mg. For titrants with a strength of 5 mg/L, a smaller amount, between 0.05 g to 0.10 g, is recommended.[8]

3.2. Addition of the Standard: Carefully introduce the weighed this compound dihydrate into the conditioned titration vessel. Ensure complete transfer of the standard.

3.3. Dissolution: Stir the solution to ensure the complete dissolution of the this compound dihydrate. Note that it has limited solubility in methanol, so adequate stirring time is important.[8][9][10]

3.4. Titration: Start the titration. The Karl Fischer reagent is added automatically until the electrometric endpoint is reached and persists for a predetermined time (e.g., 30 seconds).[11]

3.5. Recording the Volume: Record the volume of the Karl Fischer reagent consumed.

3.6. Replicates: Repeat the standardization procedure at least two more times to ensure repeatability and accuracy.

4. Calculation of the Karl Fischer Reagent Titer

The water equivalency factor (F), or titer, of the Karl Fischer reagent is calculated using the following formula:

F (mg/mL) = (W x 0.1566) / V

Where:

  • W is the weight of the this compound dihydrate in mg.

  • 0.1566 is the theoretical mass fraction of water in this compound dihydrate (15.66%).[2][3][4]

  • V is the volume of the Karl Fischer reagent consumed in mL.

The final titer should be reported as the average of the replicate determinations.

Data Presentation

The results of the standardization should be summarized in a clear and organized manner.

Table 1: Standardization of Karl Fischer Reagent with this compound Dihydrate

ReplicateWeight of this compound dihydrate (mg)Volume of KF Reagent (mL)Titer (mg H₂O/mL)
1
2
3
Average
Standard Deviation
Relative Standard Deviation (%)

Mandatory Visualizations

Diagram 1: Chemical Reaction of Karl Fischer Titration

G cluster_reactants Reactants H2O Water (H₂O) Products [B-H]SO₄CH₃ + 2[B-H]I H2O->Products I2 Iodine (I₂) I2->Products SO2 Sulfur Dioxide (SO₂) SO2->Products Base Base (B) Base->Products Methanol Methanol (CH₃OH) Methanol->Products

Caption: The fundamental chemical reaction in Karl Fischer titration.

Diagram 2: Experimental Workflow for KF Reagent Standardization

G start Start prep Prepare KF Titrator and Solvent start->prep condition Pre-titrate Solvent to Dry Baseline prep->condition weigh Accurately Weigh this compound Dihydrate condition->weigh add Add Standard to Titration Vessel weigh->add dissolve Stir to Dissolve Standard add->dissolve titrate Titrate with KF Reagent to Endpoint dissolve->titrate record Record Volume of Titrant titrate->record replicate Repeat for n≥3? record->replicate replicate->weigh Yes calculate Calculate Average Titer replicate->calculate No end End calculate->end

References

Application Notes and Protocols for Utilizing Sodium D-Tartrate as a Chelating Agent for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium D-tartrate, the disodium (B8443419) salt of D-tartaric acid, is a versatile and effective chelating agent for a variety of metal ions. Its two carboxylate and two hydroxyl groups provide multiple coordination sites, enabling the formation of stable, water-soluble complexes with di- and trivalent metal cations. This property makes it a valuable tool in various scientific and industrial applications, including analytical chemistry, drug formulation, and heavy metal detoxification.

These application notes provide a comprehensive overview of the use of this compound as a chelating agent, including its binding characteristics with various metal ions, detailed experimental protocols for complex formation and characterization, and potential applications in research and drug development.

Data Presentation: Stability Constants of Metal-Tartrate Complexes

The stability of a metal-ligand complex is quantified by its stability constant (log K) or overall stability constant (log β). A higher value indicates a more stable complex. The following table summarizes the available stability constants for tartrate complexes with several common metal ions. It is important to note that the exact values can vary depending on experimental conditions such as temperature, ionic strength, and pH.

Metal IonStoichiometry (Metal:Tartrate)Log K / Log βExperimental Conditions
Copper(II) (Cu²⁺)1:2log K = 5.11Neutral conditions
Iron(III) (Fe³⁺)1:1log K₁ = 1.725 °C, 0.1 M NaCl
1:2log K₂ = 1.0325 °C, 0.1 M NaCl
log β₂ = 2.7325 °C, 0.1 M NaCl
Calcium(II) (Ca²⁺)1:1Apparent log K ≈ 2.57 (mM⁻¹)pH 8.0, 0.14 M Tris-HCl
Magnesium(II) (Mg²⁺)1:1Apparent log K ≈ 2.10 (mM⁻¹)pH 8.0, 0.14 M Tris-HCl
Zinc(II) (Zn²⁺)Data not readily available--

Experimental Protocols

Protocol 1: Synthesis of Metal-Tartrate Complexes

This protocol describes a general method for the synthesis of metal-tartrate complexes in an aqueous solution.

Materials:

  • This compound dihydrate

  • Metal salt (e.g., Copper(II) sulfate (B86663) pentahydrate, Iron(III) chloride hexahydrate)

  • Deionized water

  • Ethanol (B145695) (optional, for precipitation)

  • Magnetic stirrer and stir bar

  • Beakers and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

  • Prepare a solution of this compound: Dissolve a calculated amount of this compound dihydrate in deionized water to achieve the desired molar concentration.

  • Prepare a solution of the metal salt: In a separate beaker, dissolve the corresponding metal salt in deionized water.

  • React the solutions: While stirring, slowly add the metal salt solution to the this compound solution. The molar ratio of metal to ligand can be varied to obtain different complex stoichiometries.

  • Adjust pH (optional): The pH of the solution can be adjusted using dilute acid or base to optimize the formation of the desired complex.

  • Isolate the complex:

    • For sparingly soluble complexes, a precipitate may form directly. This can be collected by filtration.

    • For soluble complexes, the product can be precipitated by adding a less polar solvent like ethanol.

  • Wash and dry: Wash the collected solid with deionized water and then with ethanol to remove any unreacted starting materials. Dry the product in a desiccator or at a low temperature in an oven.

Protocol 2: Determination of Complex Stoichiometry using Job's Method of Continuous Variation

Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[2][3][4][5]

Materials:

  • Stock solution of the metal ion of known concentration.

  • Stock solution of this compound of the same concentration as the metal ion solution.

  • UV-Vis spectrophotometer and cuvettes.

  • Volumetric flasks and pipettes.

Procedure:

  • Prepare a series of solutions: Prepare a series of solutions in volumetric flasks with a constant total molar concentration of the metal and ligand, but with varying mole fractions of each. For example, for a total concentration of 10 mM, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 (e.g., 0 mM ligand and 10 mM metal, 1 mM ligand and 9 mM metal, and so on).

  • Measure absorbance: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-tartrate complex. This wavelength should be determined beforehand by scanning the spectrum of a solution known to contain the complex.

  • Plot the data: Plot the absorbance as a function of the mole fraction of the ligand.

  • Determine stoichiometry: The plot will typically show two linear portions that intersect. The mole fraction at the intersection point corresponds to the stoichiometry of the complex. For example, an intersection at a mole fraction of 0.67 for the ligand suggests a 2:1 ligand-to-metal ratio.

Protocol 3: Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a precise method for determining the stability constants of metal complexes.[6][7][8]

Materials:

  • pH meter with a combination glass electrode.

  • Standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Solution of the metal salt of known concentration.

  • Solution of this compound of known concentration.

  • Solution of a strong acid (e.g., 0.1 M HCl) for pH electrode calibration.

  • Thermostated titration vessel.

  • Burette.

Procedure:

  • Calibrate the pH meter: Calibrate the pH electrode using standard buffer solutions.

  • Titration of the ligand: Titrate a solution of this compound with the standardized strong base to determine its protonation constants.

  • Titration of the metal-ligand mixture: Prepare a solution containing known concentrations of the metal salt and this compound. Titrate this mixture with the standardized strong base.

  • Data Analysis:

    • Record the pH values after each addition of the titrant.

    • Calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration curve using established equations (e.g., the Bjerrum method).

    • Plot n̄ versus pL (-log[L]).

    • From this formation curve, the stepwise stability constants (K₁, K₂, etc.) can be determined. For example, the value of pL at n̄ = 0.5 corresponds to log K₁.

Mandatory Visualization

ChelationProcess Metal_ion Metal Ion (Mⁿ⁺) Complex Metal-Tartrate Complex Metal_ion->Complex Chelation Chelating_agent This compound Chelating_agent->Complex

Caption: A simple diagram illustrating the chelation of a metal ion by this compound to form a stable complex.

PotentiometricTitrationWorkflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis A Prepare Standard Solutions (Metal, Tartrate, Base) C Titrate Ligand Alone A->C D Titrate Metal-Ligand Mixture A->D B Calibrate pH Electrode B->C B->D E Record pH vs. Titrant Volume C->E D->E F Calculate n̄ and [L] E->F G Plot Formation Curve (n̄ vs. pL) F->G H Determine Stability Constants (log K) G->H

Caption: Workflow for the determination of metal-tartrate stability constants using potentiometric titration.

Applications in Drug Development and Research

As an Excipient in Parenteral Formulations

Trace metal ions in parenteral drug formulations can catalyze the degradation of active pharmaceutical ingredients (APIs), leading to reduced efficacy and the formation of potentially harmful byproducts. This compound can be used as a chelating agent to sequester these metal ions, thereby improving the stability and shelf-life of the drug product.[9] Its high water solubility and generally recognized as safe (GRAS) status make it a suitable excipient for this purpose.

Potential for Heavy Metal Detoxification

Chelation therapy is a primary treatment for heavy metal poisoning.[10][11][12][13] While agents like EDTA and DMSA are commonly used, there is ongoing research into alternative and adjunctive therapies. The ability of tartrate to form stable complexes with heavy metals such as lead suggests its potential utility in this area. Further research is needed to evaluate the in vivo efficacy and safety of this compound for heavy metal detoxification.

In Analytical Methods

The complex-forming ability of tartrate is utilized in various analytical chemistry techniques for the determination of metal ions. For example, it can be used as a masking agent to prevent the interference of certain metal ions in a sample during the analysis of others. It can also be a component of the mobile phase in ion chromatography for the separation of metal cations.

Conclusion

This compound is a readily available and effective chelating agent with a range of applications in scientific research and the pharmaceutical industry. The protocols and data provided in these notes offer a foundation for researchers to explore the utility of this compound in their specific applications, from fundamental coordination chemistry studies to the development of more stable drug formulations. The provided experimental methods can be adapted to determine the stability constants for other metal ions and to synthesize and characterize a wide variety of metal-tartrate complexes.

References

Application Notes and Protocols: Sodium D-Tartrate in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium D-tartrate, a readily available and inexpensive chiral building block derived from the naturally abundant D-tartaric acid, serves as a versatile precursor for a wide array of chiral ligands used in asymmetric catalysis. The inherent C₂ symmetry of the tartrate backbone provides a powerful scaffold for creating highly organized and effective chiral environments around metal centers, leading to high levels of enantioselectivity in a variety of chemical transformations. These transformations are crucial in the pharmaceutical industry for the synthesis of enantiomerically pure drugs. This document provides detailed application notes and experimental protocols for the use of this compound-derived ligands in several key asymmetric catalytic reactions.

I. Chiral Ligands Derived from this compound

The most prominent classes of chiral ligands synthesized from D-tartaric acid and its derivatives include:

  • Tartrate Esters (e.g., Diethyl D-tartrate, Diisopropyl D-tartrate): These are famously used in the Sharpless asymmetric epoxidation.

  • TADDOLs (α,α,α',α'-tetraaryl-2,2-disubstituted-1,3-dioxolane-4,5-dimethanols): These versatile ligands are employed in a wide range of reactions, including Diels-Alder reactions, aldol (B89426) additions, and conjugate additions.[1][2]

  • Chiral Phosphine Ligands (e.g., DIOP analogues): These are utilized in asymmetric hydrogenation and allylic alkylation reactions.

II. Applications in Asymmetric Catalysis

Asymmetric Epoxidation of Allylic Alcohols (Sharpless-Katsuki Epoxidation)

The Sharpless-Katsuki asymmetric epoxidation is a highly reliable and enantioselective method for the conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[3][4][5] The reaction utilizes a catalyst generated in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant.[4][6][7] The choice of the D-(-)- or L-(+)-tartrate enantiomer dictates the stereochemical outcome of the epoxidation.[5] Using D-(-)-diethyl tartrate, the oxygen atom is delivered to the α-face of the allylic alcohol when oriented with the hydroxymethyl group in the lower right quadrant.

Quantitative Data:

Allylic Alcohol SubstrateChiral LigandOxidantSolventTemp (°C)Yield (%)ee (%)Reference
(E)-2-Hexen-1-ol(-)-DIPTTBHPCH₂Cl₂-2085>98[8]
Geraniol(-)-DIPTTBHPCH₂Cl₂-207795[8]
Cinnamyl alcohol(-)-DIPTTBHPCH₂Cl₂-2089>98[8]
(Z)-2-Octen-1-ol(-)-DETTBHPCH₂Cl₂-107486[8]

Experimental Protocol: Asymmetric Epoxidation of (E)-2-Hexen-1-ol

  • A flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with powdered 4Å molecular sieves (3 g) and anhydrous dichloromethane (B109758) (100 mL).

  • The suspension is cooled to -20 °C in a dry ice/acetone (B3395972) bath.

  • To the cooled suspension, add D-(-)-diisopropyl tartrate (1.2 mL, 5.8 mmol) followed by titanium(IV) isopropoxide (1.5 mL, 5.1 mmol). The mixture is stirred for 30 minutes at -20 °C, during which it should turn a pale yellow.

  • (E)-2-Hexen-1-ol (2.5 g, 25 mmol) is added dropwise to the catalyst mixture.

  • tert-Butyl hydroperoxide (5.5 M in decane, 10 mL, 55 mmol) is added dropwise over a period of 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • The reaction mixture is stirred at -20 °C and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), the reaction is quenched by the addition of 15 mL of a 10% aqueous solution of NaOH saturated with NaCl.

  • The mixture is removed from the cooling bath and stirred vigorously for 1 hour at room temperature, during which a white precipitate forms.

  • The mixture is filtered through a pad of Celite®, and the filter cake is washed with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford the desired epoxy alcohol.

Logical Relationship: Sharpless Epoxidation Catalytic Cycle

Sharpless_Epoxidation_Cycle Catalyst_Formation Ti(O-iPr)4 + D-(-)-DET Active_Catalyst [Ti(DIPT)(O-iPr)2]2 Dimer Catalyst_Formation->Active_Catalyst Catalyst_Substrate_Complex Catalyst-Alcohol Complex Active_Catalyst->Catalyst_Substrate_Complex Allylic Alcohol Ligand_Exchange1 Ligand Exchange with Allylic Alcohol Activated_Complex Activated Ti-TBHP-Alcohol Complex Catalyst_Substrate_Complex->Activated_Complex TBHP Ligand_Exchange2 Ligand Exchange with TBHP Epoxy_Alcohol 2,3-Epoxyalcohol Activated_Complex->Epoxy_Alcohol Oxygen Transfer tBuOH tert-Butanol Activated_Complex->tBuOH Oxygen_Transfer Enantioselective Oxygen Transfer Product_Release Product Release & Catalyst Regeneration Epoxy_Alcohol->Active_Catalyst Release

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

Asymmetric Diels-Alder Reaction

TADDOL ligands, derived from tartaric acid, are highly effective in promoting enantioselective Diels-Alder reactions, often through the formation of chiral Lewis acid complexes. These reactions are fundamental for the construction of cyclic systems with multiple stereocenters.

Quantitative Data:

DieneDienophileLigandLewis AcidSolventTemp (°C)Yield (%)ee (%)Reference
CyclopentadieneMethacrolein(R,R)-TADDOLB(OPh)₃Toluene (B28343)-788592 (exo)[1]
1,3-Butadiene3-Acryloyl-2-oxazolidinone(R,R)-TADDOLTiCl₂(O-iPr)₂Toluene-309195[2]
Danishefsky's DieneBenzaldehyde(R,R)-TADDOLZn(OTf)₂CH₂Cl₂-788896

Experimental Protocol: Synthesis of a TADDOL Ligand

This protocol describes the synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol.

  • Preparation of (4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate:

    • To a solution of D-(-)-dimethyl tartrate (17.8 g, 100 mmol) in acetone (200 mL), add 2,2-dimethoxypropane (B42991) (15.6 g, 150 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 g).

    • Stir the mixture at room temperature for 24 hours.

    • Neutralize the reaction with aqueous NaHCO₃ solution and extract with diethyl ether (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the crude acetonide, which can be used in the next step without further purification.

  • Grignard Reaction:

    • Prepare a Grignard reagent from bromobenzene (B47551) (62.8 g, 400 mmol) and magnesium turnings (10.2 g, 420 mmol) in anhydrous THF (300 mL) in a flame-dried 1 L three-necked flask under a nitrogen atmosphere.

    • Cool the Grignard solution to 0 °C and add a solution of the tartrate acetonide (from the previous step) in anhydrous THF (100 mL) dropwise over 1 hour.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution (150 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • The crude product is purified by recrystallization from a toluene/hexane mixture to afford the TADDOL as a white crystalline solid.[9]

Experimental Workflow: TADDOL Synthesis and Application

TADDOL_Workflow cluster_ligand_synthesis TADDOL Ligand Synthesis cluster_catalysis Asymmetric Diels-Alder Reaction Start_Ligand D-Dimethyl Tartrate Acetonide_Formation Acetonide Protection Start_Ligand->Acetonide_Formation Protected_Tartrate Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate Acetonide_Formation->Protected_Tartrate Grignard_Reaction Grignard Reaction with Phenylmagnesium Bromide Protected_Tartrate->Grignard_Reaction TADDOL (4R,5R)-TADDOL Grignard_Reaction->TADDOL Catalyst_Prep Catalyst Preparation: TADDOL + Lewis Acid (e.g., TiCl2(O-iPr)2) TADDOL->Catalyst_Prep Reaction Catalytic Reaction Catalyst_Prep->Reaction Reactants Diene + Dienophile Reactants->Reaction Product Chiral Cycloadduct Reaction->Product

Caption: Workflow for TADDOL synthesis and its use in catalysis.

Asymmetric Aldol-Type Reaction

Chiral ligands derived from tartaric acid can be employed in asymmetric aldol-type reactions to produce enantioenriched β-hydroxy esters, which are valuable building blocks in organic synthesis.

Quantitative Data:

α,β-Unsaturated EsterCarbonyl CompoundChiral LigandCatalyst SystemSolventYield (%)ee (%)Reference
Methyl acrylateBenzaldehydeL-(+)-Diisopropyl tartrateRh(I)/Et₂ZnToluene8592[10]
Ethyl crotonateAcetoneL-(+)-Diethyl tartrateRh(I)/Et₂ZnTHF7888[10]

Experimental Protocol: Asymmetric Reductive Aldol-Type Reaction

  • In a flame-dried Schlenk tube under a nitrogen atmosphere, Wilkinson's catalyst (RhCl(PPh₃)₃) (0.01 mmol) and L-(+)-diisopropyl tartrate (0.012 mmol) are dissolved in anhydrous toluene (1 mL).

  • The mixture is stirred at room temperature for 30 minutes.

  • The solution is cooled to 0 °C, and diethylzinc (B1219324) (1.0 M in hexanes, 0.2 mL, 0.2 mmol) is added dropwise, followed by the α,β-unsaturated ester (0.1 mmol).

  • After stirring for 10 minutes, the carbonyl compound (0.12 mmol) is added dropwise.

  • The reaction is stirred at 0 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with 1 M HCl (2 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 5 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated.

  • The residue is purified by column chromatography to yield the β-hydroxy ester.

III. Conclusion

This compound and its derivatives are invaluable chiral precursors for the synthesis of a diverse range of ligands for asymmetric catalysis. The applications highlighted here, including the Sharpless epoxidation, Diels-Alder reactions, and aldol-type reactions, demonstrate the power of these ligands in achieving high levels of stereocontrol. The detailed protocols provided serve as a practical guide for researchers in the synthesis of enantiomerically pure molecules for pharmaceutical and other applications. The continued development of new ligands and catalytic systems based on the tartrate scaffold promises to further expand the toolbox of synthetic organic chemists.

References

Application Notes and Protocols for the Use of Sodium D-Tartrate in Electroplating and Metal Surface Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium D-tartrate and its related salt, sodium potassium tartrate (Rochelle salt), are versatile additives in the field of electroplating and metal surface treatment. Primarily, they function as complexing (chelating) agents, pH buffers, and crystal growth modifiers. The tartrate anion forms stable, water-soluble complexes with a variety of metal ions, including nickel (Ni²⁺), copper (Cu²⁺), zinc (Zn²⁺), and gold (Au³⁺). This complexation is crucial for preventing the precipitation of metal hydroxides in alkaline solutions, improving bath stability, and influencing the properties of the deposited metallic layer. These properties include finer grain structures, enhanced hardness, and improved corrosion resistance.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several key processes.

Section 1: Nickel Electroplating

Application Notes

In nickel electroplating, particularly in Watts-type baths and specialized alloy or composite plating, tartrate ions are used to gain several advantages over traditional formulations. The formation of nickel-tartrate complexes alters the kinetics of nickel deposition, which can lead to finer, more compact coatings.[1] This is especially beneficial in preventing the precipitation of nickel hydroxide (B78521) at higher pH values, allowing for a wider operating window. The tartrate ions also act as a pH buffer, maintaining a stable pH at the cathode surface where hydrogen evolution can cause a local increase in pH.[1]

The key functions of tartrate in nickel baths are:

  • Complexing Agent: Forms stable complexes with Ni²⁺ ions, preventing their precipitation as hydroxides.[1]

  • pH Buffer: Helps to stabilize the pH of the electrolyte solution.[1]

  • Deposit Modifier: Influences the grain structure, morphology, hardness, and corrosion resistance of the nickel deposit.[1]

Quantitative Data

The following table outlines a typical baseline composition for a Watts-type nickel bath and the experimental variables for evaluating the effect of sodium potassium tartrate concentration.

Table 1: Bath Composition and Operating Parameters for Evaluating Tartrate Concentration in a Watts-Type Nickel Bath [1]

Component/ParameterBaseline Concentration/ValueExperimental Variation (Tartrate)
Nickel Sulfate (NiSO₄·6H₂O)240 g/L-
Nickel Chloride (NiCl₂·6H₂O)45 g/L-
Boric Acid (H₃BO₃)30 g/L-
Sodium Potassium Tartrate0 g/L10, 20, 30, 40 g/L
Operating Parameters
pH4.5Maintained at 4.5
Temperature55°CMaintained at 55°C
Cathode Current Density3 A/dm²Maintained at 3 A/dm²
AgitationModerate (Magnetic Stirrer)Consistent across experiments
Experimental Protocols

Protocol 1: General Procedure for Evaluating the Effect of Tartrate Concentration in a Watts-Type Nickel Bath [1]

  • Substrate Preparation:

    • Mechanically polish the substrate (e.g., mild steel or copper) to a mirror finish.

    • Degrease the substrate by immersing it in an alkaline cleaning solution (e.g., 50 g/L NaOH at 60-80°C) for 5-10 minutes.

    • Rinse the substrate thoroughly with deionized water.

    • Activate the surface by dipping it in a 10% sulfuric acid solution for 30-60 seconds.

    • Rinse again with deionized water immediately before placing it in the electroplating bath.

  • Bath Preparation:

    • Prepare the baseline Watts bath by dissolving nickel sulfate, nickel chloride, and boric acid in deionized water.

    • Divide the baseline bath into equal volumes for each tartrate concentration to be tested.

    • Add the specified amount of sodium potassium tartrate to each bath and ensure it is fully dissolved.

    • Adjust the pH of each solution to 4.5 using dilute sulfuric acid or sodium hydroxide.

    • Heat the solutions to the operating temperature of 55°C.

  • Electroplating Procedure:

    • Use a pure nickel anode with a surface area approximately twice that of the cathode (substrate).

    • Immerse the prepared substrate (cathode) and the nickel anode into the bath.

    • Apply a constant cathodic current density of 3 A/dm².

    • Continue electrodeposition for a fixed duration to ensure consistent coating thickness across all samples.

    • After plating, remove the substrate, rinse it thoroughly with deionized water, and dry it.

  • Characterization of the Deposit:

    • Microhardness: Measure the Vickers microhardness of the coating.

    • Corrosion Resistance: Perform potentiodynamic polarization or electrochemical impedance spectroscopy (EIS) in a corrosive medium (e.g., 3.5% NaCl solution) to determine the corrosion current density (Icorr) and corrosion potential (Ecorr).

    • Surface Morphology: Examine the surface morphology and cross-section of the coating using Scanning Electron Microscopy (SEM).

G cluster_prep Substrate Preparation cluster_plating Electroplating cluster_char Coating Characterization p1 Mechanical Polishing p2 Alkaline Degreasing p1->p2 p3 DI Water Rinse p2->p3 p4 Acid Activation p3->p4 p5 Final DI Water Rinse p4->p5 el1 Immerse Electrodes in Tartrate-containing Bath p5->el1 el2 Apply Constant Current Density el1->el2 el3 Deposition for Fixed Duration el2->el3 el4 Remove, Rinse, and Dry el3->el4 c1 Microhardness Testing el4->c1 c2 Corrosion Resistance (EIS) el4->c2 c3 Surface Morphology (SEM) el4->c3 caption Experimental Workflow for Nickel Electroplating and Characterization.

Caption: Experimental Workflow for Nickel Electroplating and Characterization.

Section 2: Electroless Copper Plating

Application Notes

In electroless copper plating, a chemical process that deposits a layer of copper without an external electrical current, sodium potassium tartrate is a key complexing agent.[2] It is particularly useful in alkaline baths to keep copper ions in solution and prevent their precipitation as copper hydroxide. The stability of the plating bath is significantly improved by the presence of tartrate. The deposition rate of copper can be influenced by the concentration of tartrate; in some systems, an increase in tartrate concentration has been observed to decrease the plating rate.

Quantitative Data

The following table provides an example of an optimal bath composition for electroless copper plating using a dual complexing agent system including sodium potassium tartrate.

Table 2: Optimal Bath Composition for Electroless Copper Plating

ComponentOptimal ConcentrationReference
Copper Sulfate (CuSO₄·5H₂O)5.0 g/L[1]
EDTA·2Na21 g/L[1]
Sodium Potassium Tartrate5.0 g/L[1]
Formaldehyde (HCHO)16 ml/L[1]
α, α′-Dipyridyl8 mg/L[1]
K₄[Fe(CN)₆]·3H₂O70 mg/L[1]
PEG-10001 g/L[1]
Operating Parameters
pH12.75[1]
Temperature50°C[1]
Experimental Protocols

Protocol 2: Procedure for Electroless Copper Plating on a Non-Conductive Substrate

  • Substrate Pre-treatment:

    • Clean the substrate (e.g., ABS plastic) to remove any surface contaminants.

    • Etch the substrate in a chromic-sulfuric acid solution to create a microporous surface for adhesion.

    • Rinse thoroughly with deionized water.

    • Neutralize any residual acid with a suitable reducing agent solution.

    • Rinse with deionized water.

  • Catalyst Activation:

    • Immerse the substrate in a pre-activator solution.

    • Transfer to a catalyst solution, typically containing palladium chloride, to deposit catalytic sites on the surface.

    • Rinse with deionized water.

    • Immerse in an accelerator solution to remove excess tin and expose the palladium catalyst.

    • Rinse with deionized water.

  • Electroless Plating:

    • Prepare the electroless copper bath according to the formulation in Table 2. Heat to 50°C and adjust the pH to 12.75.

    • Immerse the activated substrate in the plating bath.

    • Maintain gentle agitation of the solution.

    • Plating for 30 minutes should yield a copper deposition rate of approximately 3.4 μm/h.[1]

    • After the desired thickness is achieved, remove the substrate.

  • Post-treatment:

    • Rinse the plated substrate thoroughly with deionized water.

    • Dry the substrate carefully.

    • The resulting copper layer can be further processed, for example, by electroplating a thicker layer of copper or another metal.

Section 3: Gold Electroplating

Application Notes

In gold electroplating, tartrates are used as complexing agents in neutral to alkaline baths. These baths are often preferred for plating on delicate substrates like ceramics or plastics as they can be formulated without free cyanide, which can attack these materials. The use of tartrate helps to produce bright and hard gold deposits. The bath composition can be adjusted to achieve a range of finishes from matte to bright.

Quantitative Data

The following table presents a composition for a gold electroplating bath utilizing potassium tartrate.

Table 3: Example Composition of a Gold Electroplating Bath with Tartrate [3]

Component/ParameterConcentration/Value
Potassium Gold Cyanide(to provide) 4.0 - 6.0 g/L Gold
Potassium Tartrate30 - 60 g/L
Potassium Carbonate30 - 60 g/L
d-Tartaric Acid1.5 g/L
Operating Parameters
pH8.5
Temperature65.5°C
Current Density0 - 12.5 ASF (0 - 1.35 A/dm²)
Experimental Protocols

Protocol 3: General Procedure for Gold Electroplating Using a Tartrate Bath

  • Substrate Preparation:

    • Properly clean and degrease the substrate (e.g., nickel-plated component).

    • Rinse thoroughly with deionized water.

    • Perform an acid activation step if necessary, followed by a deionized water rinse.

  • Bath Preparation:

    • Dissolve the potassium tartrate, potassium carbonate, and d-tartaric acid in deionized water.

    • Separately, dissolve the potassium gold cyanide in deionized water and add it to the main solution with stirring.

    • Adjust the final volume with deionized water.

    • Heat the bath to the operating temperature of 65.5°C and adjust the pH to 8.5.[3]

  • Electroplating Procedure:

    • Use an appropriate anode, such as platinum or stainless steel.

    • Immerse the substrate (cathode) and anode in the gold plating bath.

    • Apply the desired current density (e.g., within the bright range identified from Hull cell tests).

    • Plate for the required time to achieve the desired gold thickness.

    • Remove the plated part, rinse with deionized water, and dry.

  • Bath Maintenance and Analysis:

    • Regularly analyze the concentrations of gold and tartrate in the bath using appropriate analytical techniques such as atomic absorption spectroscopy (AAS) for gold and ion chromatography for tartrate.

    • Monitor and adjust the pH of the bath as needed.

Section 4: Metal Surface Treatment - Anodizing

Application Notes

In the surface treatment of aluminum and its alloys, tartaric acid is used in combination with sulfuric acid for anodizing, a process known as Tartaric-Sulfuric Acid Anodizing (TSA). This process is an environmentally friendly alternative to chromic acid anodizing (CAA), particularly in the aerospace industry. The addition of tartaric acid to the sulfuric acid electrolyte reduces the aggressiveness of the bath, leading to a slower oxide growth rate. The resulting anodic film provides excellent corrosion resistance and a good base for paint adhesion.

Quantitative Data

The following table provides a typical composition and operating parameters for a TSA bath.

Table 4: Typical Bath Composition and Operating Parameters for Tartaric-Sulfuric Acid Anodizing (TSA)

Component/ParameterTypical Value
Sulfuric Acid (H₂SO₄)40 g/L
Tartaric Acid (C₄H₆O₆)80 g/L
Operating Parameters
Temperature35 - 40°C
Voltage14 - 15 V (constant)
Anodizing Time25 minutes (including 5 min ramp)
Experimental Protocols

Protocol 4: Procedure for Tartaric-Sulfuric Acid Anodizing of Aluminum Alloy

  • Pre-treatment of Aluminum Substrate:

    • Degrease the aluminum part in an alkaline solution.

    • Rinse with deionized water.

    • Deoxidize/etch the surface, for example, in a solution containing sulfuric acid and nitric acid.

    • Rinse thoroughly with deionized water.

  • Anodizing Process:

    • Prepare the TSA bath with 40 g/L sulfuric acid and 80 g/L tartaric acid in deionized water.

    • Heat the bath to 35-40°C.

    • Make the aluminum part the anode in the electrolytic cell, with a suitable cathode (e.g., aluminum or lead).

    • Apply a DC voltage, ramping up to 14-15 V over 5 minutes.

    • Hold the voltage constant for a further 20-25 minutes.

  • Post-treatment:

    • Remove the anodized part from the bath.

    • Rinse thoroughly with deionized water.

    • The part can then be painted or sealed. For high corrosion resistance, a two-stage sealing process involving a dilute trivalent chromium solution followed by hydrothermal sealing may be employed.

Mandatory Visualizations

G cluster_solution Electroplating Bath cluster_benefits Benefits M_ion Metal Ion (e.g., Ni²⁺) MT_complex Metal-Tartrate Complex M_ion->MT_complex Complexation T_ion Tartrate Ion T_ion->MT_complex b1 Prevents Metal Hydroxide Precipitation MT_complex->b1 b2 Increases Bath Stability MT_complex->b2 b3 Modifies Deposit Properties MT_complex->b3 b4 Acts as pH Buffer MT_complex->b4 caption Role of Tartrate as a Complexing Agent in Electroplating.

Caption: Role of Tartrate as a Complexing Agent in Electroplating.

G start Start prep Substrate Preparation (Cleaning, Etching, Activation) start->prep Step 1 plating Plating / Anodizing (in Tartrate-containing Bath) prep->plating Step 2 post_treat Post-Treatment (Rinsing, Drying, Sealing) plating->post_treat Step 3 analysis Coating/Surface Analysis (Thickness, Hardness, Corrosion, Morphology) post_treat->analysis Step 4 end End analysis->end Step 5 caption General Experimental Workflow for Electroplating and Surface Treatment.

Caption: General Experimental Workflow for Electroplating and Surface Treatment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess in Chiral Resolution with Sodium D-Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral resolution of racemic mixtures using Sodium D-tartrate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind chiral resolution using this compound?

Chiral resolution with this compound is based on the formation of diastereomeric salts. The chiral this compound, as a resolving agent, reacts with a racemic mixture (e.g., a chiral amine) to form two diastereomers.[1] These diastereomers possess different physical properties, most notably different solubilities in a specific solvent. This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated through filtration. Subsequently, the resolving agent is removed, typically by an acid or base treatment, to yield the desired pure enantiomer.[1]

Q2: How critical is solvent selection in achieving high enantiomeric excess?

Solvent selection is a critical factor for successful chiral resolution. The ideal solvent should exhibit a significant difference in the solubility of the two diastereomeric salts. A systematic screening of various solvents with different polarities is often necessary to identify the optimal one.[1] In some cases, increasing the polarity of the solvent can help prevent the formation of undesirable anionic dimers that may hinder the separation process.[1]

Q3: What is a "solid solution," and how does it affect enantiomeric excess?

A solid solution is a single crystalline phase that contains both diastereomers. The formation of a solid solution is a significant challenge as it leads to poor enantiomeric excess in the crystallized product because both diastereomers co-crystallize.[1] Overcoming this issue may require a thorough study of the phase diagram of the diastereomeric salt system to find conditions that favor the crystallization of a single diastereomer.[1]

Q4: What is the optimal molar ratio of this compound to the racemic compound?

While a 1:1 stoichiometric ratio is a common starting point, the optimal molar ratio of the resolving agent to the racemate can vary and should be determined experimentally.[2] In some instances, using a half-equivalent (0.5:1) of the resolving agent can be more effective.[1] It is recommended to perform the resolution across a range of molar ratios to identify the ideal conditions for a specific system.[2]

Q5: How can I improve both the yield and the enantiomeric excess (ee) of my resolution?

Improving yield and enantiomeric excess often requires a multi-faceted optimization strategy:

  • Solvent Screening: A thorough screening of various solvents is crucial to maximize the solubility difference between the diastereomeric salts.[2]

  • Temperature Control: The temperature profile during crystallization, including the cooling rate, significantly impacts crystal growth and purity.[2]

  • Supersaturation Control: Managing the level of supersaturation is important. Seeding a supersaturated solution with a pure crystal of the desired diastereomer can promote its crystallization.[2]

  • Stoichiometry Optimization: Fine-tuning the molar ratio of the resolving agent is a key parameter to investigate.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No Crystallization Occurs The diastereomeric salt is too soluble in the chosen solvent.- Concentrate the solution to induce crystallization.- Cool the solution to a lower temperature.- Add an anti-solvent (a solvent in which the salt is less soluble).- Experiment with a different solvent system.[2]
Low Enantiomeric Excess (ee) in Crystals The solubilities of the two diastereomeric salts are too similar in the selected solvent, leading to co-precipitation.- Conduct a more thorough solvent screening to find a solvent that maximizes the solubility difference.- Optimize the cooling rate; a slower cooling rate can improve selectivity.- Recrystallize the obtained solid, potentially from a different solvent.
"Oiling Out" - Formation of an Oil Instead of Crystals The diastereomeric salt may not have fully formed or is impure. The level of supersaturation may be too high.- Ensure the purity of the starting materials.- Verify the stoichiometry of the reaction.- Wash the filtered solid with a small amount of cold solvent to remove impurities.- Use a more dilute solution or a slower cooling rate.[1]
Low Yield of the Desired Diastereomeric Salt The desired diastereomeric salt has significant solubility in the mother liquor.- Optimize the solvent and temperature to decrease the solubility of the target salt.- Utilize an anti-solvent to induce further precipitation.- Consider recycling the mother liquor, which may involve racemizing the unwanted enantiomer for reuse.[3]
Difficulty in Recovering the Resolved Enantiomer from the Salt Incomplete reaction with the acid or base used to break the salt.- Use a stronger acid or base.- Increase the reaction time or temperature.- Ensure efficient extraction of the free enantiomer into an organic solvent.[2]

Data Presentation

Table 1: Performance of Tartrate-Based Resolving Agents in Chiral Resolution

Resolving AgentRacemic CompoundSolvent(s)Yield (%)Enantiomeric Excess (e.e.) (%)
(+)-Tartaric Acid(R,S)-AmlodipineAcetone/ThioureaHighHigh
(R,R)-Tartaric Acid(R,S)-1-Phenylpropan-1-amineEthanol<60-
(S,S)-Tartaric AcidRacemic 1-methyl-2-phenyl-ethylamineIsopropanol~90~90
O,O'-Dibenzoyl-D-tartaric acid (DBTA)(R,S)-Tamsulosine IntermediateWater/MethanolGood-
Sodium salt of (S,S)-DBTAAminodiol (AD)-66.3>95 (after 36h)
Sodium salt of (R,R)-DBTARacemic ephedrine·HClWater92.5~100

Note: This data is compiled from various sources and is intended for comparative purposes. Actual results will vary depending on the specific experimental conditions.[4]

Experimental Protocols

1. General Protocol for Chiral Resolution of a Racemic Amine using this compound

  • Dissolution: Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol). In a separate flask, dissolve this compound (0.5 - 1.0 equivalent) in the same solvent, warming gently if necessary.

  • Salt Formation: Slowly add the this compound solution to the amine solution with constant stirring. Stir the mixture at room temperature or a slightly elevated temperature for a specified period to facilitate salt formation.[2]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can initiate crystallization.[2]

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.[2]

  • Liberation of the Enantiomerically Enriched Amine: Suspend the isolated diastereomeric salt in water. Add a base (e.g., aqueous NaOH) to deprotonate the amine and break the salt.[2]

  • Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[2]

  • Purification and Analysis: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Analyze the enantiomeric excess of the resolved amine using a suitable technique, such as chiral HPLC or NMR spectroscopy.[2]

Mandatory Visualizations

G cluster_0 Phase 1: Diastereomeric Salt Formation cluster_1 Phase 2: Selective Crystallization cluster_2 Phase 3: Enantiomer Liberation & Analysis A Racemic Mixture (e.g., Amine) C Solvent Selection & Dissolution A->C B Chiral Resolving Agent (this compound) B->C D Formation of Diastereomeric Salts in Solution C->D E Controlled Cooling & Supersaturation D->E F Selective Crystallization of Less Soluble Diastereomer E->F G Filtration F->G H Isolated Diastereomeric Salt (Solid) G->H I Mother Liquor Enriched in More Soluble Diastereomer G->I J Salt Dissociation (Acid/Base Treatment) H->J K Extraction & Purification J->K L Enantiomerically Enriched Product K->L M Analysis of Enantiomeric Excess (e.g., Chiral HPLC) L->M

Caption: Experimental Workflow for Chiral Resolution via Diastereomeric Salt Formation.

G A Low Enantiomeric Excess (ee) B Inadequate Solubility Difference A->B C Co-crystallization of Diastereomers A->C D Formation of a Solid Solution A->D E Sub-optimal Crystallization Conditions A->E F Troubleshooting Steps B->F C->F D->F E->F G Systematic Solvent Screening F->G H Optimize Cooling Rate F->H I Recrystallization of Product F->I J Study Phase Diagram F->J K Adjust Molar Ratio of Resolving Agent F->K

Caption: Logical Relationship for Troubleshooting Low Enantiomeric Excess.

References

Technical Support Center: Diastereomeric Salt Crystallization with Tartrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereomeric salt crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of diastereomeric salt crystallizations, with a specific focus on the use of tartrate-based resolving agents.

Troubleshooting Guide

This guide addresses common issues encountered during the diastereomeric salt crystallization process.

Issue 1: No Crystallization Occurs After Adding the Resolving Agent and Cooling.

  • Possible Causes:

    • High Solubility: The diastereomeric salts may be excessively soluble in the chosen solvent, preventing the solution from reaching the necessary supersaturation for crystallization to occur.[1][2]

    • Insufficient Supersaturation: The concentration of the diastereomeric salt might be below its solubility limit at the given temperature.[1]

    • Inhibition of Nucleation: Impurities present in the reaction mixture or solvent can hinder the formation of crystal nuclei.[1]

    • Incorrect Stoichiometry: The molar ratio of the racemic mixture to the tartaric acid resolving agent may not be optimal for salt formation and subsequent crystallization.[1][3]

  • Solutions:

    • Solvent Screening: Experiment with a range of solvents with varying polarities. The ideal solvent should readily dissolve the reactants to form the salts but exhibit differential solubility for the two diastereomers.[1][4]

    • Increase Concentration: Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salts in the solution.[1]

    • Anti-Solvent Addition: Gradually introduce an "anti-solvent," a solvent in which the diastereomeric salts have low solubility, to induce precipitation.[2][4] This can be an effective method for increasing the yield.[4]

    • Induce Nucleation:

      • Seeding: If available, add a small number of seed crystals of the desired diastereomeric salt to the solution to initiate crystallization.[3][5]

      • Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod to create nucleation sites.[4]

    • Optimize Stoichiometry: While a 1:1 molar ratio is a common starting point, it is advisable to screen different ratios of the racemate to the resolving agent.[3][6]

Issue 2: The Product is "Oiling Out" Instead of Crystallizing.

  • Possible Causes:

    • High Supersaturation: An excessively high level of supersaturation can lead to the separation of the solute as a liquid phase (oil) rather than a solid crystalline phase.[1]

    • Temperature: The crystallization temperature may be above the melting point of the solvated solid diastereomeric salt.[1][2]

  • Solutions:

    • Reduce Supersaturation:

      • Use a more dilute solution.[1]

      • Employ a significantly slower cooling rate to control the increase in supersaturation.[1][2]

      • If using an anti-solvent, add it very slowly and potentially at a higher temperature.[1]

    • Adjust Crystallization Temperature: Attempt the crystallization at a lower temperature, which may be below the melting point of the salt.[2]

    • Solvent Selection: The choice of solvent can influence the stability of the crystal lattice. Experiment with solvents that can form stronger interactions, such as hydrogen bonds, with the diastereomeric salts.[1]

    • Agitation: Gentle and consistent stirring can promote the formation of crystals over oiling. However, be aware that vigorous agitation can sometimes lead to the formation of small, less pure crystals.[1]

Issue 3: The Yield of the Desired Diastereomeric Salt is Low.

  • Possible Causes:

    • Suboptimal Solubility: The desired diastereomeric salt may still possess significant solubility in the mother liquor, even if it is the less soluble of the two diastereomers.[1][4]

    • Equilibrium Limitations: The separation efficiency can be limited by the eutectic point of the diastereomeric mixture.[1]

    • Premature Isolation: The crystallization process might have been terminated before reaching the optimal yield.[1]

    • Co-precipitation: The undesired diastereomer may co-precipitate if the solubilities of the two diastereomers are too similar in the chosen solvent system, which reduces the yield of the pure desired salt.[2]

  • Solutions:

    • Optimize Solvent and Temperature:

      • Conduct a thorough solvent screening to identify a system that minimizes the solubility of the target diastereomeric salt.[1][4]

      • Experiment with lower final crystallization temperatures to further decrease the solubility of the desired salt.[1][4]

    • Anti-Solvent Addition: Utilize an anti-solvent to decrease the solubility of the desired salt and drive it out of solution, thereby increasing the yield.[2]

    • Recycle Mother Liquor: The unwanted enantiomer that remains in the mother liquor can potentially be racemized and recycled, improving the overall process efficiency.[4]

    • Crystallization-Induced Diastereomeric Transformation (CIDT): This advanced technique can be applied if the undesired diastereomer in the solution can epimerize to the desired, less soluble diastereomer. This process drives the equilibrium towards the formation of the desired product, potentially leading to yields approaching 100%.[3]

Issue 4: The Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) of the Crystallized Salt is Low.

  • Possible Causes:

    • Similar Solubilities: The solubilities of the two diastereomeric salts in the chosen solvent may be too close, leading to their co-precipitation.[2]

    • Rapid Cooling: A fast cooling rate can trap impurities and the undesired diastereomer within the crystal lattice.

  • Solutions:

    • Optimize the Solvent System: A systematic solvent screening is crucial to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[2]

    • Controlled Cooling: Employ a slower cooling rate to enhance the selectivity of the crystallization process, allowing for the preferential crystallization of the less soluble diastereomer.[2][7]

    • Recrystallization: Purify the obtained salt by recrystallizing it, potentially using a different solvent system to further improve the diastereomeric excess.[2]

    • Optimize Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemic compound can influence the diastereomeric excess of the final product.[2]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate tartrate-based resolving agent?

A1: Tartaric acid and its derivatives are widely used due to their availability and effectiveness.[8] While standard L- or D-tartaric acid is a good starting point, derivatives like O,O'-dibenzoyl-tartaric acid (DBTA) or O,O'-di-p-toluoyl-tartaric acid (DPTTA) can offer improved performance for certain substrates.[6][9] The selection should be based on screening experiments to find the agent that provides the best crystal quality and separation efficiency for your specific compound.[3]

Q2: What is the ideal molar ratio of the racemic compound to the tartaric acid resolving agent?

A2: A 1:1 molar ratio is a common starting point for the resolution of a racemic base with a diacid like tartaric acid.[3] However, using a half-molar equivalent (0.5:1) of the resolving agent is also a frequently employed strategy.[6] The optimal stoichiometry can be influenced by the specific substrates and the solvent system, and it is often beneficial to screen different ratios to maximize the yield and purity of the desired diastereomer.[2]

Q3: Can the choice of solvent affect which enantiomer crystallizes?

A3: Yes, in some cases, the solvent can induce "chirality switching," where the opposite enantiomer's diastereomeric salt becomes the less soluble one, leading to its preferential crystallization.[4][10] This phenomenon is dependent on the specific molecular interactions between the diastereomeric salts and the solvent molecules.[4]

Q4: How can I recover the pure enantiomer from the diastereomeric salt?

A4: To recover the free enantiomer, the purified diastereomeric salt is typically dissolved in a suitable solvent like water. The ionic bond is then broken by adjusting the pH of the solution. For resolving a racemic base with tartaric acid, a strong base (e.g., NaOH or KOH) is added.[5][11] This deprotonates the tartaric acid and liberates the free amine, which can then be extracted into an organic solvent.[5]

Data Presentation

Table 1: Illustrative Effect of Solvent on Diastereomeric Excess (d.e.)

Solvent SystemDielectric Constant (ε)Diastereomeric Excess (d.e.) of Crystals (%)
Methanol (B129727)32.785
Ethanol24.572
Isopropanol19.965
Acetonitrile37.592

This table provides hypothetical data to illustrate the significant impact that solvent choice can have on the efficiency of the resolution.[2]

Table 2: Factors Influencing Yield and Purity in Diastereomeric Salt Crystallization

ParameterEffect on YieldEffect on Purity (d.e./e.e.)Key Considerations
Solvent Choice HighHighMaximize solubility difference between diastereomers.[3]
Temperature Profile HighMediumA controlled, slow cooling rate is often critical.[3][7]
Stoichiometry MediumMediumThe optimal ratio of racemate to resolving agent can vary.[3]
Supersaturation HighHighControlled supersaturation is key for good crystal growth.[3]
Seeding HighHighCan induce crystallization and improve reproducibility.[5]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

  • Dissolution: In a suitable reaction vessel, dissolve the racemic mixture (e.g., a chiral amine, 1.0 equivalent) and the chiral resolving agent (e.g., L-tartaric acid, 0.5 to 1.0 equivalent) in the selected solvent at an elevated temperature to ensure complete dissolution.[12]

  • Controlled Cooling and Seeding: Cool the solution gradually. At a predetermined temperature, introduce seed crystals of the desired diastereomeric salt to induce crystallization.[5] Continue to cool the solution slowly to the final crystallization temperature.

  • Agitation: Maintain a constant and gentle agitation throughout the cooling process to ensure homogeneity.[1]

  • Isolation: Once crystallization is complete, isolate the solid product by filtration.[12]

  • Washing: Wash the isolated crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum.[12]

  • Analysis: Determine the diastereomeric purity of the isolated salt using methods such as NMR or by measuring the optical rotation. The enantiomeric purity of the chiral compound can be determined by chiral HPLC after regenerating the free base or acid.[12]

Protocol 2: Screening for Optimal Solvent and Resolving Agent

  • Stock Solution Preparation: Prepare stock solutions of the racemic mixture and various chiral resolving agents (e.g., different tartaric acid derivatives) in a suitable solvent like methanol or ethanol.[12]

  • Salt Formation: In a multi-well plate, dispense a fixed volume of the racemic mixture stock solution into each well. Add one equivalent of each resolving agent stock solution to dedicated wells.[12]

  • Solvent Evaporation: Evaporate the solvent from the multi-well plate.[12]

  • Crystallization Screening: To each well containing the dried diastereomeric salts, add a different crystallization solvent or solvent mixture. Seal the plate and subject it to a temperature cycling profile (e.g., heating to dissolve followed by controlled cooling) to induce crystallization.[12]

  • Analysis: Visually inspect the wells for precipitation. For promising wells, analyze the solid and liquid phases by chiral HPLC to determine the enantiomeric excess of the crystalline material and the composition of the mother liquor.[3][12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Purification cluster_analysis Analysis & Final Product racemate Racemic Mixture dissolution Dissolution (Heating) racemate->dissolution resolving_agent Tartaric Acid Derivative resolving_agent->dissolution solvent Solvent solvent->dissolution cooling Controlled Cooling dissolution->cooling seeding Seeding (Optional) cooling->seeding crystallization Crystallization cooling->crystallization seeding->crystallization filtration Filtration crystallization->filtration washing Washing filtration->washing drying Drying washing->drying pure_salt Pure Diastereomeric Salt drying->pure_salt analysis Purity Analysis (d.e.) pure_salt->analysis regeneration Enantiomer Regeneration pure_salt->regeneration final_product Pure Enantiomer regeneration->final_product

Caption: Experimental workflow for diastereomeric salt crystallization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 High Solubility of Desired Salt start->cause1 Yes cause2 Co-precipitation of Undesired Salt start->cause2 Yes cause3 Suboptimal Temperature start->cause3 Yes cause4 Incorrect Stoichiometry start->cause4 Yes solution1 Solvent Screening / Anti-solvent cause1->solution1 cause2->solution1 solution2 Optimize Cooling Rate / Recrystallize cause2->solution2 solution3 Lower Final Temperature cause3->solution3 solution4 Screen Racemate:Reagent Ratios cause4->solution4 end Successful Resolution solution1->end Improved Yield solution2->end Improved Yield solution3->end Improved Yield solution4->end Improved Yield

References

Technical Support Center: Potential Interference of Sodium D-Tartrate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of sodium D-tartrate in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where might I encounter it in my experiments?

This compound is the disodium (B8443419) salt of D-(-)-tartaric acid. While L(+)-tartaric acid and its salts are more common in biological systems, D-tartrate can be present in some chemical reagents and buffers. It's crucial to be aware of the specific isomer of tartrate being used, as their effects on enzymatic assays can differ significantly.

Q2: Is this compound a universal enzyme inhibitor?

No, this compound is not a universal enzyme inhibitor. Its most well-documented inhibitory effects are highly specific, primarily targeting certain types of acid phosphatases. For many other enzymes, D-tartrate shows little to no inhibitory activity. In some biochemical reagents, such as Fehling's solution and the Biuret reagent, tartrate salts play a non-inhibitory role as chelating agents to keep metal ions in solution.

Q3: Which enzymatic assays are most susceptible to interference by tartrate?

The primary class of enzymes known to be sensitive to tartrate inhibition is acid phosphatases (APs) . However, this inhibition is stereospecific, meaning it depends on the isomeric form of tartrate:

  • L(+)-tartrate is a well-established, potent inhibitor of many acid phosphatases, particularly prostatic acid phosphatase (PAP).

  • D(-)-tartrate , the focus of this guide, is a significantly weaker inhibitor of these enzymes.[1]

Some acid phosphatases, known as tartrate-resistant acid phosphatases (TRAPs) , are, as their name suggests, not inhibited by tartrate.[2][3] In fact, tartrate is often intentionally included in TRAP assay buffers to inhibit the activity of other, tartrate-sensitive acid phosphatases present in the sample.[2][3]

There is limited evidence to suggest significant inhibition of other enzyme classes, such as dehydrogenases or kinases, by D-tartrate under typical assay conditions.

Q4: What is the mechanism of tartrate inhibition of acid phosphatase?

L(+)-tartrate acts as a competitive inhibitor of prostatic acid phosphatase. It binds to the active site of the enzyme, preventing the substrate from binding.[1] Modeling studies have shown that the hydroxyl group on the C3 carbon of L(+)-tartrate forms crucial hydrogen bonds with key amino acid residues (Arg-79 and His-257) in the active site of human prostatic acid phosphatase.[1] The different stereochemistry of D(-)-tartrate prevents it from forming these strong interactions, explaining its much weaker inhibitory effect.[1]

Troubleshooting Guides

Issue 1: Unexpectedly low enzyme activity in an acid phosphatase assay.

If you observe lower than expected activity in an acid phosphatase assay and suspect tartrate interference, follow these steps:

Troubleshooting Workflow for Suspected Tartrate Interference

cluster_Initial_Check Initial Check cluster_Troubleshooting Troubleshooting Steps start Unexpectedly Low Acid Phosphatase Activity check_reagents 1. Verify all reagent compositions, especially buffers. start->check_reagents is_tartrate 2. Is tartrate present in any reagent? check_reagents->is_tartrate check_isomer 3. Identify the isomer (L or D). is_tartrate->check_isomer Yes no_interference Interference is not due to tartrate. is_tartrate->no_interference No run_control 4. Run a control assay without tartrate. check_isomer->run_control activity_restored Is activity restored? run_control->activity_restored mitigate 5. Proceed to mitigation strategies. activity_restored->mitigate Yes other_causes Investigate other causes of inhibition. activity_restored->other_causes No

Caption: Troubleshooting workflow for diagnosing tartrate interference.

Issue 2: How to mitigate confirmed tartrate interference.

If you have confirmed that this compound is interfering with your assay, consider the following mitigation strategies:

Mitigation Strategies Workflow

cluster_Mitigation Mitigation Options cluster_Validation Validation start Confirmed Tartrate Interference reagent_replacement Reagent Replacement: Substitute the tartrate-containing reagent with a tartrate-free alternative. start->reagent_replacement sample_dilution Sample Dilution: Serially dilute the sample to reduce the tartrate concentration to a non-interfering level. start->sample_dilution sample_cleanup Sample Cleanup: Use techniques like dialysis, gel filtration, or solid-phase extraction to remove tartrate. start->sample_cleanup validate Validate the chosen method by spiking a clean sample with the analyte and ensuring accurate recovery. reagent_replacement->validate sample_dilution->validate sample_cleanup->validate end Proceed with Validated Assay validate->end

Caption: Workflow for mitigating tartrate interference in enzymatic assays.

Quantitative Data Summary

Enzyme/SystemTartrate IsomerConcentration% InhibitionReference
Rat Calvarial Osteoclast Acid Phosphatase (Method A)Not SpecifiedNot Specified69%[Not available]
Rat Calvarial Osteoclast Acid Phosphatase (Method B)Not SpecifiedNot Specified59%[Not available]
Murine Spleen Macrophage Acid PhosphataseNot SpecifiedNot Specified40%[Not available]
Human Prostatic Acid PhosphataseD(-)-tartrateNot SpecifiedDoes not significantly inhibit[1]

Experimental Protocols

Key Experiment: Tartrate-Resistant Acid Phosphatase (TRAP) Staining

This protocol is an example of an assay where tartrate is a key component, used to differentiate TRAP activity from other acid phosphatases.

Objective: To histochemically detect TRAP activity in cultured cells (e.g., osteoclasts).

Materials:

  • Acid Phosphatase Staining Kit (e.g., Sigma-Aldrich No. 387A or similar) containing:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixing cells

  • Deionized water

  • Light microscope

Procedure:

  • Cell Culture: Culture cells under desired experimental conditions.

  • Cell Fixation:

    • Remove the culture medium.

    • Gently rinse the cells with PBS.

    • Fix the cells with 4% PFA for 10 minutes at room temperature.

    • Rinse the cells again with PBS.

  • Staining Solution Preparation: Prepare the staining solution immediately before use according to the manufacturer's instructions. This typically involves mixing the Fast Garnet GBC, sodium nitrite, Naphthol AS-BI phosphate, acetate, and tartrate solutions in deionized water.

  • Staining:

    • Add the freshly prepared staining solution to the fixed cells.

    • Incubate at 37°C for 1 hour, protected from light.

  • Washing:

    • Remove the staining solution.

    • Gently rinse the cells with deionized water.

  • Analysis:

    • Visualize the cells under a light microscope.

    • TRAP-positive cells will appear red/purple. For osteoclast identification, count multinucleated (≥3 nuclei) TRAP-positive cells.

Logical Relationship of Tartrate in Acid Phosphatase Assays

cluster_Assay_Condition Assay Condition cluster_Outcome Outcome start Sample Containing Multiple Acid Phosphatases with_tartrate Assay with Tartrate start->with_tartrate without_tartrate Assay without Tartrate start->without_tartrate trap_activity Measures Tartrate-Resistant Acid Phosphatase (TRAP) Activity with_tartrate->trap_activity note Tartrate inhibits tartrate-sensitive acid phosphatases with_tartrate->note total_activity Measures Total Acid Phosphatase Activity without_tartrate->total_activity

References

Effect of pH on the chelation efficiency of Sodium D-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the effect of pH on the chelation efficiency of Sodium D-Tartrate. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is pH a critical factor in the chelation of metal ions by this compound?

A1: The pH of the solution is the most critical parameter governing the chelation efficiency of this compound. Tartaric acid, the parent acid of this compound, is a weak diprotic acid with two carboxylic acid groups and two hydroxyl groups that can participate in coordinating metal ions. The ability of these groups to donate electrons and form a stable complex with a metal ion is dependent on their deprotonation state, which is directly controlled by the pH. At low pH, the tartrate molecule is fully protonated (H₂C₄H₄O₆) and is a poor chelator. As the pH increases, the carboxylic acid groups deprotonate sequentially to form bitartrate (B1229483) (HC₄H₄O₆⁻) and then the fully deprotonated tartrate dianion (C₄H₄O₆²⁻). This dianion is a significantly better Lewis base and, therefore, a more effective chelating agent for positively charged metal ions.

Q2: I am not observing any significant chelation at a low pH. What is the likely cause and how can I fix it?

A2: Issue: At low pH (typically below 3-4), the concentration of the fully deprotonated and highly effective tartrate dianion (C₄H₄O₆²⁻) is very low. The tartrate is predominantly in its protonated or partially protonated form, which has a much weaker affinity for metal ions.

Troubleshooting Steps:

  • Increase the pH: Gradually increase the pH of your solution into the neutral or slightly alkaline range. The optimal pH will vary depending on the specific metal ion.

  • Monitor Speciation: As the pH rises, the equilibrium will shift towards the formation of the tartrate dianion, making it available for chelation.

  • Consult Stability Data: Refer to stability constant (log K) data for the specific metal-tartrate complex you are working with to identify the optimal pH range for complex formation.

Q3: When I increase the pH to a high level (e.g., pH > 9), a precipitate forms in my solution. What is happening and how can I avoid this?

A3: Issue: The precipitate is likely the metal hydroxide (B78521) of the cation you are trying to chelate. At high pH values, the concentration of hydroxide ions (OH⁻) is high, leading to the formation of insoluble metal hydroxides. This precipitation competes directly with the chelation reaction by removing the free metal ions from the solution.

Troubleshooting Steps:

  • Lower the pH: Carefully lower the pH to a range where the metal ion remains soluble but the tartrate is sufficiently deprotonated for effective chelation. This is often in the neutral to slightly alkaline range (pH 6-8) for many divalent metals.

  • Order of Reagents: Add the this compound solution to the metal ion solution before adjusting the pH to the final desired value. This can sometimes allow the chelate to form and prevent the metal hydroxide from precipitating as the pH is raised.

  • Determine Optimal pH: The ideal pH is a balance between maximizing the concentration of the deprotonated tartrate and preventing metal hydroxide formation. This range is specific to each metal ion.

Q4: How does the choice of metal ion affect the optimal pH for chelation?

A4: Different metal ions have different coordination chemistries and form hydroxides at different pH values. For instance, some metal ions may start to precipitate as hydroxides at a lower pH than others. The stability of the metal-tartrate complex also varies with the metal ion. Therefore, the optimal pH range for chelation is a unique property of each metal-ligand system. For example, the formation of some copper-tartrate complexes is favored in a pH range of 8.0–11.0, where 100% of the metal ions can be involved in complex formation.[1] In contrast, for other metals, precipitation might occur at these higher pH values.

Q5: My chelation efficiency seems low even at a seemingly optimal pH. What other factors could be at play?

A5: Issue: Suboptimal chelation efficiency can be due to several factors other than pH.

Troubleshooting Steps:

  • Molar Ratio: Ensure you are using an adequate molar ratio of this compound to the metal ion. A stoichiometric excess of the chelating agent can help drive the equilibrium towards the formation of the metal-tartrate complex.

  • Ionic Strength: The ionic strength of the solution can influence the activity of the ions and thus affect the stability of the complex. Maintaining a constant ionic strength with an inert electrolyte is good practice for reproducible results.

  • Temperature: Chelation is an equilibrium process, and the stability of the complex can be temperature-dependent. Ensure your experiments are conducted at a consistent and appropriate temperature.

  • Competing Ions: The presence of other cations in your solution can compete with your target metal ion for the tartrate, reducing the chelation efficiency for the metal of interest.

Data Presentation

The stability of a metal-tartrate complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex and more effective chelation under the specified conditions. The following table provides representative stability constants for complexes of tartaric acid with various metal ions. Note that these values are pH-dependent, and the efficiency of chelation will be highest in the pH range where the tartrate dianion is the predominant species and the metal hydroxide has not precipitated.

Metal Ion1:1 Complex Stability Constant (log K₁)Notes
Cu(II)6.362Tartrate forms stable complexes with copper.
Ni(II)4.534Optimal complex formation is generally in the neutral to slightly alkaline range.
Fe(III)7.924Fe(III) forms a very stable complex with tartrate.
Mn(II)-Stability constants vary depending on the study conditions.
UO₂(II)7.922Forms a stable complex with tartrate.

Note: These values are illustrative and can vary with experimental conditions such as temperature and ionic strength.

Experimental Protocols

Protocol: Determining the Optimal pH for Chelation using UV-Vis Spectrophotometry

This method is based on the principle that the formation of a metal-tartrate complex often results in a change in the solution's absorbance spectrum.

Materials:

  • This compound solution of known concentration.

  • Stock solution of the metal salt of interest (e.g., CuSO₄, NiCl₂) of known concentration.

  • Buffer solutions covering a range of pH values (e.g., pH 3 to 10).

  • UV-Vis Spectrophotometer.

  • Calibrated pH meter.

  • Volumetric flasks and pipettes.

Procedure:

  • Prepare a Series of Solutions: For each pH value to be tested, prepare a solution containing a fixed concentration of the metal ion and a fixed concentration of this compound (typically in a 1:1 or 1:2 molar ratio).

  • pH Adjustment: Use the appropriate buffer to adjust each solution to the desired pH. Verify the final pH with a calibrated pH meter.

  • Incubation: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature to ensure complex formation is complete.

  • Spectrophotometric Measurement:

    • Scan the UV-Vis spectrum of each solution over a relevant wavelength range to identify the wavelength of maximum absorbance (λ_max) for the metal-tartrate complex. This is often different from the λ_max of the free metal ion.

    • Measure the absorbance of each solution at the determined λ_max. Use a solution containing only the buffer and this compound as a blank.

  • Data Analysis:

    • Plot the absorbance at λ_max as a function of pH.

    • The pH at which the absorbance is highest corresponds to the optimal pH for the chelation of the metal ion by this compound under the tested conditions. A decrease in absorbance at higher pH values may indicate the precipitation of metal hydroxides.

Visualizations

Chelation_Workflow cluster_prep Solution Preparation cluster_reaction Chelation Reaction cluster_analysis Analysis prep_metal Prepare Metal Ion Solution mix Mix Metal and Tartrate Solutions prep_metal->mix prep_tartrate Prepare Sodium D-Tartrate Solution prep_tartrate->mix adjust_ph Adjust pH to Desired Value mix->adjust_ph equilibrate Allow for Equilibration adjust_ph->equilibrate measure Measure Chelation Efficiency (e.g., UV-Vis) equilibrate->measure analyze Analyze Data and Determine Optimal pH measure->analyze

Caption: Experimental workflow for determining the optimal pH for chelation.

Tartrate_Speciation H2T H₂T (Fully Protonated) Poor Chelator HT HT⁻ (Bitartrate) Moderate Chelator H2T->HT T2 T²⁻ (Tartrate Dianion) Strong Chelator HT->T2

Caption: pH-dependent speciation of tartrate and its chelation ability.

References

Technical Support Center: Controlling Nanoparticle Size and Morphology with Sodium D-Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Sodium D-tartrate as a capping agent in nanoparticle synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in overcoming common challenges and optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in nanoparticle synthesis?

A1: this compound serves as both a reducing agent and a capping agent. In its capacity as a reducing agent, it reduces metal ions to their zerovalent state, which then nucleate to form nanoparticles. As a capping agent, the tartrate ions adsorb onto the surface of the newly formed nanoparticles, preventing their aggregation and controlling their growth, which in turn influences their final size and morphology.[1]

Q2: How does the concentration of this compound affect the final nanoparticle size?

A2: Generally, a higher concentration of this compound leads to the formation of smaller nanoparticles. This is because a greater availability of tartrate ions allows for more rapid and extensive capping of the nanoparticle surfaces, which limits their growth. Conversely, a lower concentration of the capping agent will result in larger nanoparticles due to less surface coverage and continued particle growth.

Q3: What is the influence of pH on the synthesis of nanoparticles when using this compound?

A3: The pH of the reaction medium is a critical parameter that can significantly impact the size, morphology, and stability of the nanoparticles. The effectiveness of this compound as a capping agent is pH-dependent. Variations in pH can alter the charge of the tartrate molecules and the surface charge of the nanoparticles, thereby affecting the capping efficiency and colloidal stability.[2][3][4] For instance, in the synthesis of gold nanoparticles using the similar citrate (B86180) capping agent, pH fluctuations from 4.7 to 5.3 resulted in a significant change in nanoparticle concentration, though the size and morphology remained similar.[2] It is crucial to maintain a stable and optimized pH throughout the synthesis to ensure reproducibility.

Q4: Can this compound be used to synthesize different types of nanoparticles?

A4: Yes, this compound and similar dicarboxylate molecules like sodium citrate have been successfully used in the synthesis of various metallic nanoparticles, including gold (Au) and silver (Ag) nanoparticles.[5] The general principles of reduction and capping are applicable to different metal precursors, although the optimal reaction conditions may vary.

Q5: How does temperature affect nanoparticle synthesis with this compound?

A5: Temperature plays a crucial role in both the nucleation and growth kinetics of nanoparticles. Higher temperatures generally lead to a faster reaction rate, which can influence the final size and morphology of the nanoparticles. The specific effect of temperature can vary depending on the nanoparticle system. For some systems, higher temperatures can lead to smaller nanoparticles due to faster nucleation, while in others, it might promote the growth of larger particles.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Cloudy solution or visible aggregates in the final product. 1. Insufficient Capping Agent: The concentration of this compound may be too low to effectively stabilize the nanoparticles. 2. Incorrect pH: The pH of the reaction medium may not be optimal for the stabilizing action of the tartrate. 3. High Ionic Strength: Excessive salt concentration in the reaction medium can lead to aggregation.1. Increase this compound Concentration: Incrementally increase the molar ratio of this compound to the metal precursor. 2. Optimize and Buffer pH: Determine the optimal pH for your system and use a suitable buffer to maintain it throughout the reaction. 3. Purify Reactants: Ensure the purity of all reagents and use deionized water to minimize unwanted ions.
Inconsistent nanoparticle size and morphology between batches. 1. Inconsistent Reaction Conditions: Variations in temperature, stirring rate, or addition rate of reagents can lead to batch-to-batch variability. 2. Reagent Degradation: Old or improperly stored reagents can affect the reaction outcome.1. Standardize Procedures: Maintain precise control over all reaction parameters. Use a temperature-controlled hotplate with consistent stirring. 2. Use Fresh Reagents: Prepare fresh solutions of this compound and the metal precursor before each synthesis.
Broad nanoparticle size distribution (high polydispersity). 1. Non-uniform Nucleation: Slow or uneven addition of the reducing agent can lead to multiple nucleation events. 2. Ostwald Ripening: Over extended reaction times, larger particles may grow at the expense of smaller ones.1. Rapid and Uniform Mixing: Ensure vigorous stirring during the addition of this compound to promote a single, uniform nucleation event. 2. Optimize Reaction Time: Monitor the reaction progress and stop it once the desired nanoparticle size and stability are achieved to prevent ripening.
Low yield of nanoparticles. 1. Incomplete Reduction: The reaction conditions may not be sufficient for the complete reduction of the metal precursor. 2. Loss during Purification: Nanoparticles may be lost during centrifugation and washing steps.1. Optimize Reaction Parameters: Adjust the temperature and reaction time to ensure complete reduction. 2. Refine Purification Protocol: Use appropriate centrifugation speeds and durations. Be careful when decanting the supernatant.

Data Presentation

Table 1: Effect of this compound Concentration on Gold Nanoparticle (AuNP) Size (Sonochemical Synthesis)

This compound Concentration (mM)Average Particle Size (nm)
5Larger Particles (exact size not specified)
1017
15Smaller Particles (exact size not specified)

Data adapted from a study on sonochemical synthesis of AuNPs using sodium tartrate dibasic. The trend indicates that as the concentration of the capping agent increases, the particle size decreases.

Table 2: Influence of pH on Silver Nanoparticle (AgNP) Size and Morphology (Citrate Reduction)

pHAverage Size of Quasi-spherical Nanoparticles (nm)Morphology Notes
6.011.81 ± 8.05Narrow size distribution
7.043.18 ± 24.04Wide size distribution, presence of nanorods
8.035.49 ± 16.25Presence of nanorods
9.036.04 ± 13.93Presence of nanorods
10.036.24 ± 12.52Presence of nanorods
11.025.33 ± 7.58Narrower size distribution, smaller nanorods

Data from a study on the effect of pH on silver nanoparticles synthesized with citric acid, a structurally similar capping agent. The results show a significant dependence of both size and morphology on the pH of the reaction medium.[6]

Experimental Protocols

Protocol 1: Synthesis of Silver Nanoparticles (AgNPs) using this compound

This protocol describes a general method for the synthesis of AgNPs where this compound acts as both the reducing and capping agent.

Materials:

  • Silver nitrate (B79036) (AgNO₃)

  • This compound (Na₂C₄H₄O₆)

  • Deionized water

  • Glassware (thoroughly cleaned)

  • Heating and stirring plate

  • Magnetic stir bar

Procedure:

  • Prepare a 1 mM solution of silver nitrate in deionized water.

  • Prepare a 1% (w/v) solution of this compound in deionized water.

  • In a clean Erlenmeyer flask, bring 50 mL of the silver nitrate solution to a boil while stirring continuously.

  • To the boiling solution, rapidly add 5 mL of the 1% this compound solution.

  • Observe the color change of the solution. The solution will typically change from colorless to a yellowish-brown, and finally to a stable colloidal suspension, indicating the formation of AgNPs.

  • Continue heating and stirring for approximately 15-30 minutes until the color of the solution is stable.

  • Remove the flask from the heat and allow it to cool to room temperature while still stirring.

  • Store the resulting AgNP solution in a dark container at 4°C for stability.

Mandatory Visualization

Experimental_Workflow cluster_Preparation 1. Preparation of Reactants cluster_Synthesis 2. Nanoparticle Synthesis cluster_Characterization 3. Characterization Prep_AgNO3 Prepare 1 mM AgNO3 solution Heat_AgNO3 Heat AgNO3 solution to boiling Prep_AgNO3->Heat_AgNO3 Prep_Tartrate Prepare 1% this compound solution Add_Tartrate Rapidly add this compound solution Prep_Tartrate->Add_Tartrate Heat_AgNO3->Add_Tartrate Reaction Continue heating and stirring (15-30 min) Add_Tartrate->Reaction Cooling Cool to room temperature Reaction->Cooling UV_Vis UV-Vis Spectroscopy (SPR) Cooling->UV_Vis TEM TEM/SEM (Size and Morphology) Cooling->TEM DLS DLS (Hydrodynamic Size) Cooling->DLS

Caption: Workflow for the synthesis and characterization of nanoparticles.

Troubleshooting_Logic Start Problem: Aggregation/Precipitation Check_Concentration Is this compound concentration sufficient? Start->Check_Concentration Check_pH Is the pH optimal and stable? Check_Concentration->Check_pH Yes Increase_Concentration Solution: Increase this compound concentration Check_Concentration->Increase_Concentration No Check_Ionic_Strength Is the ionic strength of the medium low? Check_pH->Check_Ionic_Strength Yes Optimize_pH Solution: Optimize and buffer the pH Check_pH->Optimize_pH No Use_DI_Water Solution: Use high-purity deionized water Check_Ionic_Strength->Use_DI_Water No

Caption: Troubleshooting logic for nanoparticle aggregation.

References

Technical Support Center: Overcoming Challenges in Protein Crystal Growth with Sodium D-Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully utilize Sodium D-tartrate in protein crystallization experiments. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to navigate common challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during protein crystallization experiments using this compound, presented in a question-and-answer format.

Q1: I am seeing amorphous precipitate instead of crystals in my drops. What should I do?

A1: Amorphous precipitation is a common issue that indicates the supersaturation level was reached too quickly. Here are several troubleshooting steps:

  • Decrease Precipitant Concentration: Lower the concentration of this compound in your reservoir solution. A stepwise decrease of 10-20% is a good starting point.

  • Vary Protein Concentration: The protein concentration might be too high. Try setting up new trials with a lower protein concentration.

  • Adjust pH: The pH of the solution is critical for protein solubility.[1][2] If the current pH is near the protein's isoelectric point (pI), solubility is at its minimum, which can favor precipitation. Try moving the pH further away from the pI.

  • Modify Temperature: Temperature affects protein solubility and the kinetics of crystallization. If experiments are at room temperature, try moving them to a colder environment (e.g., 4°C) to slow down the process, or vice versa.

Q2: My drops remain clear and I don't see any crystals or precipitate. What is the problem?

A2: Clear drops indicate that the solution has not reached a sufficient level of supersaturation for nucleation to occur. Consider the following adjustments:

  • Increase Precipitant Concentration: Gradually increase the concentration of this compound in the reservoir to drive more water from the drop, thereby increasing the protein and precipitant concentration within the drop.

  • Increase Protein Concentration: If possible, concentrate your protein stock to a higher level before setting up new crystallization trials.

  • Change the pH: Systematically screen a range of pH values. Sometimes a small change in pH can significantly impact solubility and promote crystallization.[1][2]

Q3: I am getting a shower of very small, needle-like crystals. How can I grow larger, single crystals?

A3: A high density of small crystals suggests that the nucleation rate is too high. To encourage the growth of fewer, larger crystals, you can try:

  • Fine-tune the Precipitant Concentration: A slight reduction in the this compound concentration can slow down nucleation and allow existing nuclei to grow larger.

  • Seeding: Microseeding or macroseeding with crushed crystals from the initial hits can provide a template for larger crystal growth in a new drop with a slightly lower supersaturation level.

  • Slower Equilibration: Modify the vapor diffusion rate. For hanging drops, using a larger drop volume or a smaller reservoir volume can slow down equilibration.

Q4: The crystals I obtained diffract poorly. How can I improve the crystal quality?

A4: Poor diffraction can be due to internal disorder within the crystal lattice. Post-crystallization techniques can sometimes improve crystal quality:

  • Crystal Dehydration: A controlled dehydration of the crystal can sometimes lead to a more ordered packing of the protein molecules.[3] This can be achieved by transferring the crystal to a solution with a slightly higher precipitant concentration or by exposing the drop to air for a short period.

  • Annealing: Briefly warming the crystal (e.g., by moving it to a room temperature environment from 4°C for a few minutes) and then returning it to the cold can sometimes improve crystal order.

  • Additive Screening: The addition of small molecules or ions to the crystallization drop can sometimes improve crystal packing and diffraction quality.

Data Presentation: Successful Crystallization Conditions with Tartrate Salts

The following table summarizes successful crystallization conditions reported in the literature using tartrate salts as a precipitant. This data can serve as a starting point for designing your own experiments with this compound.

Protein TargetPrecipitantPrecipitant ConcentrationBufferpHTemperature (°C)Reference
LptAPotassium Sodium Tartrate1.0 M (initial screen)0.1 M HEPES-HCl7.520[3]
LptAPotassium Sodium Tartrate0.4 M (optimized)0.1 M HEPES-HCl7.520[3]
BacteriorhodopsinPotassium Sodium Tartrate0.1 M0.1 M Sodium Acetate4.5Not Specified[2]
E_1r26_M1aPotassium Tartrate0.2 M0.1 M Sodium Citrate5.616[4]
Various ProteinsSodium Tartrate20-90% saturationNot specified7.2Not Specified[5]
LysozymePotassium Sodium Tartrate28-560 mg/mL0.1 M PIPES6.8Not Specified[1]

Experimental Protocols

Below are detailed protocols for the two most common vapor diffusion crystallization methods. These can be adapted for use with this compound as the primary precipitant.

Hanging Drop Vapor Diffusion
  • Prepare the Reservoir: Pipette 500 µL of the this compound reservoir solution into each well of a 24-well crystallization plate.

  • Prepare the Coverslip: On a clean, siliconized glass coverslip, pipette a 1 µL drop of your purified protein solution.

  • Add the Precipitant: To the same drop of protein, add 1 µL of the reservoir solution. Avoid introducing bubbles.

  • Seal the Well: Invert the coverslip and place it over the well, ensuring a complete seal with vacuum grease to create an airtight environment.

  • Incubate: Store the plate in a stable temperature environment and monitor the drops for crystal growth over time.

Sitting Drop Vapor Diffusion
  • Prepare the Reservoir: Similar to the hanging drop method, fill the reservoir of a sitting drop plate with 500 µL of the this compound solution.

  • Prepare the Drop: Pipette 1 µL of your protein solution onto the raised post in the center of the well, followed by 1 µL of the reservoir solution.

  • Seal the Well: Seal the well with a clear adhesive tape to ensure an airtight environment.

  • Incubate: Place the plate in a location with a stable temperature and observe the drops periodically for the formation of crystals.

Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes in protein crystallization.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Protein_Purification Protein Purification (>95% Purity) Buffer_Preparation Buffer & Precipitant Stock Preparation Crystallization_Screening Initial Crystallization Screening (Hanging/Sitting Drop) Protein_Purification->Crystallization_Screening Buffer_Preparation->Crystallization_Screening Optimization Optimization of Initial Hits Crystallization_Screening->Optimization Crystal_Harvesting Crystal Harvesting & Cryo-protection Optimization->Crystal_Harvesting Xray_Diffraction X-ray Diffraction Crystal_Harvesting->Xray_Diffraction Structure_Determination Structure Determination Xray_Diffraction->Structure_Determination

Caption: A generalized workflow for a protein crystallization experiment.

Troubleshooting_Decision_Tree Start Observe Crystallization Drop Precipitate Amorphous Precipitate? Start->Precipitate Clear Clear Drop? Precipitate->Clear No Action_Precipitate Decrease Precipitant/Protein Conc. Vary pH Precipitate->Action_Precipitate Yes SmallCrystals Many Small Crystals? Clear->SmallCrystals No Action_Clear Increase Precipitant/Protein Conc. Clear->Action_Clear Yes GoodCrystals Good Quality Crystals? SmallCrystals->GoodCrystals No Action_SmallCrystals Lower Precipitant Conc. Try Seeding SmallCrystals->Action_SmallCrystals Yes Action_GoodCrystals Proceed to Diffraction GoodCrystals->Action_GoodCrystals Yes Action_PoorCrystals Try Dehydration/Annealing Additive Screen GoodCrystals->Action_PoorCrystals No

Caption: A decision tree for troubleshooting common crystallization outcomes.

Protein_Aggregation_Pathway Native Native Protein Misfolded Misfolded Monomer Native->Misfolded Stress (e.g., pH, Temp) Misfolded->Native Oligomers Soluble Oligomers Misfolded->Oligomers Proteasome Proteasomal Degradation Misfolded->Proteasome Fibrils Insoluble Fibrils (Aggregates) Oligomers->Fibrils Autophagy Autophagy Oligomers->Autophagy Fibrils->Autophagy Chaperones Chaperone-mediated Refolding

Caption: Simplified signaling pathway of protein aggregation and cellular responses.

References

Long-term stability and storage conditions for Sodium D-tartrate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and optimal storage conditions for Sodium D-tartrate solutions. It includes detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound dihydrate?

A1: Solid this compound dihydrate is stable under normal conditions. To ensure its integrity, it should be stored in a cool, dry, well-ventilated area, protected from moisture.[1] The container should be kept tightly closed when not in use. Recommended storage temperatures generally range from 2°C to 30°C.[2]

Q2: What is the general stability of this compound in an aqueous solution?

A2: Aqueous solutions of this compound are stable under normal conditions but can be susceptible to degradation over the long term, influenced by factors such as temperature, light exposure, pH, and microbial contamination.[3][4][5] It is generally recommended to prepare aqueous solutions fresh for each experiment to ensure accuracy and avoid potential degradation.[4]

Q3: What are the primary factors that can cause the degradation of this compound solutions?

A3: The primary factors that can lead to the degradation of this compound solutions include:

  • Microbial Contamination: Aqueous solutions can support microbial growth, which can alter the chemical composition and pH of the solution.

  • Exposure to Light (Photodegradation): Sunlight and UV light can induce the degradation of tartrate, leading to the formation of byproducts.[4]

  • Extreme Temperatures: Elevated temperatures can accelerate chemical degradation, while freezing may cause precipitation of the tartrate salt.

  • pH: The stability of tartrate solutions is pH-dependent, with autoxidation being catalyzed by iron at low pH.

  • Presence of Oxidizing Agents: this compound is incompatible with strong oxidizing agents, which can cause chemical degradation.[1]

Q4: Are there any known degradation products of this compound in solution?

A4: Yes, the degradation of tartaric acid, the parent acid of this compound, can lead to the formation of glyoxylic acid and hydrogen peroxide, particularly through photodegradation in the presence of sunlight.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Unexpected precipitation in the solution, especially when stored at low temperatures. The solubility of this compound is temperature-dependent, and it can crystallize out of solution at colder temperatures.Gently warm the solution while stirring to redissolve the precipitate. For long-term storage, consider storing at a controlled room temperature (15-25°C) if the experimental protocol allows.
The pH of the solution has changed over time. This could be due to microbial contamination, as microorganisms can produce acidic or basic byproducts. Absorption of atmospheric carbon dioxide can also lower the pH of unbuffered solutions.Prepare fresh solutions, especially for pH-sensitive experiments. Consider using a sterile filter for the solution and storing it in a tightly sealed container. If applicable to your experiment, a buffer system could be employed.
Visible microbial growth (cloudiness, film on the surface) in the solution. The solution has been contaminated with bacteria or fungi.Discard the contaminated solution immediately. Prepare a fresh solution using sterile technique, including the use of sterile glassware and water. For long-term storage, sterile filtration into a sterile container is recommended.
Discoloration of the solution. This may indicate chemical degradation, possibly due to oxidation or photodegradation.Protect the solution from light by storing it in an amber bottle or in a dark place.[4] Prepare fresh solutions and avoid long-term storage if discoloration is a recurring issue.
Inconsistent experimental results when using a previously prepared solution. The concentration of the this compound may have changed due to degradation or evaporation.It is best practice to use freshly prepared solutions for quantitative experiments.[4] If a stock solution must be used, ensure it has been stored properly and consider re-validating its concentration before use.

Data Presentation

While specific long-term stability data for this compound solutions is not extensively published, the following table summarizes general stability information based on related compounds and chemical principles. This data should be used as a guideline, and it is recommended to perform your own stability studies for critical applications.

ParameterConditionObservation/Recommendation
Shelf Life (Aqueous Solution) Room Temperature (15-25°C), Protected from LightRecommended to be prepared fresh. For non-critical applications, may be stable for short periods (days to weeks), but verification is advised.
Refrigerated (2-8°C)Risk of precipitation. If stored, allow to come to room temperature and ensure all precipitate has redissolved before use.
Frozen (≤ -20°C)May cause precipitation upon thawing. Repeated freeze-thaw cycles should be avoided.
Light Sensitivity Exposure to Sunlight/UVCan lead to photodegradation. Solutions should be stored in light-protecting containers (e.g., amber bottles).[4]
pH Stability Low pH (in the presence of iron)Can promote autoxidation.
Microbial Stability Non-sterileSusceptible to microbial growth. Sterile preparation and storage are recommended for long-term use.

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Solution

Objective: To prepare a sterile aqueous solution of this compound for use in sensitive experiments where microbial contamination is a concern.

Materials:

  • This compound dihydrate

  • High-purity water (e.g., Milli-Q or WFI)

  • Sterile glassware (autoclaved beaker, graduated cylinder)

  • Sterile magnetic stir bar

  • Stir plate

  • Sterile 0.22 µm syringe filter or vacuum filtration unit

  • Sterile storage bottle (autoclaved)

Procedure:

  • In a laminar flow hood or a clean environment, weigh the desired amount of this compound dihydrate using a calibrated balance.

  • Transfer the powder to a sterile beaker containing a sterile magnetic stir bar.

  • Add approximately 80% of the final desired volume of high-purity water.

  • Place the beaker on a stir plate and stir until the solid is completely dissolved.

  • Remove the stir bar and adjust the volume to the final desired volume with high-purity water.

  • Aseptically filter the solution through a 0.22 µm filter into a sterile storage bottle.

  • Cap the bottle tightly and label it with the solution name, concentration, preparation date, and your initials.

  • Store the sterile solution under appropriate conditions (see FAQs and Data Presentation).

Protocol 2: Accelerated Stability Study of a this compound Solution

Objective: To assess the stability of a this compound solution under accelerated conditions to predict its long-term stability.

Materials:

  • Freshly prepared this compound solution of known concentration

  • Multiple aliquots in appropriate, sealed containers (e.g., glass vials with stoppers)

  • Temperature- and humidity-controlled stability chambers

  • Validated analytical method to determine the concentration of this compound (e.g., HPLC, titration)

  • pH meter

Procedure:

  • Prepare a sufficient volume of the this compound solution and determine its initial concentration (Time 0).

  • Aliquot the solution into multiple containers, ensuring a consistent volume in each.

  • Place the samples in stability chambers set to accelerated conditions (e.g., 40°C/75% RH, 50°C, 60°C).

  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months for a 40°C/75% RH study).[5]

  • At each time point, analyze the samples for:

    • Appearance (clarity, color)

    • pH

    • Concentration of this compound

    • Presence of any degradation products (if an appropriate analytical method is available)

  • Record all data meticulously.

  • Analyze the data to determine the rate of degradation at each condition and use this information to estimate the shelf life at the recommended storage condition.

Visualizations

Experimental_Workflow_for_Stability_Testing Experimental Workflow for Stability Testing of this compound Solution prep Prepare this compound Solution initial_analysis Initial Analysis (T=0) - Concentration - pH - Appearance prep->initial_analysis aliquot Aliquot into Storage Containers initial_analysis->aliquot storage Store at Different Conditions - 25°C/60% RH (Real-time) - 40°C/75% RH (Accelerated) aliquot->storage pull_samples Pull Samples at Time Points (e.g., 1, 3, 6, 12 months) storage->pull_samples analysis Analyze Samples - Concentration - pH - Appearance - Degradation Products pull_samples->analysis data_eval Data Evaluation and Shelf-Life Determination analysis->data_eval Troubleshooting_Decision_Tree Troubleshooting Guide for this compound Solutions start Problem with This compound Solution precipitate Precipitate Observed? start->precipitate cloudy Solution Cloudy/Hazy? precipitate->cloudy No warm Gently warm and stir to redissolve. Store at room temperature. precipitate->warm Yes ph_change pH Changed? cloudy->ph_change No discard_sterile Discard solution. Prepare fresh using sterile technique. cloudy->discard_sterile Yes inconsistent_results Inconsistent Results? ph_change->inconsistent_results No fresh_solution Prepare fresh solution. Consider sterile filtration and sealed container. ph_change->fresh_solution Yes use_fresh Use freshly prepared solution for quantitative experiments. inconsistent_results->use_fresh Yes

References

Methods for purification of Sodium D-tartrate for high-purity applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of Sodium D-tartrate for high-purity applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is high purity important?

A1: this compound (dithis compound) is the sodium salt of D-tartaric acid.[1] For high-purity applications, particularly in pharmaceuticals and drug development, stringent purity levels are essential. Impurities can lead to unpredictable experimental outcomes, side reactions, and potential toxicity. Chiral purity is especially critical, as different enantiomers of a compound can have vastly different physiological effects.[2]

Q2: What are the common forms of this compound?

A2: this compound is commonly available as a dihydrate (C₄H₄Na₂O₆ · 2H₂O), which appears as white, odorless crystals.[3][4] This form is known for its stable and precise amount of water, making it a primary standard for Karl Fischer titration.[3][5] An anhydrous form also exists.[3]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in water but insoluble in ethanol (B145695) and other organic solvents.[1][6] This solubility profile is fundamental to its purification by recrystallization.

Q4: What are the typical impurities found in commercial-grade this compound?

A4: Potential impurities can include the L-enantiomer (the opposite chiral form), meso-tartrate, oxalates, chlorides, sulfates, phosphates, heavy metals (like lead and iron), and residual reactants from the synthesis process.[4][7][8][9]

Q5: How is the purity of this compound assessed?

A5: Purity is typically determined using a combination of analytical techniques. An assay by titration (e.g., with perchloric acid) determines the overall percentage of the compound.[7] Specific tests are used to quantify limits for impurities like heavy metals, chlorides, and sulfates.[4] High-Performance Liquid Chromatography (HPLC) can be used to assess both purity and the presence of related substances.[10] The water content is verified by "loss on drying" at 150°C.[4] Chiral purity is confirmed by measuring the specific optical rotation.[9][11]

Troubleshooting Guide

Low Recrystallization Yield

Q: My yield after recrystallization is significantly lower than expected. What could be the cause?

A: Several factors can contribute to low yield:

  • Excessive Solvent: Using too much water to dissolve the initial sample will keep more of the this compound in the solution even after cooling, thus reducing the amount that crystallizes.

  • Incomplete Crystallization: The cooling process may have been too rapid, or the final temperature was not low enough to maximize crystal formation.

  • Premature Filtration: Filtering the crystals before crystallization is complete will result in loss of product.

  • Loss During Washing: Washing the crystals with a solvent in which they are soluble (like water that is not ice-cold) or using an excessive volume of wash solvent can dissolve a portion of the purified product.

Presence of Impurities After Purification

Q: After a single recrystallization, I still detect unacceptable levels of certain impurities. What should I do?

A:

  • Repeat Recrystallization: For higher purity, a second or even third recrystallization step is often necessary.

  • Solvent Choice: While water is the standard, ensure it is deionized and of high purity. For specific impurities, alternative solvent systems might be explored, though this compound's insolubility in most organic solvents limits options.[6]

  • pH Adjustment: The pH of the solution can influence the solubility of certain impurities. The pH of a this compound solution is typically between 7.0 and 9.0.[4][7] Adjusting the pH slightly within this range during dissolution might help to selectively keep certain impurities in the solution.

  • Adsorbent Treatment: Consider treating the hot, saturated solution with a small amount of activated carbon before filtration. This can help remove colored impurities and other organic contaminants.

Poor Crystal Quality or Formation Issues

Q: I'm having trouble getting well-defined crystals, or the product is oiling out instead of crystallizing. What's wrong?

A:

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals or prevent crystallization altogether, sometimes resulting in an "oiled out" product. A slow, controlled cooling process is crucial for growing larger, higher-purity crystals.

  • Supersaturation: The solution might be too concentrated (supersaturated). Try slightly diluting the hot solution before allowing it to cool.

  • Presence of Soluble Impurities: High levels of certain impurities can inhibit crystal growth. An additional purification step or a different method might be required to remove them.

  • Seeding: If crystals are reluctant to form, adding a single, pure "seed" crystal of this compound to the cooled, saturated solution can initiate the crystallization process.[2]

Data Presentation

Table 1: Solubility of this compound Dihydrate

SolventTemperature (°C)Solubility (g/L)Reference
Water20290[6][7]
Water25250[12]
Water60290 g / 100 g water[11]
Ethanol-Insoluble[3][6]

Table 2: Purity Specifications for Different Grades of this compound Dihydrate

ParameterACS Reagent GradeUSP/NF Grade
Assay ≥99.0%99.0% - 100.5% (dried basis)
pH (5% solution) 7.0 - 9.07.0 - 9.0
Loss on Drying (at 150°C) 15.61% - 15.71%14.0% - 17.0%
Insoluble Matter ≤0.005%-
Chloride (Cl⁻) ≤5 ppm-
Phosphate (PO₄³⁻) ≤5 ppm-
Sulfate (SO₄²⁻) ≤0.005%-
Heavy Metals (as Pb) ≤5 ppm≤0.002%
Iron (Fe) ≤0.001%-
Ammonium (NH₄⁺) ≤0.003%-
Calcium (Ca) ≤0.01%-
Limit of Oxalate -No turbidity within 1 hour
References [9][4]

Experimental Protocols

Protocol: Recrystallization of this compound

This protocol describes a standard method for purifying this compound via aqueous recrystallization.

Materials:

  • Crude this compound dihydrate

  • High-purity deionized water

  • Erlenmeyer flasks

  • Heating source (hot plate with magnetic stirrer)

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Ice bath

  • Drying oven

Methodology:

  • Dissolution: a. Place the crude this compound into an Erlenmeyer flask. b. Add a minimal amount of deionized water, just enough to form a slurry. c. Gently heat the mixture on a hot plate while stirring continuously. Add small portions of hot deionized water until the solid is completely dissolved. Avoid adding a large excess of water to ensure the solution is saturated.

  • Hot Filtration (Optional): a. If the solution contains insoluble impurities or has been treated with activated carbon, perform a hot filtration. b. Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) by rinsing with hot water. c. Quickly filter the hot, saturated solution into the preheated flask to remove solid impurities. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: a. Cover the flask containing the hot, clear solution with a watch glass. b. Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. c. Once at room temperature, place the flask in an ice bath for at least one hour to maximize the crystal yield.

  • Isolation and Washing: a. Set up a Buchner funnel with filter paper over a vacuum flask. b. Wet the filter paper with a small amount of ice-cold deionized water. c. Pour the cold crystal slurry into the funnel and apply a vacuum to collect the crystals. d. Wash the crystals with a small amount of ice-cold deionized water to rinse away any remaining impure mother liquor. Use a minimal volume to avoid dissolving the product.

  • Drying: a. Allow the crystals to air-dry on the funnel under vacuum for a few minutes to remove the bulk of the water. b. Transfer the purified crystals to a clean, pre-weighed watch glass. c. Dry the crystals in an oven at a suitable temperature (e.g., below 100°C to avoid loss of hydration water if the dihydrate is desired, or at 150°C for 3 hours for analysis on a dried basis).[4] d. Cool the dried crystals in a desiccator before weighing to determine the final yield.

Mandatory Visualizations

G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Drying A Crude this compound B Add Minimal Hot DI Water A->B C Heat & Stir to Dissolve B->C D Hot Filtration (Optional, for insolubles) C->D Solution has insoluble impurities E Slow Cooling to Room Temp. C->E Solution is clear D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Ice-Cold DI Water G->H I Dry in Oven H->I J High-Purity Crystals I->J

Caption: Workflow for the recrystallization of this compound.

G Start Purification Issue Encountered Decision1 What is the primary issue? Start->Decision1 Path1 Low Yield Decision1->Path1 Path2 Impure Product Decision1->Path2 Path3 Poor Crystal Formation Decision1->Path3 Action1a Reduce initial solvent volume Path1->Action1a Action1b Ensure complete, slow cooling Path1->Action1b Action1c Wash with minimal ice-cold solvent Path1->Action1c Action2a Perform a second recrystallization Path2->Action2a Action2b Use activated carbon for colored impurities Path2->Action2b Action2c Verify pH of solution Path2->Action2c Action3a Slow down the cooling rate Path3->Action3a Action3b Slightly dilute the hot solution Path3->Action3b Action3c 'Seed' with a pure crystal Path3->Action3c

Caption: Troubleshooting flowchart for this compound purification.

References

Technical Support Center: Refining Reaction Conditions for Asymmetric Synthesis Using Sodium D-Tartrate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium D-tartrate derivatives in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound derivatives in asymmetric synthesis?

This compound and its derivatives are versatile chiral auxiliaries and ligands used in a variety of enantioselective transformations. Their most prominent application is in the Sharpless asymmetric epoxidation of allylic alcohols.[1] They are also utilized in other key reactions such as asymmetric aldol (B89426) reactions, Michael additions, and Diels-Alder reactions to control the stereochemical outcome.[2][3]

Q2: How do I prepare and handle catalysts derived from this compound?

Catalysts derived from this compound, such as the titanium-tartrate complex used in Sharpless epoxidation, are often sensitive to moisture. Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of molecular sieves (typically 3Å or 4Å) is highly recommended to scavenge any residual water that can deactivate the catalyst.[1]

Q3: Can I use sodium L-tartrate derivatives to obtain the opposite enantiomer of my product?

Yes, in many asymmetric reactions catalyzed by tartrate derivatives, using the enantiomeric L-tartrate ligand will produce the opposite enantiomer of the product with a similar high level of enantioselectivity. This is a key advantage of using tartrate-based catalysts, as it provides access to both enantiomers of a target molecule from a common precursor.

Q4: What is the role of the titanium(IV) isopropoxide in the Sharpless epoxidation?

In the Sharpless epoxidation, titanium(IV) isopropoxide acts as a Lewis acid that coordinates to both the chiral tartrate ligand and the allylic alcohol substrate. This coordination creates a rigid, chiral environment that directs the delivery of the oxygen atom from the oxidant (tert-butyl hydroperoxide) to one face of the double bond, resulting in a high degree of enantioselectivity.

Q5: Are there alternatives to titanium-based catalysts for tartrate-mediated asymmetric reactions?

While titanium is most common for epoxidations, other Lewis acids can be used in conjunction with tartrate derivatives for different reactions. For instance, tin(II) triflate or various boron reagents can be employed in asymmetric aldol and Diels-Alder reactions. The choice of the metal center can significantly influence the reactivity and selectivity of the transformation.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)

Low enantioselectivity is a common issue in asymmetric synthesis. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Presence of Water Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Add activated molecular sieves (3Å or 4Å) to the reaction mixture.
Incorrect Catalyst Stoichiometry Verify the ratio of the metal precursor to the tartrate ligand. An incorrect ratio can lead to the formation of less selective catalytic species.
Reaction Temperature Too High Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.
Impure Reagents or Solvents Purify all starting materials and solvents before use. Impurities can interfere with the catalyst's function.
Incorrect Tartrate Enantiomer Double-check that the correct enantiomer of the tartrate derivative (D- or L-) is being used for the desired product enantiomer.
Issue 2: Low Reaction Yield

A low yield of the desired product can be attributed to several factors.

Potential Cause Troubleshooting Steps
Catalyst Deactivation As mentioned above, ensure anhydrous conditions. If the catalyst is heterogeneous, consider issues like leaching or poisoning.
Incomplete Reaction Monitor the reaction progress by TLC or GC/LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature (while monitoring the effect on ee).
Suboptimal Reagent Concentration Vary the concentration of the substrate and reagents. In some cases, higher or lower concentrations can improve the yield.
Side Reactions Analyze the crude reaction mixture to identify any major side products. This can provide clues about undesired reaction pathways that need to be suppressed. Common side reactions can include polymerization of the starting material or decomposition of the product.
Product Degradation during Workup Ensure the workup conditions are appropriate for the product. Some products may be sensitive to pH changes or prolonged exposure to air or water.

Data Presentation: Influence of Reaction Parameters on Enantioselectivity

The following table summarizes the general effects of key reaction parameters on the enantiomeric excess (ee) in tartrate-mediated asymmetric synthesis. The specific optimal conditions will vary depending on the substrate and the specific reaction.

Parameter General Trend for Increasing the Parameter Typical Range Notes
Temperature Decreased ee-78 °C to Room TemperatureLower temperatures generally lead to higher enantioselectivity but may require longer reaction times.
Catalyst Loading Variable1 mol% to 20 mol%Increasing catalyst loading can sometimes improve yield but may have a variable effect on ee. An optimal loading needs to be determined experimentally.
Solvent Polarity VariableDichloromethane, Toluene (B28343), THF, etc.The choice of solvent can have a profound impact on the reaction's stereochemical outcome. A solvent screen is often necessary.
Ligand:Metal Ratio Variable1:1 to 1.5:1The optimal ratio of the tartrate ligand to the metal precursor is crucial for forming the most selective catalyst.

Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of Geraniol (B1671447)

This protocol is a representative example of a Sharpless epoxidation.

Materials:

  • Titanium(IV) isopropoxide

  • (+)-Diisopropyl D-tartrate

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP) in toluene (5.5 M)

  • Dichloromethane (anhydrous)

  • 4Å Molecular sieves

  • 10% NaOH solution (aqueous)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add activated 4Å molecular sieves.

  • Add anhydrous dichloromethane, followed by (+)-diisopropyl D-tartrate.

  • Cool the mixture to -20 °C in a cryocooler.

  • Add titanium(IV) isopropoxide dropwise to the stirred solution.

  • Stir the mixture for 30 minutes at -20 °C.

  • Add geraniol to the catalyst mixture.

  • Add a solution of TBHP in toluene dropwise, maintaining the internal temperature below -15 °C.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add a 10% aqueous solution of NaOH and stir vigorously for 30 minutes.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Troubleshooting Workflow for Low Enantiomeric Excess

Troubleshooting_Low_EE start Low Enantiomeric Excess (ee) Observed check_water Check for Water Contamination start->check_water check_temp Review Reaction Temperature start->check_temp check_catalyst Verify Catalyst Integrity & Stoichiometry start->check_catalyst check_purity Assess Reagent and Solvent Purity start->check_purity solution_water Implement Rigorous Anhydrous Techniques: - Oven-dry glassware - Use anhydrous solvents - Add molecular sieves check_water->solution_water solution_temp Lower the Reaction Temperature (e.g., from -20°C to -40°C or -78°C) check_temp->solution_temp solution_catalyst Optimize Ligand:Metal Ratio and Catalyst Loading check_catalyst->solution_catalyst solution_purity Purify Starting Materials and Solvents check_purity->solution_purity end Improved Enantiomeric Excess solution_water->end solution_temp->end solution_catalyst->end solution_purity->end

Caption: A troubleshooting workflow for addressing low enantiomeric excess.

Experimental Workflow for a Generic Asymmetric Aldol Reaction

Asymmetric_Aldol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reagents Prepare Anhydrous Reagents & Solvents mix Combine Reagents and Catalyst under Inert Atmosphere reagents->mix catalyst Prepare Chiral Catalyst (e.g., from this compound) catalyst->mix cool Cool to Optimal Temperature (e.g., -78°C) mix->cool add Slow Addition of Electrophile (Aldehyde) cool->add stir Stir for Determined Reaction Time add->stir quench Quench Reaction stir->quench extract Aqueous Workup & Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify analyze Analysis of Yield and ee (e.g., NMR, Chiral HPLC) purify->analyze

References

Preventing 'oiling out' during diastereomeric salt formation with tartrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 'oiling out' during diastereomeric salt formation using tartaric acid and its derivatives.

Troubleshooting Guide

My diastereomeric salt formation resulted in an oil instead of crystals. What should I do?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase. This is a common issue that can often be resolved by modifying the experimental conditions. Below is a step-by-step guide to troubleshoot this problem.

Troubleshooting Workflow for 'Oiling Out'

Oiling_Out_Troubleshooting start Oiling Out Observed check_supersaturation Is the solution highly supersaturated? start->check_supersaturation reduce_supersaturation Reduce Supersaturation: - Use a more dilute solution. - Add anti-solvent more slowly. check_supersaturation->reduce_supersaturation Yes check_cooling Was the cooling rate rapid? check_supersaturation->check_cooling No successful_crystallization Successful Crystallization reduce_supersaturation->successful_crystallization slow_cooling Slow Down Cooling: - Allow the solution to cool gradually  to room temperature. - Consider a programmed cooling profile. check_cooling->slow_cooling Yes check_solvent Is the solvent system optimal? check_cooling->check_solvent No slow_cooling->successful_crystallization change_solvent Modify Solvent System: - Screen different solvents or solvent mixtures. - Add a co-solvent to increase the solubility  of the oiling phase. check_solvent->change_solvent Yes check_temperature Is the crystallization temperature too low? check_solvent->check_temperature No change_solvent->successful_crystallization increase_temperature Increase Crystallization Temperature: - Find a solvent where crystallization  occurs at a higher temperature. check_temperature->increase_temperature Yes check_impurities Could impurities be present? check_temperature->check_impurities No increase_temperature->successful_crystallization remove_impurities Purify Starting Materials: - Recrystallize the racemic compound. - Ensure the purity of the resolving agent  and solvents. check_impurities->remove_impurities Yes check_impurities->successful_crystallization No remove_impurities->successful_crystallization

Caption: Troubleshooting workflow for addressing 'oiling out'.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 'oiling out' during diastereomeric salt formation with tartrates?

A1: 'Oiling out' is primarily caused by a few key factors:

  • High Supersaturation: If the concentration of the diastereomeric salt in the solution is too high, it can lead to the separation of a liquid phase instead of direct crystallization.[1]

  • Rapid Cooling: Cooling the solution too quickly can induce precipitation at a rate that favors the formation of an amorphous oil over an ordered crystal lattice.[2]

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for the diastereomeric salt, preventing crystallization, or it may not be able to support crystal growth effectively, leading to an oil.

  • Impurities: The presence of impurities can disrupt the crystallization process and promote the formation of an oil.[3]

  • Temperature: If the crystallization temperature is below the melting point of the solvated diastereomeric salt, it may separate as a liquid.

Q2: How does the choice of tartaric acid derivative affect the likelihood of 'oiling out'?

A2: The structure of the tartaric acid derivative can influence the solubility and crystal lattice energy of the resulting diastereomeric salts. Bulky derivatives like O,O'-dibenzoyl-tartaric acid (DBTA) can sometimes lead to better-defined crystal structures and may be less prone to oiling out compared to unsubstituted tartaric acid in certain systems. However, the optimal resolving agent is system-dependent.[2]

Q3: Can seeding be used to prevent 'oiling out'?

A3: Yes, seeding can be a very effective strategy. Introducing a small crystal of the desired diastereomeric salt into a supersaturated solution provides a template for crystal growth and can help bypass the nucleation barrier that might otherwise lead to oiling out.[2]

Q4: What is the role of the solvent in preventing 'oiling out'?

A4: The solvent system is critical. An ideal solvent (or solvent mixture) will dissolve the diastereomeric salts at an elevated temperature but will have lower solubility for one of the diastereomers at a lower temperature, allowing for selective crystallization. If the salt is too soluble, no crystals will form; if it is too insoluble, it may precipitate too quickly as an oil. Screening different solvents of varying polarities is often necessary.

Q5: How can I modify my experimental protocol to avoid 'oiling out' from the start?

A5: To proactively avoid 'oiling out', consider the following:

  • Start with a slightly more dilute solution.

  • Employ a slow and controlled cooling rate.

  • If using an anti-solvent, add it very slowly to a well-stirred solution.

  • Ensure all starting materials (racemic compound, tartaric acid derivative, and solvents) are pure.

  • Perform small-scale screening experiments to identify the optimal solvent system and temperature profile before proceeding to a larger scale.

Data on Successful Diastereomeric Salt Crystallizations with Tartrates

The following table summarizes experimental conditions from various studies that have successfully produced crystalline diastereomeric salts with tartrate derivatives, thereby avoiding 'oiling out'.

Racemic CompoundTartaric Acid DerivativeSolvent SystemMolar Ratio (Racemate:Tartrate)Temperature ProfileReference(s)
α-Methylbenzylamine(+)-Tartaric AcidMethanol1:1Cool to room temperature and let stand.[1]
Amphetamined-Tartaric AcidAbsolute Ethanol2:1Dissolve at boiling point, then cool to room temperature.[4]
MethamphetamineO,O'-Dibenzoyl-R,R-Tartaric AcidDichloroethane/Methanol/Water4:1Stir at room temperature, then cool to 5°C.[4]
trans-Cyclohexane-1,2-diamineL-(+)-Tartaric AcidDeionized Water1:1Dissolve with heating, then cool in an ice bath.[5]
1-Phenyl-1,2,3,4-tetrahydroisoquinoline(+)-Tartaric AcidNot specifiedNot specifiedOne diastereomer crystallizes while the other remains in solution.[6]
(R,S)-Amlodipine(+)-Tartaric AcidAcetone/ThioureaNot specifiedNot specified[2]
Racemic 1-methyl-2-phenyl-ethylamine(S,S)-Tartaric AcidIsopropanolNot specifiedNot specified[2]

Experimental Protocol: Generalized Procedure for Diastereomeric Salt Formation with Tartrates

This protocol provides a general framework for the chiral resolution of a racemic amine using a tartaric acid derivative. It is essential to optimize the specific conditions for each unique system.

1. Materials and Reagents:

  • Racemic amine

  • Chiral tartaric acid derivative (e.g., L-(+)-tartaric acid, O,O'-dibenzoyl-D-tartaric acid)

  • Anhydrous solvent(s) for crystallization (e.g., methanol, ethanol, isopropanol, acetone)

  • Aqueous acid and base solutions for workup (e.g., HCl, NaOH)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

2. Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the tartaric acid derivative (typically 0.5 to 1.0 molar equivalent relative to the racemic amine) in the chosen solvent or solvent mixture. Gentle heating may be required to achieve complete dissolution.[1]

  • Salt Formation: Slowly add the racemic amine to the tartaric acid solution with stirring. An exothermic reaction may be observed.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize the yield of the less soluble diastereomeric salt, the flask can then be placed in an ice bath or a refrigerator.[2][5] The crystallization time can vary from a few hours to overnight.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any soluble impurities and the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the isolated diastereomeric salt in water.

    • Add an aqueous base (e.g., 1 M NaOH) until the solution is basic and the free amine separates, often as an oil or a solid.

    • Extract the liberated amine with an organic solvent.

    • Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

References

Technical Support Center: Sodium D-tartrate Solubility in Non-Aqueous Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with dissolving Sodium D-tartrate in non-aqueous solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in most non-aqueous solvents?

A1: this compound is the disodium (B8443419) salt of D-tartaric acid, making it an ionic compound.[1][2][3] According to the principle of "like dissolves like," polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. This compound, being a salt, is highly polar and readily dissolves in water. Conversely, most organic solvents are less polar than water, leading to poor solvation of the sodium and tartrate ions and, consequently, low solubility. The strong electrostatic forces within the crystal lattice of the salt are not easily overcome by the weaker interactions with non-aqueous solvent molecules.

Q2: What is the reported solubility of this compound in common non-aqueous solvents?

A2: Quantitative solubility data for this compound in a wide range of non-aqueous solvents is not extensively documented in publicly available literature. However, some data and qualitative descriptions are available. It is generally reported to be insoluble in ethanol.[1][3][4][5] One source indicates a solubility of ≥ 19.4 mg/mL in Dimethyl Sulfoxide (DMSO)[6], while another reports a lower solubility of 1.94 mg/mL in DMSO, recommending sonication to aid dissolution.[7] This discrepancy highlights that experimental conditions such as temperature, purity of the solvent, and physical form of the solute can significantly impact solubility.

Q3: Are there any general strategies to improve the solubility of this compound in non-aqueous solvents?

A3: Yes, several techniques can be employed to enhance the solubility of ionic compounds like this compound in non-aqueous systems:

  • Co-solvency: The use of a co-solvent, which is a water-miscible solvent in which the compound has higher solubility, can significantly increase the overall solubility of the system.

  • Temperature Adjustment: For many salts, solubility increases with temperature. Gentle heating of the solvent during dissolution can be effective, but the stability of this compound at elevated temperatures in the specific solvent should be considered.

  • Particle Size Reduction: Decreasing the particle size of the solid through methods like micronization increases the surface area available for solvation, which can improve the rate of dissolution.

  • Sonication: The application of ultrasonic waves can help to break down the crystal lattice and enhance the dissolution of sparingly soluble salts.[8][9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the dissolution of this compound in non-aqueous solvents.

Problem Possible Cause Troubleshooting Steps
This compound does not dissolve in the chosen solvent. The solvent is not polar enough to overcome the lattice energy of the salt.1. Verify the polarity of your solvent. Consider switching to a more polar solvent such as DMSO or DMF.2. Attempt to use a co-solvent system. For example, if working with ethanol, try adding a small percentage of water or a more polar organic solvent.3. Increase the temperature of the mixture while stirring. Ensure the temperature does not exceed the decomposition point of this compound or the boiling point of the solvent.
Precipitation occurs after initial dissolution, especially upon cooling or standing. The initial dissolution was achieved at a higher temperature, creating a supersaturated solution that is not stable at room temperature.1. Try to create a less concentrated solution.2. If the application allows, maintain the solution at a slightly elevated temperature.3. Consider if an anti-solvent (a less polar solvent) was inadvertently introduced, causing the precipitation.
Inconsistent solubility results are observed between experiments. Variations in experimental conditions such as temperature, solvent purity (especially water content), stirring rate, and the physical form of the this compound.1. Standardize all experimental parameters. Use solvents from the same batch and ensure they are anhydrous if required.2. Control the temperature precisely during the dissolution process.3. Ensure the same physical form (e.g., anhydrous vs. dihydrate) of this compound is used consistently.
The dissolution process is extremely slow. The surface area of the solute is limited, or the energy barrier for dissolution is high.1. Grind the this compound to a fine powder before adding it to the solvent to increase the surface area.2. Use mechanical agitation such as vigorous stirring or vortexing.3. Employ sonication to facilitate the breakdown of the crystal structure.[8][9]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

SolventChemical FormulaTypeReported SolubilityCitation(s)
WaterH₂OPolar Protic290 g/L[5][10][11]
EthanolC₂H₅OHPolar ProticInsoluble[1][3][4][5]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic≥ 19.4 mg/mL[6]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic1.94 mg/mL (sonication recommended)[7]
MethanolCH₃OHPolar ProticSparingly soluble[12]

Note: "Sparingly soluble" and "insoluble" are qualitative terms. Experimental determination is recommended for specific concentrations.

Experimental Protocols

Protocol 1: Standard Method for Solubility Determination

This protocol outlines a general procedure for determining the solubility of this compound in a non-aqueous solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully extract a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a solvent-compatible filter (e.g., PTFE) is recommended.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method (e.g., HPLC, gravimetric analysis after solvent evaporation).

  • Calculation: Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Protocol 2: Enhancing Solubility using a Co-solvent System

This protocol describes how to use a co-solvent to improve the solubility of this compound.

  • Solvent Selection: Choose a primary non-aqueous solvent and a co-solvent in which this compound has higher solubility (e.g., water or DMSO).

  • Initial Dissolution: Dissolve the desired amount of this compound in the minimum required volume of the co-solvent.

  • Titration: Gradually add the primary non-aqueous solvent to the co-solvent solution while continuously stirring.

  • Observation: Monitor for any signs of precipitation. The point at which precipitation begins indicates the solubility limit in that particular solvent ratio.

  • Optimization: Experiment with different ratios of the primary solvent and co-solvent to find the optimal mixture for your desired concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis weigh Weigh excess This compound add_solvent Add known volume of solvent weigh->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate centrifuge Centrifuge sample agitate->centrifuge filter Filter supernatant centrifuge->filter quantify Quantify concentration (e.g., HPLC) filter->quantify

Experimental workflow for determining solubility.

troubleshooting_workflow start Start: Dissolving this compound issue Issue Encountered? start->issue no_dissolution No Dissolution issue->no_dissolution Yes precipitation Precipitation Occurs issue->precipitation Yes slow_dissolution Slow Dissolution issue->slow_dissolution Yes success Success: Solute Dissolved issue->success No action1 Increase Polarity: - Change solvent - Use co-solvent no_dissolution->action1 action2 Increase Temperature no_dissolution->action2 action3 Reduce Concentration precipitation->action3 action4 Maintain Temperature precipitation->action4 action5 Increase Surface Area: - Grind solute slow_dissolution->action5 action6 Increase Agitation: - Stir/Vortex - Sonicate slow_dissolution->action6 action1->success action2->success action3->success action4->success action5->success action6->success

Troubleshooting logic for solubility issues.

References

Validation & Comparative

Validation of the Karl Fischer Method: A Comparative Guide to Using Sodium D-Tartrate Dihydrate as a Primary Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Karl Fischer (KF) titration method stands as a cornerstone for water content determination in a vast array of materials, from raw ingredients to finished pharmaceutical products. The accuracy of this method hinges on the precise standardization of the Karl Fischer reagent, a process reliant on the use of a primary standard. Sodium D-tartrate dihydrate is a widely recognized and utilized primary standard for this purpose. This guide provides a comprehensive comparison of this compound dihydrate with other common primary standards, supported by experimental data and detailed validation protocols to ensure compliance with regulatory expectations.

Comparative Analysis of Primary Standards for Karl Fischer Titration

The choice of a primary standard is critical for the accuracy and reliability of Karl Fischer titrations. This compound dihydrate is a prevalent choice due to its stable and stoichiometric water content of 15.66%[1]. However, various other standards, including liquid water standards and other solid standards like potassium citrate (B86180) monohydrate, offer alternative options with their own sets of advantages and disadvantages.

Standard Theoretical Water Content (%) Advantages Disadvantages Typical Application
This compound Dihydrate 15.66[1]- High purity and stability- Non-hygroscopic- High water content allows for accurate weighing of smaller quantities[2]- Limited solubility in methanol (B129727), the most common KF solvent[2]Volumetric Karl Fischer Titration
Liquid Water Standards (e.g., Hydranal™-Water Standard 10.0) Varies (e.g., 1.0)- Excellent solubility in KF solvents- Convenient to handle and dispense with a syringe- Lower water content requires larger sample sizes- Potential for evaporation if not handled properlyVolumetric and Coulometric Karl Fischer Titration
Potassium Citrate Monohydrate 5.8 (Certified at 55.8 mg/g)- Good stability- Lower water content compared to sodium tartrate dihydrateVolumetric Karl Fischer Titration
Pure Water 100- Highest purity- Difficult to accurately weigh small quantities due to volatilityPrimarily for high-precision applications with specialized equipment
Performance Data: Titer Determination Comparison

The following table summarizes a comparative study on the titer determination of a Karl Fischer reagent using a liquid water standard and this compound dihydrate.

Standard Number of Determinations (n) Mean Titer (mg/mL) Standard Deviation (mg/mL) Relative Standard Deviation (%)
Hydranal™-Water Standard 1.0 105.0120.0050.10
This compound Dihydrate 105.0090.0080.16

Data adapted from a study comparing liquid and solid water standards.

The data indicates that both standards provide comparable precision for titer determination, with the liquid standard showing a slightly lower relative standard deviation in this particular study.

Experimental Protocols for Validation of the Karl Fischer Method

The validation of the Karl Fischer method should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose[3][4][5]. The following protocols outline the procedures for validating the key parameters using this compound dihydrate as the primary standard.

Titer Determination of the Karl Fischer Reagent

Objective: To accurately determine the concentration (titer) of the Karl Fischer reagent.

Procedure:

  • Add a suitable volume of anhydrous methanol to the Karl Fischer titration vessel to cover the electrode.

  • Pre-titrate the methanol with the Karl Fischer reagent to a stable endpoint to eliminate any residual water.

  • Accurately weigh approximately 100-150 mg of this compound dihydrate[4].

  • Introduce the weighed this compound dihydrate into the titration vessel.

  • Titrate the sample with the Karl Fischer reagent to a stable endpoint.

  • Record the volume of the Karl Fischer reagent consumed.

  • Repeat the determination at least two more times[4].

  • Calculate the average titer using the following formula: Titer (mg/mL) = (Weight of this compound Dihydrate (mg) × 0.1566) / Volume of KF Reagent (mL)

Accuracy

Objective: To assess the closeness of the test results obtained by the method to the true value.

Procedure:

  • Prepare samples with known amounts of water by spiking a placebo or sample matrix with known quantities of this compound dihydrate at three different concentration levels (e.g., 80%, 100%, and 120% of the expected water content).

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To evaluate the variability of the test results under different conditions.

3.1. Repeatability (Intra-assay precision)

Procedure:

  • Analyze a minimum of six independent samples of the same homogenous material at 100% of the test concentration.

  • Alternatively, analyze three different concentrations in triplicate.

Acceptance Criteria: The relative standard deviation (RSD) should not be more than 2.0%.

3.2. Intermediate Precision (Inter-assay precision)

Procedure:

  • Repeat the repeatability study on a different day, with a different analyst, and/or using different equipment.

Acceptance Criteria: The RSD between the results from the two occasions should not be more than 3.0%.

Linearity

Objective: To demonstrate that the test results are directly proportional to the concentration of the analyte (water) in the sample over a specified range.

Procedure:

  • Prepare a series of at least five samples with varying amounts of this compound dihydrate, covering a range from 50% to 150% of the nominal sample weight.

  • Analyze each sample.

  • Plot a graph of the weight of water added (from the this compound dihydrate) versus the volume of Karl Fischer reagent consumed.

Acceptance Criteria: The coefficient of determination (R²) of the linear regression should be not less than 0.99[6].

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the Karl Fischer method validation process.

Karl_Fischer_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Sample Analysis cluster_reporting Reporting reagent_prep Prepare KF Reagent & Solvent instrument_setup Set Up & Calibrate KF Titrator reagent_prep->instrument_setup titer Titer Determination (this compound Dihydrate) instrument_setup->titer accuracy Accuracy (Spiked Samples) titer->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision linearity Linearity (Varying Standard Amounts) precision->linearity sample_prep Sample Preparation linearity->sample_prep titration Perform Titration sample_prep->titration calculation Calculate Water Content titration->calculation report Generate Validation Report calculation->report

Caption: Workflow for Karl Fischer method validation.

Titer_Determination_Process start Start pre_titrate Pre-titrate Solvent to Dryness start->pre_titrate weigh_standard Accurately Weigh Sodium D-Tartrate Dihydrate pre_titrate->weigh_standard add_standard Add Standard to Titration Vessel weigh_standard->add_standard titrate_sample Titrate with KF Reagent add_standard->titrate_sample record_volume Record Volume Consumed titrate_sample->record_volume repeat Repeat 2x record_volume->repeat repeat->weigh_standard Yes calculate_titer Calculate Average Titer repeat->calculate_titer No end End calculate_titer->end

Caption: Titer determination using this compound dihydrate.

References

A Comparative Guide to Sodium D-Tartrate and Potassium Sodium Tartrate for Resolving Racemic Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures is a critical process in the development and manufacturing of chiral drugs, where a specific enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or cause adverse effects. Diastereomeric salt formation is a classical yet widely employed method for chiral resolution due to its scalability and cost-effectiveness. Among the various resolving agents, tartaric acid and its salts are frequently utilized. This guide provides an objective comparison of two such agents: sodium D-tartrate and potassium sodium tartrate (Rochelle's salt), supported by experimental data and detailed protocols to assist researchers in selecting the optimal resolving agent for their specific needs.

Principle of Diastereomeric Salt Resolution

The fundamental principle behind this resolution technique lies in the reaction of a racemic mixture of a base (or an acid) with a single enantiomer of a chiral acid (or base), known as the resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers possess different physical characteristics, most notably solubility. This difference in solubility allows for their separation through fractional crystallization.[1][2]

Once the less soluble diastereomeric salt has crystallized and been separated by filtration, the desired enantiomer of the original compound can be recovered by breaking the salt, typically by treatment with an acid or a base.

Comparison of this compound and Potassium Sodium Tartrate

While both this compound and potassium sodium tartrate are derived from D-tartaric acid, the presence of different counter-ions (sodium versus a combination of potassium and sodium) can influence the physical properties of the resulting diastereomeric salts, such as crystal lattice energy, solvation, and, most importantly, solubility. These differences can significantly impact the efficiency of the resolution process, affecting both the yield and the enantiomeric excess (e.e.) of the desired product.

Data Presentation

The following table summarizes hypothetical experimental data for the resolution of a racemic amine, (±)-1-phenylethylamine, using both this compound and potassium this compound. This data is illustrative to highlight the potential differences in performance between the two resolving agents.

Resolving AgentRacemic CompoundSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Recovered Amine (%)
This compound(±)-1-PhenylethylamineMethanol (B129727)4592
Potassium this compound(±)-1-PhenylethylamineMethanol4288
This compound(±)-1-PhenylethylamineEthanol/Water (9:1)5295
Potassium this compound(±)-1-PhenylethylamineEthanol/Water (9:1)4891

Note: This data is representative and the actual performance will vary depending on the specific racemic compound and experimental conditions.

Experimental Protocols

Below are detailed, generalized methodologies for the resolution of a racemic amine using this compound and potassium sodium tartrate. The resolution of (±)-1-phenylethylamine with D-tartaric acid is a classic example and the principles can be adapted for its salts.[2]

Resolution of (±)-1-Phenylethylamine using this compound

Materials:

  • (±)-1-Phenylethylamine

  • This compound

  • Methanol (or other suitable solvent)

  • 5M Sodium Hydroxide (NaOH) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Formation of Diastereomeric Salts:

    • In a flask, dissolve this compound (0.5 equivalents) in a minimal amount of warm methanol.

    • In a separate flask, dissolve (±)-1-phenylethylamine (1.0 equivalent) in methanol.

    • Slowly add the amine solution to the this compound solution with stirring.

    • Heat the mixture gently to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For improved yield, the flask can be placed in an ice bath after initial crystal formation.

    • Allow the crystallization to proceed for several hours or overnight.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any soluble impurities and the more soluble diastereomeric salt.

    • Dry the crystals to a constant weight.

  • Recovery of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in water.

    • Add 5M NaOH solution dropwise while stirring until the salt is completely dissolved and the solution is basic (pH > 12).[3]

    • Transfer the aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (3 x 20 mL).

    • Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the known value for the pure enantiomer.

Resolution of (±)-1-Phenylethylamine using Potassium this compound

The procedure is analogous to the one described for this compound. The key is to use potassium this compound as the resolving agent. The optimal solvent system and crystallization conditions may need to be determined experimentally to maximize the yield and enantiomeric excess.

Mandatory Visualization

Signaling Pathway of Diastereomeric Salt Resolution

The following diagram illustrates the logical workflow of the diastereomeric salt resolution process.

G racemate Racemic Mixture (R-Amine + S-Amine) diastereomeric_salts Mixture of Diastereomeric Salts (R-Amine-D-Tartrate + S-Amine-D-Tartrate) racemate->diastereomeric_salts resolving_agent Chiral Resolving Agent (D-Tartrate Salt) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization separation Filtration crystallization->separation less_soluble Less Soluble Diastereomeric Salt (e.g., S-Amine-D-Tartrate) salt_decomposition1 Salt Decomposition (Base Treatment) less_soluble->salt_decomposition1 more_soluble More Soluble Diastereomeric Salt (e.g., R-Amine-D-Tartrate in solution) salt_decomposition2 Salt Decomposition (Base Treatment) more_soluble->salt_decomposition2 separation->less_soluble Solid separation->more_soluble Filtrate enantiomer1 Pure Enantiomer 1 (e.g., S-Amine) salt_decomposition1->enantiomer1 enantiomer2 Pure Enantiomer 2 (e.g., R-Amine) salt_decomposition2->enantiomer2

References

A Comparative Analysis of L-, D-, and meso-Tartrate in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tartaric acid, a dicarboxylic acid with two stereocenters, exists as three stereoisomers: the chiral enantiomers L-(+)-tartaric acid and D-(-)-tartaric acid, and the achiral meso-tartaric acid. These isomers, particularly their ester derivatives, have found significant application in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. This guide provides a comparative study of L-, D-, and meso-tartrate (B1217512) in catalysis, supported by experimental data and detailed protocols, to aid researchers in the selection and application of these crucial chiral auxiliaries.

Introduction to Tartrate Isomers in Catalysis

Tartaric acid and its derivatives are valued in asymmetric synthesis due to their ready availability from the chiral pool, low cost, and high degree of stereochemical control they can impart in a variety of chemical transformations.[1][2] They are most famously employed as chiral ligands in metal-catalyzed reactions, where they create a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction.

The fundamental difference in the catalytic application of the tartrate isomers lies in their chirality:

  • L-(+)- and D-(-)-Tartrate: These are enantiomers, meaning they are non-superimposable mirror images of each other. In asymmetric catalysis, they are expected to produce enantiomeric products with equal and opposite stereoselectivity.

  • meso-Tartrate: This isomer is achiral due to an internal plane of symmetry. Consequently, it cannot induce enantioselectivity in a reaction and is not typically used as a chiral ligand in asymmetric catalysis. Its applications in synthesis are generally as a symmetric building block.[3]

The most prominent example of the differential catalytic activity of L- and D-tartrates is the Sharpless-Katsuki asymmetric epoxidation, a powerful method for the enantioselective synthesis of 2,3-epoxy alcohols from allylic alcohols.[4][5]

Comparative Catalytic Performance: The Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(OiPr)₄), an alkyl hydroperoxide (usually tert-butyl hydroperoxide, TBHP), and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand.[4] The choice between L-(+)-DET and D-(-)-DET dictates the stereochemistry of the resulting epoxy alcohol with a high degree of predictability and enantioselectivity.

Data Presentation: Epoxidation of Geraniol (B1671447)

The epoxidation of geraniol, an allylic alcohol, serves as a classic example to illustrate the comparative performance of the tartrate isomers.

LigandSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
L-(+)-Diethyl TartrateGeraniol(2S, 3S)-2,3-Epoxygeraniol~80-95>90
D-(-)-Diethyl TartrateGeraniol(2R, 3R)-2,3-Epoxygeraniol~80-95>90
meso-Diethyl TartrateGeraniolRacemic (±)-2,3-Epoxygeraniol~80-950

Note: The yields and enantiomeric excesses are typical values reported in the literature for the Sharpless asymmetric epoxidation of geraniol under optimized conditions. Actual results may vary depending on the specific reaction conditions.[6][7]

As the data clearly indicates, the L- and D-isomers of diethyl tartrate deliver opposite enantiomers of the product with high enantiomeric excess. In contrast, the use of meso-diethyl tartrate, being achiral, results in a racemic mixture, meaning equal amounts of both enantiomers are formed. This underscores the critical role of the ligand's chirality in inducing asymmetry.

Experimental Protocols

Key Experiment: Sharpless Asymmetric Epoxidation of Geraniol

This protocol provides a detailed methodology for the enantioselective epoxidation of geraniol using L-(+)- or D-(-)-diethyl tartrate.

Materials:

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)

  • 3Å Molecular sieves (activated powder)

  • Sodium hydroxide (B78521) (NaOH, 10% aqueous solution)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄, anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), add anhydrous dichloromethane (50 mL) and activated 3Å molecular sieves (2.0 g).

    • Cool the flask to -20 °C using a cryocooler or a dry ice/acetone bath.

    • Add L-(+)-diethyl tartrate (0.60 mL, 3.5 mmol) or D-(-)-diethyl tartrate (0.60 mL, 3.5 mmol) to the stirred suspension.

    • Slowly add titanium(IV) isopropoxide (0.74 mL, 2.5 mmol) to the mixture. Stir for 30 minutes at -20 °C to form the chiral catalyst complex.

  • Epoxidation Reaction:

    • Dissolve geraniol (2.6 g, 16.9 mmol) in anhydrous dichloromethane (10 mL) and add it to the catalyst mixture.

    • Slowly add tert-butyl hydroperoxide (5.5 M in decane, 4.0 mL, 22 mmol) dropwise to the reaction mixture while maintaining the temperature at -20 °C.

    • Stir the reaction mixture at -20 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding 10% aqueous sodium hydroxide solution (15 mL) and warm the mixture to room temperature. Stir vigorously for 1 hour.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield the pure epoxy alcohol.

  • Characterization:

    • Determine the yield of the purified product.

    • Analyze the enantiomeric excess of the product using chiral HPLC or by NMR spectroscopy after derivatization with a chiral resolving agent.

Mandatory Visualizations

Logical Relationship of Tartrate Isomers in Asymmetric Catalysis

Tartrate_Isomers_Catalysis cluster_catalysis Asymmetric Catalysis L-Tartrate L-Tartrate Chiral Catalyst Complex Chiral Catalyst Complex L-Tartrate->Chiral Catalyst Complex forms D-Tartrate D-Tartrate D-Tartrate->Chiral Catalyst Complex forms meso-Tartrate meso-Tartrate Racemic Mixture Racemic Mixture meso-Tartrate->Racemic Mixture leads to (achiral catalyst) Enantiomer A Enantiomer A Chiral Catalyst Complex->Enantiomer A produces Enantiomer B Enantiomer B Chiral Catalyst Complex->Enantiomer B produces

Caption: Stereochemical relationship between tartrate isomers and the resulting products in asymmetric catalysis.

Experimental Workflow for Sharpless Asymmetric Epoxidation

Sharpless_Epoxidation_Workflow start Start catalyst_prep Catalyst Preparation (-20 °C) start->catalyst_prep epoxidation Epoxidation Reaction (-20 °C) catalyst_prep->epoxidation Add Allylic Alcohol and TBHP workup Work-up and Purification epoxidation->workup Quench and Extract characterization Characterization (Yield, ee) workup->characterization Purified Product end End characterization->end

Caption: A simplified workflow for the Sharpless asymmetric epoxidation experiment.

Conclusion

The choice of tartrate isomer is a critical determinant of the stereochemical outcome in asymmetric catalysis. L- and D-tartrate derivatives, as chiral ligands, are highly effective in inducing enantioselectivity, leading to the formation of specific enantiomers with high purity. The Sharpless asymmetric epoxidation provides a clear and well-established example of this principle. In contrast, meso-tartrate, being an achiral compound, does not function as a chiral ligand and results in racemic products. This comparative guide highlights the distinct roles of these isomers and provides researchers with the foundational knowledge and practical protocols to effectively utilize them in their synthetic endeavors.

References

A Comparative Guide to a Precise and Accurate Water Content Determination of Sodium D-tartrate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for determining the water content of sodium D-tartrate dihydrate: Karl Fischer (KF) Titration and Thermogravimetric Analysis (TGA). This compound dihydrate is a stable, non-hygroscopic salt with a theoretical water content of 15.66%, often used as a primary standard for water determination.[1] An accurate assessment of its water content is critical for its use as a standard and in various pharmaceutical and chemical applications.

The choice between Karl Fischer titration and Thermogravimetric Analysis depends on several factors, including the required specificity, the nature of the sample, and the presence of other volatile components. While KF titration is a method specific to water, TGA measures the total loss of mass upon heating, which may include other volatile substances.[2][3][4]

Comparison of Analytical Methods

The two most common and reliable methods for determining the water content in a solid substance like this compound dihydrate are Karl Fischer Titration and Thermogravimetric Analysis.

  • Karl Fischer (KF) Titration: This is considered a "gold standard" for water determination due to its high accuracy, precision, and specificity for water.[2][5] The method is based on a chemical reaction between water and a reagent containing iodine.[3][6] It can be performed using two different techniques:

    • Volumetric KF: Suitable for samples with a water content of 0.1% to 100%.[7]

    • Coulometric KF: Ideal for samples with trace amounts of water (down to 0.0001%).[5] For this compound dihydrate, the volumetric method is typically employed.

  • Thermogravimetric Analysis (TGA): This technique measures the change in the mass of a sample as it is heated in a controlled atmosphere.[8][9] The resulting mass loss is used to determine the amount of volatile components, which in the case of a pure dihydrate, is primarily water.[10] To ensure that the mass loss corresponds solely to water, TGA can be coupled with an evolved gas analysis (EGA) technique like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).[8][10]

The following table summarizes the key characteristics and performance of each method for the analysis of this compound dihydrate.

FeatureKarl Fischer Titration (Volumetric)Thermogravimetric Analysis (TGA)
Principle Chemical reaction with iodine, specific to water.[3]Measurement of mass loss upon heating.[8]
Specificity Highly specific to water.[2]Measures total volatile content; not specific to water unless coupled with EGA.[4]
Typical Sample Size 100 - 500 mg5 - 20 mg
Analysis Time 5 - 15 minutes per sample30 - 90 minutes per sample
Precision High (RSD < 1%)High (RSD < 1%)
Accuracy High, typically within 1% of the true value.[3]High, but can be affected by the loss of other volatiles.
Key Strengths Direct and specific measurement of water.Provides information on thermal stability; can be used for difficult samples.[10]
Potential for Uncertainty Endpoint determination, reagent stability, sample handling, and moisture from the atmosphere.[11][12]Incomplete water removal, sample decomposition, balance calibration, and temperature accuracy.[13][14]

Experimental Data

The following tables present hypothetical yet realistic experimental data for the determination of water content in a batch of this compound dihydrate using both Volumetric Karl Fischer Titration and Thermogravimetric Analysis. The theoretical water content is 15.66%.[1]

Table 1: Water Content of this compound Dihydrate by Volumetric Karl Fischer Titration

ReplicateSample Mass (mg)Titer (mg/mL)Titrant Volume (mL)Measured Water Content (%)
1150.55.024.7015.65
2152.15.024.7515.66
3149.85.024.6815.65
Mean ---15.65
Std. Dev. ---0.0058
RSD (%) ---0.037

Table 2: Water Content of this compound Dihydrate by Thermogravimetric Analysis

ReplicateSample Mass (mg)Final Mass (mg)Mass Loss (mg)Measured Water Content (%)
110.258.651.6015.61
210.318.701.6115.62
310.288.671.6115.66
Mean ---15.63
Std. Dev. ---0.026
RSD (%) ---0.17

Experimental Protocols

Protocol 1: Volumetric Karl Fischer Titration

This protocol outlines the determination of water content in this compound dihydrate using a volumetric Karl Fischer titrator.

  • Instrument Preparation:

    • Fill the titrator burette with a one-component volumetric Karl Fischer reagent (e.g., Aquagent®).

    • Add fresh, dry solvent (e.g., methanol) to the titration vessel.

    • Pre-titrate the solvent to a dry, stable endpoint to eliminate any residual water.

  • Titer Determination:

    • Accurately weigh approximately 100 mg of this compound dihydrate (primary standard) and record the weight.

    • Introduce the standard into the titration vessel.

    • Start the titration. The instrument will automatically add the KF reagent until the endpoint is reached.

    • The titer of the KF reagent (in mg H₂O/mL) is calculated based on the known water content of the standard and the volume of titrant consumed.

    • Repeat the titer determination at least three times and calculate the mean value.

  • Sample Analysis:

    • Accurately weigh approximately 150 mg of the this compound dihydrate sample and record the weight.

    • Add the sample to the conditioned titration vessel.

    • Start the titration and record the volume of titrant consumed at the endpoint.

    • The water content is calculated using the following formula: Water Content (%) = (Titrant Volume (mL) × Titer (mg/mL)) / Sample Mass (mg) × 100

  • Data Analysis:

    • Perform the analysis in triplicate.

    • Calculate the mean water content, standard deviation, and relative standard deviation (RSD).

Protocol 2: Thermogravimetric Analysis (TGA)

This protocol describes the determination of water content in this compound dihydrate using a thermogravimetric analyzer.

  • Instrument Preparation and Calibration:

    • Ensure the TGA microbalance is calibrated using certified reference weights.

    • Perform temperature calibration using appropriate standards (e.g., indium, tin).

    • Set the purge gas (typically dry nitrogen) to a constant flow rate (e.g., 20-50 mL/min).

  • Sample Preparation:

    • Tare an empty TGA sample pan (typically aluminum or platinum).

    • Accurately weigh 5-10 mg of the this compound dihydrate sample into the pan.

  • Thermal Method:

    • Load the sample pan into the TGA furnace.

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Apply a heating ramp (e.g., 10°C/min) up to a final temperature sufficient to ensure complete water removal (e.g., 200°C). The dehydration of sodium tartrate dihydrate typically occurs between 120°C and 160°C.

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • The TGA software will generate a thermogram (mass vs. temperature).

    • Determine the mass loss associated with the dehydration step. This is the difference between the initial mass and the mass after the water has been released.

    • The water content is calculated using the following formula: Water Content (%) = (Mass Loss (mg) / Initial Sample Mass (mg)) × 100

    • Perform the analysis in triplicate and calculate the mean, standard deviation, and RSD.

Workflow for Water Content Assessment

The following diagram illustrates the logical workflow for selecting and performing an appropriate method for the determination of water content in this compound dihydrate.

G cluster_0 Decision & Preparation cluster_1 Karl Fischer (KF) Titration Pathway cluster_2 Thermogravimetric Analysis (TGA) Pathway cluster_3 Final Reporting start Define Analytical Goal: Determine Water Content of This compound Dihydrate method_selection Select Analytical Method start->method_selection kf_prep Prepare KF Titrator and Reagents method_selection->kf_prep Need High Specificity? tga_prep Calibrate TGA (Mass & Temperature) method_selection->tga_prep Need Thermal Stability Data? titer Determine Titer with Primary Standard kf_prep->titer tga_analysis Run TGA Method (in triplicate) tga_prep->tga_analysis kf_analysis Analyze Sample (in triplicate) titer->kf_analysis kf_calc Calculate Water Content (%) kf_analysis->kf_calc compare Compare Results with Theoretical Value (15.66%) kf_calc->compare tga_calc Calculate Mass Loss (%) tga_analysis->tga_calc tga_calc->compare uncertainty Assess Accuracy and Uncertainty compare->uncertainty report Final Report uncertainty->report

References

Cross-validation of protein crystallization success with and without Sodium D-tartrate as an additive

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of high-resolution protein structures, the process of protein crystallization remains a significant bottleneck. Researchers continuously explore various strategies to induce and improve crystal growth, with the use of additives being a prominent technique. This guide provides a comparative analysis of protein crystallization success with and without the inclusion of sodium D-tartrate as an additive. While the direct comparative data on success rates remains nuanced and protein-dependent, this document synthesizes available information to guide researchers in their crystallization endeavors.

Unveiling the Role of Tartrate in Crystallization

Tartrate, a salt or ester of tartaric acid, has been utilized in protein crystallization primarily as a precipitating agent.[1][2] In this capacity, it functions to reduce the solubility of the protein in a controlled manner, driving the protein solution towards a supersaturated state necessary for crystal nucleation and growth. However, its role as an additive—a substance included in the crystallization drop in smaller quantities to influence crystal formation rather than cause precipitation—is less documented in a systematic, comparative fashion.

One notable instance of tartrate's crucial role is in the crystallization of thaumatin, where a tartrate molecule is observed to be an integral part of the crystal lattice, forming hydrogen bonds that link three separate protein molecules. This highlights the potential for tartrate to directly participate in and stabilize crystal contacts, a desirable characteristic for an additive.

Performance Comparison: With vs. Without this compound

A study comparing the effectiveness of different salts as primary precipitants found sodium tartrate to be as successful as other commonly used salts like sodium acetate, sodium formate, and ammonium (B1175870) sulfate (B86663) in crystallizing a variety of macromolecules. While this study did not investigate tartrate as an additive, it establishes its general compatibility and effectiveness in promoting crystallization.

To illustrate a hypothetical comparison based on the potential benefits of additives, the following table outlines the expected outcomes when using this compound as an additive versus a control without the additive.

Performance MetricWithout this compound (Control)With this compound (Additive)
Crystallization Success Rate Baseline success rate dependent on the specific protein and primary crystallization condition.Potentially increased success rate, especially for proteins where tartrate can mediate beneficial crystal contacts.
Crystal Quality Variable; may result in small, poorly formed, or twinned crystals.May lead to larger, more well-defined single crystals with improved morphology.
Diffraction Resolution Baseline diffraction quality.Potential for improved diffraction resolution due to better internal order within the crystal lattice.
Time to Crystallization Dependent on nucleation and growth kinetics of the specific protein.May influence nucleation rates, potentially leading to faster crystal appearance.

It is crucial to note that the effectiveness of any additive, including this compound, is highly protein-specific. What proves beneficial for one protein may have no effect or even a detrimental effect on another. Therefore, empirical screening remains a cornerstone of the crystallization process.[3][4]

Experimental Protocols

To empirically determine the effect of this compound as an additive for a specific protein, the following experimental protocols can be employed. These are based on the widely used vapor diffusion method.

Materials
  • Purified protein solution (e.g., 10 mg/mL in a suitable buffer)

  • Primary crystallization screen or optimized crystallization condition (precipitant, buffer, and salt)

  • This compound stock solution (e.g., 1 M, sterile filtered)

  • Crystallization plates (e.g., 24-well or 96-well sitting or hanging drop plates)

  • Pipettes and tips

  • Microscope for crystal visualization

Experimental Setup: Hanging Drop Vapor Diffusion
  • Reservoir Preparation: Pipette 500 µL of the primary crystallization solution into the reservoir of a crystallization plate well.

  • Control Drop:

    • On a clean coverslip, pipette 1 µL of the purified protein solution.

    • Pipette 1 µL of the primary crystallization solution into the protein drop.

    • Invert the coverslip and seal the reservoir well.

  • Experimental Drop (with this compound):

    • On a separate, clean coverslip, pipette 1 µL of the purified protein solution.

    • Pipette 0.8 µL of the primary crystallization solution into the protein drop.

    • Pipette 0.2 µL of the 1 M this compound stock solution into the drop (final concentration of this compound will be approximately 100 mM).

    • Gently mix by pipetting up and down without introducing air bubbles.

    • Invert the coverslip and seal the reservoir well.

  • Incubation and Observation:

    • Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C).

    • Regularly observe the drops under a microscope over a period of days to weeks, documenting the appearance of precipitate, microcrystals, or single crystals.

This protocol allows for a direct comparison of the crystallization outcome with and without the presence of this compound as an additive under otherwise identical conditions.

Logical Workflow for Crystallization Trials

The process of determining the utility of an additive like this compound can be visualized as a logical workflow.

Crystallization_Workflow cluster_screening Initial Screening cluster_analysis Analysis cluster_optimization Optimization with Additive Initial_Screen Initial Crystallization Screen (without additive) Analyze_Results Analyze Results Initial_Screen->Analyze_Results Observe hits (crystals, precipitate) Additive_Screen Set up Additive Screen (with this compound) Analyze_Results->Additive_Screen Promising conditions identified Control_Experiment Set up Control (without this compound) Analyze_Results->Control_Experiment Promising conditions identified Compare_Outcomes Compare Crystal Outcomes (Size, Quality, Diffraction) Additive_Screen->Compare_Outcomes Control_Experiment->Compare_Outcomes

Figure 1. Workflow for testing this compound as a crystallization additive.

Conclusion

While a universal, quantitative dataset demonstrating the superior success of protein crystallization with this compound as an additive is not available, its established role as a precipitant and its documented involvement in the crystal lattice of at least one protein suggest its potential as a beneficial additive. The decision to include this compound in crystallization trials should be made on a case-by-case basis, guided by empirical screening. The provided experimental protocol offers a straightforward method for researchers to assess the impact of this compound on their specific protein of interest. By systematically comparing the results against a control, scientists can make informed decisions to optimize their crystallization strategies and advance their structural biology research.

References

Performance comparison of Sodium D-tartrate and EDTA as chelating agents for specific metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Sodium D-Tartrate and Ethylenediaminetetraacetic acid (EDTA) as chelating agents for specific metals. The information presented is supported by experimental data to assist in the selection of the appropriate agent for various research and development applications.

Quantitative Performance Comparison

The primary measure of a chelating agent's effectiveness is its formation constant (K) or stability constant, often expressed in logarithmic form (log K). A higher log K value indicates a more stable metal-chelant complex.

1.1. Stability Constants (log K)

EDTA, a hexadentate ligand, generally forms significantly more stable complexes with most metal ions compared to this compound, which acts as a bidentate ligand.[1] This is due to the "chelate effect," where multiple donor atoms on a single ligand bind to a central metal ion, resulting in a thermodynamically more favorable complex.[2]

Metal IonEDTA (log K)This compound (log K)
Ca²⁺10.65[3]1.8 - 2.5
Mg²⁺8.79[3]1.6 - 2.8
Fe³⁺25.1[3]~4.4
Cu²⁺18.78[3]3.2 - 3.4
Zn²⁺16.5[3]2.7 - 3.0
Pb²⁺18.0~3.9
Ni²⁺18.4[3]2.1 - 3.2[4]
Co²⁺16.45[3]2.5 - 2.9[4]

Note: Tartrate stability constants can vary with experimental conditions. The values presented are approximate ranges found in the literature.

1.2. pH Dependence

The chelating ability of both EDTA and tartrate is highly dependent on the pH of the solution.[5][6]

EDTA:

  • Acidic Conditions (pH < 4-5): The effectiveness of EDTA decreases significantly in acidic environments. Hydrogen ions (H⁺) protonate the carboxyl groups of the EDTA molecule, weakening its ability to bind metal ions like Ca²⁺ and Mg²⁺.[7]

  • Neutral to Mildly Alkaline (pH 7-10): EDTA is highly effective in this range for most divalent and trivalent metal ions. The ability of EDTA to chelate divalent cations increases exponentially with increasing pH from 8 to 10.[8][9]

  • Strongly Alkaline Conditions (pH > 9-10): The stability of some metal-EDTA complexes, such as those with iron (Fe³⁺) and zinc (Zn²⁺), can decrease.[7] This is due to the competition from hydroxide (B78521) ions (OH⁻), which can form insoluble metal hydroxides.[7]

This compound:

  • Acidic to Neutral Conditions: Tartaric acid and its salts are effective chelators in this range. For instance, with nickel (II) ions, complexation begins around pH 2.5.[4]

  • Alkaline Conditions (pH > 10): Tartrate solutions in alkaline media can form stable complexes with metal ions like Cu²⁺, preventing their precipitation as hydroxides.[10]

Selectivity

EDTA is known as a non-selective, universal chelating agent, binding to almost any metal ion across the periodic table.[11] Its high affinity is due to its molecular flexibility, allowing it to wrap around and form stable, 1:1 complexes with a wide variety of metal cations.[11]

This compound shows greater selectivity compared to EDTA. It has a higher affinity for divalent and trivalent metal ions with which it can form five-membered chelate rings. Studies indicate an affinity order for certain d-electron metal ions as: copper(II) > nickel(II) > cobalt(II).[4]

Experimental Protocols

A standard method for determining the stability constants of metal-ligand complexes is potentiometric pH titration .

3.1. Principle

This method involves monitoring the change in hydrogen ion concentration (pH) of a solution containing a metal ion and a ligand as a standardized solution of a strong base (e.g., NaOH) is added.[12] The competition between the metal ion and protons for the ligand allows for the calculation of the stability constant.[2]

3.2. Methodology

  • Solution Preparation:

    • Prepare a standardized solution of a strong acid (e.g., HClO₄).

    • Prepare a standardized, carbonate-free solution of a strong base (e.g., NaOH).

    • Prepare an accurate stock solution of the ligand (e.g., this compound or EDTA).

    • Prepare an accurate stock solution of the metal salt (e.g., CuCl₂). The anion of the metal salt should ideally match the background electrolyte.[13]

    • Prepare a background electrolyte solution (e.g., KCl or NaClO₄) to maintain constant ionic strength.[13]

  • Electrode Calibration: Calibrate the pH meter and glass electrode system using standard buffer solutions. For precise measurements, a calibration titration is performed to determine the standard electrode potential (E₀).[13]

  • Titration Procedure:

    • Perform a titration of the strong acid with the strong base in the presence of the background electrolyte.

    • Perform a second titration of the strong acid and the ligand with the strong base.

    • Perform a third titration of the strong acid, the ligand, and the metal salt with the strong base.

    • All titrations should be carried out in a thermostated vessel at a constant temperature (e.g., 25.0 °C).[13]

  • Data Analysis:

    • Plot the pH readings against the volume of titrant added for all three titrations.

    • The displacement of the metal-ligand titration curve from the ligand-only curve indicates complex formation.[14]

    • From these curves, calculate the average number of protons associated with the ligand (n̅ₐ) and the average number of ligands bound per metal ion (n̅).

    • The stability constants (K) are then determined by solving a series of equations derived from the titration data, often using specialized software.[12]

Visualized Workflows and Relationships

G cluster_factors Influencing Factors cluster_output Outcome pH Solution pH Stability Complex Stability (log K) pH->Stability Metal Metal Ion Properties (Charge, Radius) Metal->Stability Ligand Ligand Structure (Denticity, Ring Strain) Ligand->Stability Temp Temperature Temp->Stability

G A 1. Prepare Solutions (Acid, Base, Ligand, Metal, Background Electrolyte) B 2. Calibrate pH Electrode System A->B C 3. Perform Titrations a) Acid vs. Base b) (Acid + Ligand) vs. Base c) (Acid + Ligand + Metal) vs. Base B->C D 4. Record Data (pH vs. Volume of Base) C->D E 5. Plot Titration Curves D->E F 6. Calculate Formation Functions (n̅ and pL) E->F G 7. Compute Stability Constants (log K) F->G

Summary and Conclusion

  • Binding Strength: EDTA is a significantly stronger and more versatile chelating agent than this compound for a wide range of metal ions, as evidenced by its substantially higher stability constants.[1][3]

  • pH Sensitivity: Both agents are pH-dependent. EDTA's efficacy is compromised in highly acidic or highly alkaline conditions for certain metals, while it performs optimally in the neutral to mildly alkaline range.[7][8] Tartrate is effective in both acidic and alkaline media for specific applications.[4][10]

  • Selectivity: EDTA is a broad-spectrum chelator, whereas this compound offers greater selectivity, which can be advantageous in systems where the sequestration of specific metal ions is desired without affecting others.[4][11]

  • Applications:

    • EDTA is widely used in analytical chemistry for complexometric titrations, in industry to prevent metal ion impurities from interfering in processes, and in medicine for treating heavy metal poisoning.[1]

    • This compound is often used in the food industry, in electroplating baths, and in applications where a milder, more selective, and biodegradable chelator is preferred.[15][16]

The choice between this compound and EDTA depends critically on the specific application, including the target metal ion, the required chelation strength, the pH of the system, and the need for selectivity. For strong, non-selective chelation across a broad range of metals, EDTA is the superior choice. For applications requiring milder chelation, greater selectivity, or operation in specific alkaline conditions, this compound presents a viable alternative.

References

Comparative effectiveness of Sodium D-tartrate versus other chiral acids for resolving specific amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic amines is a critical step in the synthesis of enantiomerically pure compounds, a necessity in the pharmaceutical and fine chemical industries. The selection of an appropriate chiral resolving agent is paramount for achieving high yields and enantiomeric purity. This guide provides a detailed comparison of the effectiveness of sodium D-tartrate and its derivatives against other chiral acids for the resolution of specific racemic amines. The data presented is supported by experimental protocols to assist researchers in making informed decisions for their synthetic strategies.

Comparative Performance of Chiral Resolving Agents

The efficiency of a chiral resolution process is primarily evaluated by the yield and the enantiomeric excess (ee%) of the desired enantiomer. The following tables summarize the performance of various chiral acids in the resolution of two exemplary amines.

Resolution of (±)-1-Phenylethylamine
Chiral Resolving AgentRacemic AmineSolventYieldEnantiomeric Excess (ee%)
L-Tartaric Acid(±)-1-PhenylethylamineMethanol80-90%>85%
(S)-Mandelic Acid(±)-1-PhenylethylamineEthanol/WaterHigh>95% (in a single crystallization)
Resolution of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine
Chiral Resolving AgentRacemic AmineMolar Ratio (Amine:Acid)SolventTemperatureYieldEnantiomeric Excess (ee%)
(R,R)-4-chlorotartranilic acid1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine1 : 0.5 - 0.65Water10 - 80°CHigh>99%
(R,R)-di-p-toluoyl-tartaric acid1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine1 : 0.5 - 0.65Water10 - 80°CHigh>99%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of resolution experiments. Below are the protocols for the key experiments cited in this guide.

Protocol 1: Resolution of (±)-1-Phenylethylamine with L-Tartaric Acid

This protocol describes the classical resolution of a racemic amine using L-tartaric acid to form diastereomeric salts with different solubilities.

Materials:

  • (±)-1-Phenylethylamine

  • L-(+)-Tartaric acid

  • Methanol

  • Sodium hydroxide (B78521) (NaOH) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Salt Formation: Dissolve L-(+)-tartaric acid in warm methanol. To this solution, slowly add an equimolar amount of (±)-1-phenylethylamine.

  • Crystallization: Allow the solution to cool to room temperature to induce the crystallization of the less soluble diastereomeric salt (the salt of one enantiomer of the amine with tartaric acid). Further cooling in an ice bath can enhance crystallization.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Free Amine: Suspend the collected crystals in water and add a sodium hydroxide solution to basify the mixture. This will liberate the free amine from the tartrate salt.

  • Extraction: Extract the liberated amine with diethyl ether.

  • Drying and Evaporation: Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched amine.

Protocol 2: Resolution of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine with Tartaric Acid Derivatives.[1]

This protocol outlines the resolution of a key intermediate for the synthesis of Apremilast (B1683926) using derivatives of tartaric acid.[1][2]

Materials:

  • Racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine

  • (R,R)-4-chlorotartranilic acid or (R,R)-di-p-toluoyl-tartaric acid

  • Water

  • Dichloromethane

  • Aqueous basic solution (e.g., sodium hydroxide)

Procedure:

  • Salt Formation: In a suitable reactor, dissolve the racemic amine in water. Add 0.5 to 0.65 molar equivalents of the chosen tartaric acid derivative.[3]

  • Crystallization: Heat the mixture to a temperature between 10 and 80°C to ensure complete dissolution.[3] Subsequently, cool the solution slowly to induce the crystallization of the less soluble diastereomeric salt. The crystallization period may range from 2 to 72 hours.[3]

  • Isolation of Diastereomeric Salt: Filter the crystalline salt and wash it with a small amount of cold solvent.[3]

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous basic solution.[3] Stir the mixture until the salt completely dissolves and partitions between the two phases.[3] The organic phase will contain the desired enantiomer of the amine.

Visualizing the Resolution Workflow

The following diagram illustrates the general workflow for the chiral resolution of amines through diastereomeric salt formation.

G cluster_workflow Chiral Resolution Workflow racemic_amine Racemic Amine (R- and S-enantiomers) salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation chiral_acid Chiral Resolving Agent (e.g., D-Tartaric Acid) chiral_acid->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts (R-amine-D-acid and S-amine-D-acid) salt_formation->diastereomeric_mixture crystallization Fractional Crystallization diastereomeric_mixture->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble Solid Phase more_soluble More Soluble Diastereomeric Salt (in Filtrate) crystallization->more_soluble Liquid Phase liberation1 Liberation of Amine (Base Treatment) less_soluble->liberation1 liberation2 Liberation of Amine (Base Treatment) more_soluble->liberation2 enantiomer1 Desired Enantiomer liberation1->enantiomer1 enantiomer2 Other Enantiomer liberation2->enantiomer2

Caption: Workflow for Chiral Amine Resolution.

References

A Comparative Analysis of Tartrate-Based Buffers and Phosphate Buffers in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a buffering system is a critical parameter in cell culture, directly impacting pH stability, cell viability, and experimental outcomes. While phosphate-buffered saline (PBS) and phosphate-containing media are ubiquitous in cell culture labs, exploring alternative buffering agents can be crucial for optimizing specific applications and overcoming the limitations of phosphate-based systems. This guide provides a comparative analysis of tartrate-based buffers and the commonly used phosphate (B84403) buffers, offering insights into their respective properties and potential applications in cell culture.

Overview of Buffering Systems in Cell Culture

Maintaining a stable physiological pH, typically between 7.2 and 7.4, is paramount for the successful in vitro cultivation of mammalian cells.[1] Deviations from this optimal pH range can lead to decreased cell growth, altered metabolism, and compromised protein expression.[1] The most prevalent buffering system in cell culture is the bicarbonate-carbon dioxide (CO2) system, which requires a controlled CO2 environment in an incubator. Phosphate buffers are often used as a secondary buffer to provide additional stability and are the primary buffering agent in many balanced salt solutions used for washing and short-term cell maintenance.[1][2]

Phosphate Buffers: The Industry Standard

Phosphate buffers, typically composed of a mixture of monobasic and dibasic sodium or potassium phosphate salts, are widely used due to their physiological pH range and general compatibility with many cell lines.[1] However, they are not without their drawbacks.

Advantages of Phosphate Buffers:

  • Physiological pH Range: The pKa of the phosphate buffer system is around 7.2, making it effective at maintaining pH in the physiological range.

  • Non-toxic to Cells: At typical working concentrations, phosphate buffers are well-tolerated by most cell lines.[3]

  • Isotonicity: Phosphate-buffered saline (PBS) is formulated to be isotonic with the cytoplasm of mammalian cells, preventing osmotic stress.[3]

Limitations of Phosphate Buffers:

  • Precipitation with Divalent Cations: Phosphate ions can precipitate with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are essential for cell adhesion and signaling. This can lead to nutrient depletion and the formation of cytotoxic precipitates.

  • Inhibition of Enzymatic Reactions: Phosphates can act as inhibitors for certain enzymes, potentially interfering with specific cellular assays or metabolic processes.

  • Promotion of Microbial Growth: Phosphate is a nutrient that can support the growth of contaminating bacteria and fungi.

  • Temperature-Dependent pH: The pH of phosphate buffers can shift with changes in temperature.

Tartrate Buffers: A Potential Alternative?

Tartrate buffers, derived from tartaric acid, are less common in routine cell culture but are utilized in specific biochemical assays and formulations. While direct, extensive comparative studies against phosphate buffers in general cell culture are scarce, an analysis of their chemical properties suggests potential advantages and disadvantages.

Potential Advantages of Tartrate Buffers:

  • Reduced Precipitation with Divalent Cations: Tartrate is a weaker chelator of divalent cations compared to phosphate, which might reduce the likelihood of precipitation in media containing high concentrations of calcium and magnesium.

  • Biocompatibility in Specific Contexts: Tartrate is a naturally occurring organic acid and is used in various pharmaceutical and food applications. Certain tartrate salts of drugs have been studied in cell culture without apparent toxicity from the tartrate moiety itself.[4][5]

Potential Disadvantages and Unknowns of Tartrate Buffers:

  • Limited Buffering Capacity at Physiological pH: Tartaric acid has two pKa values, approximately 3.0 and 4.4. This is outside the optimal physiological pH range of 7.2-7.4, suggesting that a pure tartrate buffer would have weak buffering capacity in typical cell culture conditions.

  • Potential Metabolic Effects: It is not well-documented how mammalian cells in culture might metabolize tartrate when it is present at the concentrations required for buffering. This could potentially influence cellular metabolism and experimental outcomes.

  • Lack of Established Formulations: There are no widely established, commercially available tartrate-based media formulations for routine cell culture.

Quantitative Comparison of Buffer Properties

PropertyPhosphate Buffer (e.g., PBS)Tartrate BufferReferences
Typical pH Range 6.8 - 7.4pKa1 ≈ 3.0, pKa2 ≈ 4.4[1]
Buffering Capacity at pH 7.2-7.4 GoodPoor
Precipitation with Ca²⁺ and Mg²⁺ Can form precipitatesLess likely to form precipitates
Toxicity to Cells Generally non-toxic at standard concentrationsLargely uncharacterized for buffering concentrations in long-term culture[3]
Metabolic Effects Phosphate is an essential nutrient but high concentrations can be inhibitoryUnknown at buffering concentrations[1]
Temperature-Dependent pH Shift YesYes

Proposed Experimental Protocol for a Comparative Analysis

To objectively compare the performance of tartrate-based and phosphate-based buffers, a rigorous, controlled study is necessary. Below is a proposed experimental workflow for such a comparison using a common cell line like Chinese Hamster Ovary (CHO) cells, which are widely used in biopharmaceutical production.

Objective: To compare the effects of a tartrate-buffered medium and a phosphate-buffered medium on CHO cell viability, proliferation, and protein production.

Materials:

  • CHO-K1 cell line

  • Basal cell culture medium deficient in both phosphate and bicarbonate (custom formulation)

  • Sodium Phosphate (monobasic and dibasic)

  • L-Tartaric acid and Sodium Tartrate

  • Recombinant protein expression vector (e.g., expressing a monoclonal antibody)

  • Cell counting solution (e.g., trypan blue)

  • Cell viability assay kit (e.g., MTT or resazurin-based)

  • ELISA kit for quantifying the recombinant protein

  • pH meter

  • Sterile cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO₂)

Experimental Workflow:

G cluster_0 Buffer Preparation cluster_1 Media Formulation cluster_2 Cell Culture cluster_3 Data Collection & Analysis prep_phosphate Prepare Isotonic Phosphate Buffer (20 mM, pH 7.4) form_phosphate Supplement Basal Medium with Phosphate Buffer prep_phosphate->form_phosphate prep_tartrate Prepare Isotonic Tartrate Buffer (20 mM, pH 7.4) form_tartrate Supplement Basal Medium with Tartrate Buffer prep_tartrate->form_tartrate seed_cells Seed CHO-K1 Cells into Both Media Formulations form_phosphate->seed_cells form_tartrate->seed_cells culture_cells Culture for 7 Days (37°C, 5% CO2) seed_cells->culture_cells daily_sampling Daily Sampling for: - pH Measurement - Cell Count & Viability (Trypan Blue) - Cell Proliferation (MTT Assay) culture_cells->daily_sampling final_analysis Day 7 Analysis: - Recombinant Protein Titer (ELISA) - Metabolite Analysis (e.g., Glucose, Lactate) culture_cells->final_analysis data_comparison Comparative Data Analysis daily_sampling->data_comparison final_analysis->data_comparison

Caption: Experimental workflow for comparing phosphate and tartrate buffers.

Methodology:

  • Buffer Preparation:

    • Prepare a 20 mM isotonic phosphate buffer stock solution by mixing appropriate amounts of monobasic and dibasic sodium phosphate. Adjust the pH to 7.4.

    • Prepare a 20 mM isotonic tartrate buffer stock solution using L-tartaric acid and sodium tartrate. Adjust the pH to 7.4. Note: Due to the pKa values of tartaric acid, a higher concentration or the use of an additional buffering agent might be necessary to achieve and maintain a stable pH of 7.4. This needs to be empirically determined.

  • Media Formulation:

    • Aseptically add the sterile phosphate buffer stock to the basal medium to a final concentration of 20 mM.

    • Aseptically add the sterile tartrate buffer stock to the basal medium to a final concentration of 20 mM.

  • Cell Seeding and Culture:

    • Transfect CHO-K1 cells with the expression vector and select for a stable, high-producing clone.

    • Seed the cells at a density of 2 x 10⁵ cells/mL into T-25 flasks containing either the phosphate-buffered or tartrate-buffered medium.

    • Incubate the cells for 7 days.

  • Daily Monitoring and Sampling:

    • Each day, aseptically remove an aliquot of medium to measure the pH.

    • Perform cell counts and assess viability using a hemocytometer and trypan blue exclusion.

    • Measure cell proliferation/metabolic activity using an MTT assay.

  • Final Analysis (Day 7):

    • Collect the cell culture supernatant by centrifugation.

    • Quantify the concentration of the recombinant protein using an appropriate ELISA kit.

    • Analyze the supernatant for key metabolites such as glucose and lactate (B86563) to assess cellular metabolism.

Potential Impact on Signaling Pathways

The choice of buffer can indirectly affect cellular signaling pathways. For instance, the precipitation of calcium by phosphate can reduce the availability of extracellular Ca²⁺, which is a critical second messenger in many signaling cascades, including the activation of protein kinase C (PKC) and calmodulin-dependent kinases (CaMKs). A buffer that does not chelate calcium as strongly, such as a tartrate buffer, might therefore lead to different signaling dynamics.

Below is a generalized diagram of the MAPK/ERK signaling pathway, which is a central pathway regulating cell proliferation, differentiation, and survival, and can be influenced by extracellular stimuli and cellular stress. Suboptimal buffering conditions can induce cellular stress, potentially impacting this pathway.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors cellular_response Cellular Response (Proliferation, Survival) transcription_factors->cellular_response cellular_stress Cellular Stress (e.g., Osmotic Shock, pH imbalance) cellular_stress->raf

Caption: Simplified MAPK/ERK signaling pathway.

Conclusion

Phosphate buffers are a well-established and reliable choice for many cell culture applications. However, their known limitations, particularly the precipitation of divalent cations, warrant the exploration of alternatives in specific contexts. While tartrate buffers are not a conventional choice for cell culture and present challenges with buffering capacity at physiological pH, a systematic investigation into their biocompatibility and efficacy is a valid scientific inquiry. The proposed experimental framework provides a starting point for researchers interested in exploring novel buffering systems to optimize their cell culture processes. Further research is needed to fully characterize the potential of tartrate-based buffers in the dynamic environment of in vitro cell culture.

References

A Guide to Inter-laboratory Comparison of Karl Fischer Titration Using Sodium D-tartrate Dihydrate Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of sodium D-tartrate dihydrate as a standard in Karl Fischer titration for accurate water content determination. While specific quantitative data from a formal inter-laboratory comparison study is not publicly available in a consolidated format, this document outlines the established theoretical values, a detailed experimental protocol based on best practices, and the logical workflow for conducting such a comparison.

This compound dihydrate is a widely recognized and accepted certified reference material (CRM) for the standardization of Karl Fischer reagents. Its stoichiometric water content of 15.66% makes it an excellent choice for verifying the accuracy and precision of Karl Fischer titration setups.[1][2] This non-hygroscopic, stable crystalline solid is used by laboratories worldwide to ensure the reliability of their water content measurements.

Comparison with Alternatives

This compound dihydrate is often compared to other standards like pure water and liquid standards. While pure water has a theoretical water content of 100%, its volatility and the small sample sizes required can introduce handling errors. Liquid standards, which are solutions of water in a solvent, offer convenience but may have limited long-term stability. This compound dihydrate provides a balance of high purity, stability, and a precisely known water content, making it a robust reference material for routine use.

Data Presentation

As of this publication, a comprehensive, publicly accessible report detailing a large-scale inter-laboratory comparison of Karl Fischer titration using this compound dihydrate with results from multiple laboratories could not be identified. However, the theoretical and certified water content of this compound dihydrate is firmly established.

ParameterValueSource
Theoretical Water Content 15.66% Stoichiometric calculation
Certified Reference Material (CRM) Value Typically ~15.66% (exact value on Certificate of Analysis)Commercial CRM Suppliers

Note: The certified value provided by the CRM manufacturer is determined through rigorous testing and is traceable to primary standards, often from national metrology institutes such as the National Institute of Standards and Technology (NIST).

Experimental Protocols

The following is a detailed methodology for the standardization of a volumetric Karl Fischer titrant using this compound dihydrate. This protocol is synthesized from established methods and best practices.

Objective: To accurately determine the titer (water equivalent) of a volumetric Karl Fischer reagent.

Materials:

  • Volumetric Karl Fischer Titrator

  • This compound dihydrate (Certified Reference Material)

  • Karl Fischer reagent (volumetric, one-component or two-component)

  • Anhydrous methanol (B129727) or appropriate Karl Fischer solvent

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing boat or paper

  • Spatula

Procedure:

  • Titrator Preparation:

    • Fill the titrator burette with the Karl Fischer reagent.

    • Add fresh, anhydrous solvent to the titration vessel to a level that immerses the electrode tip and stirrer.

    • Pre-titrate the solvent to a stable, dry endpoint to eliminate any residual water in the solvent and the vessel. The instrument will indicate when the solvent is ready.

  • Standard Preparation and Introduction:

    • Accurately weigh approximately 100-200 mg of this compound dihydrate into a weighing boat. Record the exact weight.

    • Quickly and carefully introduce the weighed this compound dihydrate directly into the conditioned titration vessel.

    • Ensure that no part of the standard adheres to the walls of the vessel above the solvent level.

  • Titration:

    • Start the titration immediately after adding the standard.

    • The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached and remains stable.

    • Record the volume of titrant consumed.

  • Calculation:

    • The titer (T) of the Karl Fischer reagent, in mg H₂O/mL, is calculated using the following formula:

      T (mg/mL) = (W * 0.1566) / V

      Where:

      • W is the weight of the this compound dihydrate in mg.

      • 0.1566 is the theoretical mass fraction of water in this compound dihydrate.

      • V is the volume of the Karl Fischer reagent consumed in mL.

  • Replicate Analyses:

    • Repeat the procedure at least two more times.

    • Calculate the mean titer and the relative standard deviation (RSD). The RSD should typically be less than 1% for a reliable standardization.

Mandatory Visualization

The following diagrams illustrate the logical workflow of an inter-laboratory comparison study and the experimental procedure for Karl Fischer titration.

InterLaboratory_Comparison_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives B Select Participating Laboratories A->B C Prepare and Distribute Homogeneous Standard Sample (this compound dihydrate) B->C D Laboratories Perform Karl Fischer Titration According to Standardized Protocol C->D E Collect and Compile Results from all Laboratories D->E F Statistical Analysis of Data (e.g., Mean, SD, RSD, Outlier Tests) E->F G Publish Comparison Report F->G KF_Titration_Workflow A Start B Prepare KF Titrator and Solvent A->B C Pre-titrate Solvent to Dry Endpoint B->C D Accurately Weigh this compound Dihydrate Standard C->D E Introduce Standard into Titration Vessel D->E F Start Titration E->F G Record Titrant Volume at Endpoint F->G H Calculate Titer G->H I Repeat for Replicates H->I I->D Yes J End I->J No

References

Benchmarking Sodium D-Tartrate Derived Catalysts in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is a critical decision in the pursuit of efficient and highly selective asymmetric syntheses. Sodium D-tartrate, a readily available and cost-effective chiral precursor, has given rise to a versatile class of catalysts that have demonstrated considerable efficacy in a range of asymmetric transformations. This guide provides an objective comparison of the performance of this compound derived catalysts against other common alternatives in key asymmetric reactions, supported by experimental data and detailed protocols.

Performance Comparison in Key Asymmetric Reactions

The efficacy of a chiral catalyst is best assessed through direct comparison of key performance indicators such as enantiomeric excess (ee%), diastereomeric ratio (dr), and chemical yield under standardized conditions. This section benchmarks this compound derived catalysts against other prominent catalyst systems in asymmetric epoxidation, aldol (B89426), and Mannich reactions.

Asymmetric Epoxidation

The Sharpless asymmetric epoxidation, which utilizes diethyl tartrate (a close derivative of this compound) in conjunction with titanium(IV) isopropoxide, is a cornerstone of stereoselective synthesis.[1][2] Its performance in the epoxidation of allylic alcohols is consistently high, often providing excellent enantioselectivity.[1][2]

Table 1: Asymmetric Epoxidation of Geraniol

Catalyst SystemOxidantTemperature (°C)Yield (%)ee (%)
Ti(Oi-Pr)₄ / (+)-DET t-BuOOH-209591
Vanadium-Based Catalystt-BuOOH-20-Moderate
Molybdenum-Based Catalystt-BuOOH25-Low
Data for DET-based system sourced from[2]. Comparative data for Vanadium and Molybdenum systems are qualitative assessments from the literature.
Asymmetric Aldol Reaction

While extensive direct comparative tables are less common in the literature for tartrate-derived catalysts in aldol reactions, their utility has been demonstrated. For the asymmetric aldol reaction of acetone (B3395972) with p-nitrobenzaldehyde, proline-based organocatalysts are frequently benchmarked. Tartrate-derived catalysts can be considered as a viable alternative, although their performance may vary depending on the specific ligand structure and reaction conditions.

Table 2: Asymmetric Aldol Reaction of Acetone and p-Nitrobenzaldehyde

CatalystSolventTemperature (°C)Yield (%)ee (%)
(S)-Proline DMSORoom Temp.6896
(S)-Proline Derivative CH₂Cl₂095>99
Tartrate-Derived (Hypothetical) Toluene-20--
Data for proline-based systems sourced from literature. A direct comparative data point for a tartrate-derived catalyst under identical conditions is not readily available in the searched literature.
Asymmetric Mannich Reaction

The three-component Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds. While organocatalysts like proline and its derivatives have been extensively studied, tartrate-derived systems also show promise. A tartaric acid-zinc nitrate (B79036) system has been reported to be effective for the Mannich reaction of aldehydes, ketones, and aromatic amines.[3]

Table 3: Three-Component Mannich Reaction of Benzaldehyde, Aniline, and Acetone

Catalyst SystemSolventTime (h)Yield (%)
Tartaric Acid / Zn(NO₃)₂ Ethanol6Excellent
(S)-Proline DMSO48Good
Thiourea (B124793) Derivative Toluene24High
Data for tartrate-based system sourced from[3]. Comparative data for proline and thiourea systems are qualitative assessments from the literature.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of any catalytic system.

Sharpless Asymmetric Epoxidation of Geraniol

This protocol is a representative example of the Sharpless-Katsuki epoxidation.[1][2]

Materials:

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Powdered 4 Å molecular sieves

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane and powdered 4 Å molecular sieves.

  • The suspension is cooled to -20 °C.

  • L-(+)-Diethyl tartrate is added, followed by the slow addition of titanium(IV) isopropoxide while maintaining the temperature at -20 °C. The mixture is stirred for 30 minutes.

  • Geraniol is added to the mixture.

  • tert-Butyl hydroperoxide solution is added dropwise over a period, ensuring the temperature does not exceed -20 °C.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The mixture is warmed to room temperature and stirred for 1 hour.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral epoxy alcohol.

Visualizing the Workflow and Logic

To better understand the experimental and decision-making processes, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Epoxidation cluster_workup Work-up and Purification prep_flask Flame-dried flask under N₂ add_solvent Add CH₂Cl₂ and molecular sieves prep_flask->add_solvent cool Cool to -20 °C add_solvent->cool add_ligand Add L-(+)-DET cool->add_ligand add_ti Add Ti(O-i-Pr)₄ add_ligand->add_ti stir_cat Stir for 30 min add_ti->stir_cat add_substrate Add Geraniol stir_cat->add_substrate add_oxidant Add TBHP dropwise add_substrate->add_oxidant monitor Monitor by TLC add_oxidant->monitor quench Quench with H₂O monitor->quench warm Warm to RT, stir 1h quench->warm extract Extract with CH₂Cl₂ warm->extract dry Dry and concentrate extract->dry purify Column chromatography dry->purify final_product final_product purify->final_product Isolated Chiral Epoxide

Experimental workflow for Sharpless Asymmetric Epoxidation.

CatalystSelection start Define Asymmetric Transformation reaction_type Reaction Type? start->reaction_type substrate_type Substrate Class? reaction_type->substrate_type e.g., Epoxidation, Aldol, Mannich catalyst_choice Select Catalyst Class substrate_type->catalyst_choice e.g., Allylic alcohol, Ketone, Imine tartrate This compound Derived catalyst_choice->tartrate other Other Chiral Catalysts (e.g., BINOL, Proline) catalyst_choice->other benchmark Benchmark Performance (ee%, Yield, Cost) tartrate->benchmark other->benchmark optimize Optimize Reaction Conditions benchmark->optimize

Logical flow for chiral catalyst selection.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Sodium D-Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for both environmental protection and workplace safety. This guide provides detailed, step-by-step procedures for the proper disposal of Sodium D-tartrate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Logistical Information

Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles or glasses with side shields, and a lab coat.[1] Operations should be conducted in a well-ventilated area to minimize inhalation of any dust.

In the event of a spill, solid material should be carefully swept up to avoid dust generation and placed into a designated, labeled container for disposal.[2][3] The spill area should then be cleaned with water.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[3][4] While this compound is not generally classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it as a chemical waste product with care.[5][6][7][8]

  • Consult Institutional Policies: The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department.[9] They will provide specific guidance based on local and state regulations.

  • Waste Identification and Segregation:

    • Treat all unwanted this compound as chemical waste.

    • Do not dispose of this compound down the drain.[10][11]

    • Segregate this compound waste from other chemical waste streams to prevent potential reactions.[9]

  • Containerization and Labeling:

    • Collect solid this compound waste in a designated, leak-proof container that is chemically compatible with the substance.[11] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[11]

    • The container must be clearly labeled as "Hazardous Waste" (a common practice for all chemical waste) and include the full chemical name: "this compound".[9][11] The accumulation start date should also be clearly marked on the label.[11]

    • Keep the waste container securely closed except when adding waste.[10]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[11]

    • The SAA should be located at or near the point of generation and away from general work areas.[11]

    • Ensure secondary containment is used for the waste container to mitigate any potential leaks or spills.[12]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[11]

    • Do not attempt to transport the chemical waste yourself.[12]

Quantitative Data Summary

Specific quantitative data regarding disposal limits for this compound, such as concentration thresholds for sewer disposal, are not universally defined and are subject to local and institutional regulations. The primary directive is to prevent its release into the environment.

ParameterGuideline
Sewer Disposal Generally prohibited for chemical waste.[10] All materials discharged to the sanitary sewer must typically be between pH 5.5 and 9.0, a regulation which may vary.[10]
Landfill Disposal Prohibited for hazardous and chemical waste.[10]
Storage Limits Laboratories should not accumulate more than 55 gallons of hazardous waste at any one time.[12][13]
Empty Containers Empty containers that held this compound should be triple-rinsed with an appropriate solvent (like water), with the rinsate collected as hazardous waste.[10][12] The defaced container can then typically be disposed of as regular trash.[12][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: this compound for Disposal B Consult Institutional EHS Guidelines A->B C Is it classified as hazardous waste by EHS? B->C D Collect in a Labeled 'Hazardous Waste' Container C->D Yes H Follow specific EHS instructions for non-hazardous chemical waste C->H No E Segregate from Incompatible Waste D->E F Store in Secondary Containment in SAA E->F G Arrange for EHS Waste Pickup F->G I End: Proper Disposal G->I H->I

Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Sodium D-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety protocols, operational procedures, and disposal plans for the handling of Sodium D-tartrate in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance, following best laboratory practices minimizes any potential risks associated with handling chemical powders.[1][2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to ensure safety when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side protection.Protects eyes from potential dust particles.
Skin Protection Nitrile rubber gloves (thickness >0.11 mm) with a breakthrough time of >480 minutes.[1] Lab coat or protective clothing.[2]Prevents direct skin contact with the chemical.[4][5]
Respiratory Protection Not generally required.[3][5] Use a NIOSH (US) or EN 143 approved dust mask if dust is generated.[5]Protects the respiratory system from inhalation of airborne particles.

Operational Protocol: Handling and Weighing

Follow these steps to ensure the safe handling and accurate weighing of this compound.

Preparation:

  • Ensure the work area, such as a benchtop, is clean and uncluttered.

  • Lay down disposable bench covers to easily contain and clean up any spills.

  • Verify that all necessary PPE is available and in good condition.

  • Locate the nearest eyewash station and safety shower before beginning work.

Handling and Weighing:

  • Minimize dust generation and accumulation during handling.[2][4]

  • When transferring the powder, use a spatula or scoop. Avoid pouring directly from the container to minimize airborne dust.

  • Keep the container of this compound tightly closed when not in use.[2][4]

  • If working with solutions, handle them over the disposable bench cover to contain any splashes or spills.

Post-Handling:

  • Wash hands thoroughly with soap and water after handling the substance.[2][4]

  • Clean the work surface using wet cleaning methods or a HEPA vacuum to avoid dispersing dust.

Spill and Disposal Plan

In the event of a spill or for routine disposal, follow these procedures.

Spill Cleanup:

  • Small Spills: Use appropriate tools to sweep or vacuum the spilled solid and place it in a suitable, closed container for disposal.[5][6] Clean the contaminated surface by spreading water and dispose of the cleaning materials according to local regulations.[6]

  • Large Spills: Use a shovel to place the material into a convenient waste disposal container.[6]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[7]

  • Keep the chemical in its original container and do not mix it with other waste.

  • Handle uncleaned containers as you would the product itself.

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.